1-Boc-7-Benzyloxy-3-formylindole
Description
BenchChem offers high-quality 1-Boc-7-Benzyloxy-3-formylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-7-Benzyloxy-3-formylindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-formyl-7-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKQGCTNCPIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654313 | |
| Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-99-5 | |
| Record name | tert-Butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Boc-7-Benzyloxy-3-formylindole
An In-Depth Technical Guide to the Synthesis of 1-Boc-7-Benzyloxy-3-formylindole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Boc-7-benzyloxy-3-formylindole, a key intermediate in contemporary drug discovery and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C3 position is a cornerstone of indole chemistry. This document details a robust and scalable three-step synthetic sequence, commencing with the synthesis of 7-benzyloxyindole, followed by nitrogen protection with a tert-butyloxycarbonyl (Boc) group, and culminating in a regioselective Vilsmeier-Haack formylation. The rationale behind each experimental step, mechanistic insights, and detailed procedural instructions are provided to ensure scientific integrity and reproducibility for researchers in the field.
Introduction: Strategic Importance of Functionalized Indoles
The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties make it an excellent pharmacophore capable of engaging in various biological interactions. Consequently, the development of efficient and regioselective methods for the synthesis of substituted indoles is of paramount importance to the drug development community.
The target molecule, 1-Boc-7-benzyloxy-3-formylindole (CAS 914348-99-5), is a highly valuable building block.[2] The key features of this intermediate are:
-
7-Benzyloxy Group: The benzyloxy group serves as a stable protecting group for the 7-hydroxy functionality, which is common in bioactive molecules. It can be readily removed via catalytic hydrogenation in later synthetic stages.
-
1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose. It enhances the solubility of the indole intermediate in organic solvents and, more critically, it electronically activates the C3 position, facilitating electrophilic substitution.[3][4]
-
3-Formyl Group: The aldehyde functionality at the C3 position is a versatile chemical handle. It can be readily transformed into a wide range of other functional groups, such as amines, carboxylic acids, and nitriles, or used in condensation reactions to construct more complex molecular architectures.[5]
This guide outlines a reliable pathway to this intermediate, focusing on the Vilsmeier-Haack reaction as the key formylation step.
Overall Synthetic Strategy
The synthesis of 1-Boc-7-benzyloxy-3-formylindole is efficiently achieved through a three-step sequence starting from the commercially available or readily synthesized 7-benzyloxyindole.
Caption: Overall 3-step synthesis pathway.
Mechanistic Considerations and Experimental Rationale
Step 1: Synthesis of 7-Benzyloxyindole
The starting material, 7-benzyloxyindole, can be prepared through various established methods, such as the Fischer indole synthesis or syntheses starting from protected 2-nitrophenols.[1][6] A common route involves the reductive cyclization of a suitably substituted nitro compound.[7] For the purpose of this guide, we will consider 7-benzyloxyindole as the starting point, as it is commercially available from multiple suppliers.[8]
Step 2: N-Boc Protection of 7-Benzyloxyindole
The protection of the indole nitrogen with a Boc group is a critical step. The indole N-H is weakly acidic and can interfere with subsequent reactions. Introducing the electron-withdrawing Boc group prevents N-alkylation side reactions and, more importantly, enhances the nucleophilicity of the C3 position, making it highly susceptible to electrophilic attack.
The reaction proceeds via nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), often catalyzed by a base like 4-dimethylaminopyridine (DMAP).[4]
Step 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The key to this reaction is the in-situ formation of the Vilsmeier reagent, a substituted chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[11][12]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-Boc-7-benzyloxyindole attacks the electrophilic carbon of the Vilsmeier reagent.[12]
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is hydrolyzed to yield the final aldehyde product.[10]
This reaction is highly regioselective for the C3 position of the indole ring due to the stabilization of the cationic intermediate (Wheland intermediate) by the nitrogen lone pair.
Detailed Experimental Protocols
Caption: High-level experimental workflow diagram.
Protocol 1: Synthesis of 1-Boc-7-benzyloxyindole
Materials and Reagents:
-
7-Benzyloxyindole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-benzyloxyindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-7-benzyloxyindole as a solid.
Protocol 2: Synthesis of 1-Boc-7-benzyloxy-3-formylindole
Materials and Reagents:
-
1-Boc-7-benzyloxyindole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Sodium acetate (NaOAc)
-
Ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.[11]
-
Dissolve 1-Boc-7-benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF (or DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-Boc-7-benzyloxy-3-formylindole as a pure solid.
Data Summary
| Compound | Formula | MW ( g/mol ) | Typical Yield | Purity |
| 7-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | - | >96% |
| 1-Boc-7-benzyloxyindole | C₂₀H₂₁NO₃ | 323.39 | 85-95% | >97% |
| 1-Boc-7-benzyloxy-3-formylindole | C₂₁H₂₁NO₄ | 351.40[2] | 75-85% | >95%[2] |
Conclusion
The synthetic route described provides a reliable and well-documented method for producing high-purity 1-Boc-7-benzyloxy-3-formylindole. The strategic use of Boc protection followed by a regioselective Vilsmeier-Haack formylation ensures high yields and simplifies purification. This versatile intermediate stands as a valuable starting point for the synthesis of complex indole-based molecules targeted for various therapeutic applications, underscoring the enduring importance of fundamental heterocyclic chemistry in modern drug discovery.
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Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to 1-Boc-7-Benzyloxy-3-formylindole: Synthesis, Properties, and Applications
1-Boc-7-benzyloxy-3-formylindole is a strategically functionalized indole derivative that serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates three key features that enable a wide range of chemical transformations: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, a benzyloxy ether at the 7-position, and a reactive formyl (aldehyde) group at the 3-position. This combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.[1][3][4] The indole core itself is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this important synthetic intermediate.
Synthesis: The Vilsmeier-Haack Approach
The most direct and widely employed method for the synthesis of 1-Boc-7-benzyloxy-3-formylindole is the formylation of the corresponding N-Boc protected 7-benzyloxyindole precursor. The Vilsmeier-Haack reaction is the gold standard for this transformation, leveraging the high electron density of the indole ring system, which favors electrophilic substitution at the C3 position.[6][7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8][9][10] This electrophilic species then reacts with the electron-rich indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[10][11]
The Boc group on the indole nitrogen serves a crucial role by modulating the reactivity of the indole ring and preventing side reactions, ensuring clean and high-yielding formylation at the desired C3 position.
Caption: Workflow for the Vilsmeier-Haack formylation of 1-Boc-7-benzyloxyindole.
Experimental Protocol: Synthesis of 1-Boc-7-benzyloxy-3-formylindole
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods.[9]
-
Reagent Preparation: To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1-Boc-7-benzyloxyindole in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water.[9]
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford 1-Boc-7-benzyloxy-3-formylindole as a solid.
Core Chemical and Physical Properties
The key physicochemical properties of 1-Boc-7-benzyloxy-3-formylindole are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 914348-99-5 | [12] |
| Molecular Formula | C₂₁H₂₁NO₄ | [12][13] |
| Molecular Weight | 351.4 g/mol | [12][13] |
| Appearance | Typically an off-white to orange or brown solid | [1] |
| Purity | ≥ 95% | [12] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMF. | |
| Storage Conditions | Store at 2-8°C, under an inert gas (e.g., Argon), protected from light and moisture. | [2] |
Spectroscopic Characterization
While a specific spectrum for this exact compound is not publicly available, its structure can be confirmed using standard spectroscopic techniques. Based on analogous structures, the following characteristic signals are expected:[14][15][16]
-
¹H NMR: The aldehyde proton (CHO) is highly deshielded and will appear as a singlet at approximately δ 9.9-10.2 ppm. Protons on the indole and benzyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). A characteristic singlet for the nine protons of the tert-butyl (Boc) group will be present in the upfield region (δ ~1.6-1.7 ppm). The methylene protons of the benzyloxy group (-OCH₂Ph) will appear as a singlet around δ 5.2 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed significantly downfield (~185 ppm). Carbons of the aromatic rings and the indole core will resonate between ~110-140 ppm. The quaternary carbon and the methyl carbons of the Boc group will appear at ~85 ppm and ~28 ppm, respectively.
-
IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be visible around 1650-1680 cm⁻¹. Another strong C=O stretch from the Boc group will be present around 1730 cm⁻¹.
Reactivity and Synthetic Utility
The true value of 1-Boc-7-benzyloxy-3-formylindole lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
-
The Aldehyde Group (C3): The formyl group is a versatile handle for C-C and C-N bond formation. It readily undergoes:
-
Reductive Amination: To introduce substituted amine side chains.
-
Oxidation: To form the corresponding carboxylic acid.[17]
-
Reduction: To yield the 3-(hydroxymethyl)indole derivative.[18]
-
Wittig and Horner-Wadsworth-Emmons Reactions: To install alkenyl substituents.
-
Condensation Reactions: With active methylene compounds or amines to form various heterocyclic systems.[5]
-
Conversion to Nitrile: Treatment with reagents like hydroxylamine followed by dehydration can convert the aldehyde to a nitrile (acetonitrile) group, another valuable synthetic handle.[19][20]
-
-
The Boc Protecting Group (N1): The Boc group is stable to most nucleophilic and mild reducing/oxidizing conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to reveal the free indole N-H. This allows for subsequent N-alkylation or N-arylation.
-
The Benzyl Protecting Group (O7): The benzyloxy group is a robust ether that can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C). This deprotection unmasks a phenol at the 7-position, providing a site for further functionalization, such as etherification or esterification.
Caption: Key selective transformations of 1-Boc-7-benzyloxy-3-formylindole.
Applications in Research and Development
The synthetic flexibility of 1-Boc-7-benzyloxy-3-formylindole makes it a high-value intermediate in several areas of chemical research.
-
Drug Discovery: As a functionalized indole, it serves as a precursor for the synthesis of novel therapeutic agents. The 7-substituted indole motif is present in molecules targeting a range of diseases. For instance, related 7-benzyloxyindole structures have been used to develop potent S1P1 functional antagonists for autoimmune diseases.[21] The indole scaffold is broadly investigated for its anticancer, antimicrobial, and antioxidant properties.[3][5]
-
Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[12][13] The indole nucleus can serve as a ligand for a target protein of interest, and the various functional handles allow for the attachment of linkers connected to an E3 ligase ligand.
-
Organic Materials Science: Functionalized indoles are also explored in materials science for applications such as fluorescent probes and organic electronics, where the electron-rich indole core can be integrated into larger π-conjugated systems.[1]
Conclusion
1-Boc-7-benzyloxy-3-formylindole is a well-designed and highly versatile synthetic intermediate. Its preparation via the reliable Vilsmeier-Haack reaction and the orthogonal nature of its three key functional groups provide chemists with a powerful tool for the efficient construction of complex, high-value molecules. Its utility is firmly established in the field of drug discovery, particularly in the synthesis of novel indole-based therapeutics and advanced modalities like protein degraders, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.
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The Spectroscopic Signature of 1-Boc-7-Benzyloxy-3-formylindole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-7-benzyloxy-3-formylindole, a trifunctionalized indole derivative, represents a key synthetic intermediate in the development of various biologically active molecules. The strategic placement of a Boc-protecting group on the indole nitrogen, a benzyloxy ether at the 7-position, and a formyl group at the 3-position provides a versatile scaffold for further chemical modifications. Understanding the precise molecular structure through comprehensive spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways. This technical guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Boc-7-benzyloxy-3-formylindole, offering insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Correlation
The structural features of 1-Boc-7-benzyloxy-3-formylindole, including the aromatic indole core, the bulky tert-butoxycarbonyl (Boc) protecting group, the flexible benzyloxy substituent, and the electron-withdrawing formyl group, all contribute to a unique and interpretable spectroscopic fingerprint.
Molecular Structure of 1-Boc-7-benzyloxy-3-formylindole
Caption: Numbering of the 1-Boc-7-benzyloxy-3-formylindole structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular structure.
¹H NMR Spectral Data
The proton NMR spectrum of 1-Boc-7-benzyloxy-3-formylindole exhibits characteristic signals for the indole core protons, the Boc group, the benzyloxy group, and the formyl proton. The aromatic region is particularly informative, showing the coupling patterns of the protons on the benzene ring of the indole and the benzyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | H-formyl |
| ~8.3 | d | 1H | H2 |
| ~7.6 | d | 1H | H4 |
| ~7.5-7.3 | m | 5H | Phenyl-H |
| ~7.2 | t | 1H | H5 |
| ~6.9 | d | 1H | H6 |
| ~5.3 | s | 2H | -OCH₂Ph |
| ~1.7 | s | 9H | -C(CH₃)₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
Interpretation and Rationale:
-
Formyl Proton (H-formyl): The downfield shift to around 10.0 ppm is characteristic of an aldehyde proton, which is deshielded by the anisotropic effect of the carbonyl group.
-
Indole Protons (H2, H4, H5, H6): The protons on the indole ring appear in the aromatic region. The H2 proton is typically the most downfield of the indole protons due to its proximity to the electron-withdrawing formyl group and the ring nitrogen. The protons on the benzo-fused ring (H4, H5, H6) will exhibit coupling patterns (doublets and a triplet) consistent with their ortho and meta relationships.
-
Phenyl Protons: The five protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.5 ppm.
-
Benzyloxy Methylene Protons (-OCH₂Ph): The two protons of the methylene bridge appear as a singlet around 5.3 ppm, indicating their chemical equivalence.
-
Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.7 ppm, a characteristic signature of the Boc protecting group.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C=O (formyl) |
| ~149.0 | C=O (Boc) |
| ~145.0 | C7 |
| ~137.0 | C7a |
| ~136.0 | C-ipso (benzyl) |
| ~131.0 | C3a |
| ~129.0 | C-ortho/para (benzyl) |
| ~128.0 | C-meta (benzyl) |
| ~125.0 | C2 |
| ~124.0 | C5 |
| ~118.0 | C3 |
| ~116.0 | C6 |
| ~110.0 | C4 |
| ~85.0 | -C(CH₃)₃ |
| ~71.0 | -OCH₂Ph |
| ~28.0 | -C(CH₃)₃ |
Interpretation and Rationale:
-
Carbonyl Carbons: The formyl carbonyl carbon appears significantly downfield (~185.0 ppm) due to the strong deshielding effect of the oxygen atom. The Boc carbonyl carbon is also observed downfield, typically around 149.0 ppm.
-
Aromatic Carbons: The carbon atoms of the indole and benzyl rings resonate in the aromatic region (110-145 ppm). The carbon attached to the benzyloxy group (C7) is shifted downfield due to the electron-withdrawing effect of the oxygen atom.
-
Aliphatic Carbons: The quaternary carbon of the Boc group is observed around 85.0 ppm, while the three equivalent methyl carbons appear at approximately 28.0 ppm. The methylene carbon of the benzyloxy group resonates around 71.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (Boc carbonyl) |
| ~1680 | Strong | C=O stretch (formyl carbonyl) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic) |
| ~1250, ~1150 | Strong | C-O stretch (ether and ester) |
| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |
Interpretation and Rationale:
-
C=O Stretching: The presence of two strong absorption bands in the carbonyl region is a key feature of the IR spectrum. The band at higher wavenumber (~1730 cm⁻¹) is assigned to the Boc carbonyl group, while the band at lower wavenumber (~1680 cm⁻¹) corresponds to the formyl carbonyl, which is conjugated with the indole ring, leading to a decrease in its stretching frequency.
-
C-H Stretching: The absorptions in the 2850-2980 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic protons in the Boc and benzyloxy groups.
-
Aromatic C=C Stretching: The bands around 1600 and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretching: Strong absorptions in the fingerprint region (around 1250 and 1150 cm⁻¹) are indicative of the C-O stretching vibrations of the ether linkage in the benzyloxy group and the ester linkage in the Boc group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Molecular Ion Peak:
For the molecular formula C₂₁H₂₁NO₄, the expected monoisotopic mass is approximately 351.15 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is likely to be observed as a protonated species [M+H]⁺ at m/z 352.16 or as a sodium adduct [M+Na]⁺ at m/z 374.14.
Key Fragmentation Pathways:
The fragmentation of 1-Boc-7-benzyloxy-3-formylindole under mass spectrometric conditions can provide valuable structural information.
Caption: Plausible fragmentation pathways for 1-Boc-7-benzyloxy-3-formylindole.
Interpretation of Fragmentation:
-
Loss of the Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butoxycarbonyl group as a radical (101 Da) or through the elimination of isobutylene (56 Da) and carbon dioxide (44 Da). This would result in a significant peak at m/z 250.
-
Loss of the Benzyl group: Cleavage of the benzylic ether bond can lead to the loss of a benzyl radical (C₇H₇, 91 Da), resulting in a fragment at m/z 260. The benzyl cation itself is a very stable fragment and will likely be observed as a prominent peak at m/z 91.
-
Further Fragmentation: The resulting fragments can undergo further cleavages, such as the loss of CO from the formyl group, to generate a series of smaller ions that can help to piece together the overall structure.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of 1-Boc-7-benzyloxy-3-formylindole.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for IR Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Sample Preparation for Mass Spectrometry
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired ionization mode (e.g., ESI positive or negative).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of 1-Boc-7-benzyloxy-3-formylindole. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses allows for the confident identification and structural confirmation of this important synthetic intermediate. Researchers and scientists can utilize this detailed spectral information to verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
At the time of this writing, a specific, publicly available, complete set of spectroscopic data for 1-Boc-7-benzyloxy-3-formylindole from a single peer-reviewed source could not be located. The data presented herein is a composite representation based on the analysis of spectral data for structurally analogous compounds and established principles of spectroscopic interpretation. For definitive data, it is recommended to consult the original experimental records of a synthesis of this compound.
An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 7-Benzyloxyindole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 7-benzyloxyindole, a critical transformation for the synthesis of 7-benzyloxy-1H-indole-3-carbaldehyde. This aldehyde is a valuable building block in medicinal chemistry and drug development. This document elucidates the underlying reaction mechanism, provides a detailed and optimized experimental protocol, discusses the causality behind key experimental choices, and offers practical troubleshooting guidance. The content is structured to empower researchers with the necessary knowledge to successfully and safely implement this important synthetic method.
Introduction: Strategic Importance of 7-Benzyloxy-1H-indole-3-carbaldehyde
Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including alkaloids and pharmaceuticals. The strategic placement of a benzyloxy group at the 7-position of the indole nucleus offers a versatile handle for further functionalization or serves as a protected form of a 7-hydroxyindole, a common motif in pharmacologically active molecules. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the introduction of a formyl group at the electron-rich C3 position of indoles.[1][2] This guide will delve into the practical and theoretical aspects of applying this reaction to 7-benzyloxyindole.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Formation of the Vilsmeier Reagent
The active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[5]
The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent.
Electrophilic Attack and Hydrolysis
The indole nucleus is an electron-rich heterocycle, with the highest electron density at the C3 position. This inherent nucleophilicity drives the attack of the C3 position of 7-benzyloxyindole on the electrophilic carbon of the Vilsmeier reagent. This attack transiently disrupts the aromaticity of the pyrrole ring. A subsequent deprotonation step, often assisted by the displaced DMF, restores aromaticity and leads to an iminium salt intermediate. The final step is the aqueous work-up, during which the iminium salt is hydrolyzed to yield the desired 7-benzyloxy-1H-indole-3-carbaldehyde.
The regioselectivity for the C3 position is a well-established phenomenon in the electrophilic substitution of indoles. The 7-benzyloxy group, being an electron-donating group through resonance, further activates the indole ring towards electrophilic attack, thereby facilitating the reaction at the C3 position.
Sources
The Strategic Application of the Benzyloxy Group in Modern Indole Synthesis: A Technical Guide
Introduction: The Indole Nucleus and the Benzyl Moiety
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and biological versatility make it a "privileged scaffold" in drug discovery.[2] However, the synthesis of complex, highly functionalized indoles is often a multi-step endeavor that requires careful strategic planning. The introduction of substituents, particularly oxygen-containing functional groups like hydroxyls, necessitates the use of protecting groups to mask their reactivity during subsequent transformations.[3]
Among the arsenal of protecting groups available to the synthetic chemist, the benzyloxy group (often abbreviated as OBn or OCH₂Ph) holds a position of particular prominence in indole chemistry. Its utility extends far beyond simple masking; it serves as a robust yet selectively cleavable shield, a powerful electronic modulator to direct regioselectivity, and a key design element in foundational synthetic routes. This guide provides an in-depth examination of the function and strategic application of the benzyloxy group, offering field-proven insights for researchers, scientists, and professionals engaged in the synthesis and development of indole-based molecules.
Part 1: The Benzyloxy Group as a Premier Protecting Group
The primary and most frequent role of the benzyloxy group in indole synthesis is the protection of hydroxyl (-OH) functionalities. The acidic proton and nucleophilic oxygen of a hydroxyl group are incompatible with a wide range of common synthetic reagents, including organometallics, hydrides, and strong bases, making its protection an essential first step in many synthetic sequences. The benzyloxy group offers an ideal combination of stability and selective lability.
Introduction of the Benzyloxy Group: The Williamson Ether Synthesis
The formation of a benzyl ether from a hydroxyl group is most commonly achieved via the Williamson ether synthesis, a reliable and high-yielding SN2 reaction.[4][5] The mechanism involves the deprotonation of the parent hydroxyindole with a strong base to form a potent alkoxide nucleophile, which then displaces a halide from benzyl halide (or a related benzylating agent).
The general transformation is as follows: Indole-OH + Base → Indole-O⁻ Indole-O⁻ + Bn-X → Indole-OBn + X⁻
Causality in Experimental Choice:
-
Base Selection: Sodium hydride (NaH) is a frequently used base because it is non-nucleophilic and the reaction byproduct, hydrogen gas, is easily removed from the reaction mixture.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the SN2 reaction.[4]
-
Benzylating Agent: Benzyl bromide (BnBr) is often chosen over benzyl chloride (BnCl) due to the better leaving group ability of the bromide ion, leading to faster reaction rates.
// Protection Path Hydroxyindole -> Alkoxide [label=" 1. Base (e.g., NaH)\n in Aprotic Solvent (e.g., DMF)"]; Alkoxide -> Benzyloxyindole [label=" 2. Benzyl Halide (Bn-X)\n Sₙ2 Reaction"];
// Deprotection Path Benzyloxyindole -> Final_Hydroxyindole [label=" Catalytic Hydrogenation\n (e.g., Pd/C, H₂)"]; Benzyloxyindole -> Toluene [style=dashed, arrowhead=none]; Final_Hydroxyindole -> Toluene [style=invis]; // for layout
// Grouping for clarity {rank=same; Hydroxyindole; Alkoxide; Benzyloxyindole;} {rank=same; Final_Hydroxyindole; Toluene;} } }
Caption: The Protection-Deprotection Cycle of a Hydroxyindole.
Stability Profile
A key advantage of the benzyl ether is its remarkable stability across a wide range of chemical conditions. It is inert to:
-
Strong Bases: Unlike ester-based protecting groups, it is completely stable to hydrolysis under basic conditions (e.g., NaOH, K₂CO₃).
-
Most Oxidants and Reductants: It withstands many common oxidizing and reducing agents that do not involve catalytic hydrogenation.
-
Nucleophiles: The ether linkage is generally unreactive towards nucleophilic attack.
-
Acidic Conditions: It is stable to moderately acidic conditions, a crucial feature for its use in reactions like the Fischer Indole Synthesis.[6]
Deprotection of the Benzyloxy Group: Catalytic Hydrogenolysis
The most valued feature of the benzyloxy group is its clean and efficient removal under mild, neutral conditions via catalytic hydrogenolysis.[7] This process involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.
Mechanism and Experimental Considerations:
-
Catalyst: Palladium on activated carbon (Pd/C) is the most common catalyst.[8] For more sterically hindered or resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[8]
-
Hydrogen Source: The reaction can be performed with hydrogen gas (H₂), often at atmospheric pressure. Alternatively, transfer hydrogenation, using a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene, provides a convenient method that avoids the need for a pressurized hydrogen gas apparatus.[7][9]
-
Byproducts: The only byproducts are the deprotected alcohol and toluene, which are typically easy to separate from the desired product.
While hydrogenolysis is the gold standard, cleavage is also possible with strong Lewis acids (e.g., BBr₃, BCl₃) or strong Brønsted acids, but these harsh conditions are often incompatible with sensitive functional groups on the indole core.[8]
Part 2: Directing Regioselectivity in Electrophilic Substitution
Beyond its role as a shield, the benzyloxy group actively influences the electronic landscape of the indole ring system, thereby controlling the regiochemical outcome of subsequent reactions.
Electronic Effects
The benzyloxy group exerts two opposing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density.
For electrophilic aromatic substitution, the resonance effect is dominant, making the benzyloxy group an overall activating and ortho, para-directing group .[10] When attached to the 5-position of the indole, for instance, it strongly activates the C4 and C6 positions towards electrophilic attack by stabilizing the cationic intermediate (the sigma complex) through resonance.
Indole [label=<
5-Benzyloxyindole C4
C3
C6 C5-OBn C2
C7 N-H
];
E_plus [shape=ellipse, label="Electrophile (E⁺)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Attack_C4 [label="Attack at C4\n(Favored)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Attack_C6 [label="Attack at C6\n(Favored)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
edge [arrowhead=vee, color="#5F6368"]; E_plus -> Indole:c4 [label="Activates"]; E_plus -> Indole:c6 [label="Activates"]; Indole:c5 -> Indole:c4 [style=dashed, label="+R Effect"]; Indole:c5 -> Indole:c6 [style=dashed, label="+R Effect"]; Indole -> Attack_C4; Indole -> Attack_C6;
} }
Caption: Regioselective Activation of the Indole Ring by a C5-Benzyloxy Group.
This directing effect is a powerful tool. For example, in the synthesis of many bioactive compounds, functionalization at the C4 position is required. Starting with 5-hydroxyindole, protecting it as 5-benzyloxyindole, performing an electrophilic substitution (e.g., nitration, halogenation), and then deprotecting, provides a reliable route to 4-substituted-5-hydroxyindoles that would be difficult to achieve otherwise.
Part 3: Application in Named Indole Syntheses
The stability of the benzyloxy group to acidic conditions makes it highly compatible with classic acid-catalyzed indole ring-forming reactions.
The Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole core.[6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a ketone or aldehyde.[11]
When a hydroxy-substituted indole is the target, the corresponding benzyloxy-substituted phenylhydrazine is an excellent starting material. For example, the reaction of 4-benzyloxyphenylhydrazine with a ketone under acidic conditions (e.g., H₂SO₄, polyphosphoric acid) proceeds smoothly to form a 5-benzyloxyindole intermediate.[12] The benzyloxy group remains intact throughout the harsh cyclization, and can be removed in a subsequent step to reveal the desired 5-hydroxyindole. This strategy is employed in the synthesis of numerous pharmaceutical agents, including triptans.[6]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline, often under harsh thermal conditions.[13][14] While less common than the Fischer synthesis due to its conditions, the use of a benzyloxy-substituted aniline can be envisioned to produce the corresponding benzyloxy-indole, provided the substrate can withstand the high temperatures required for cyclization. The benzyloxy group's thermal stability makes it a more suitable candidate for this role than more labile protecting groups.
Part 4: Experimental Protocols & Data
Trustworthiness in methodology is paramount. The following protocols are self-validating systems derived from established literature procedures, providing a reliable starting point for laboratory application.
Experimental Protocol 1: Synthesis of 5-Benzyloxyindole from 5-Hydroxyindole
This protocol details the protection of 5-hydroxyindole using the Williamson ether synthesis.
-
Reagents & Equipment:
-
5-Hydroxyindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 5-hydroxyindole (1.0 equivalent) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of H₂ gas should cease.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 5-benzyloxyindole as a solid.[15]
-
Experimental Protocol 2: Deprotection of 5-Benzyloxyindole via Catalytic Hydrogenation
This protocol describes the cleavage of the benzyl ether to regenerate the hydroxyl group.
-
Reagents & Equipment:
-
5-Benzyloxyindole
-
Palladium on carbon (Pd/C), 10% w/w
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Round-bottom flask, magnetic stirrer, filtration setup (e.g., Celite pad)
-
-
Procedure:
-
Dissolve 5-benzyloxyindole (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Carefully add Pd/C (5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-hydroxyindole, which can be further purified by recrystallization if necessary.
-
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method can significantly impact yield and substrate compatibility. The following table summarizes common conditions for O-debenzylation.
| Method | Catalyst / Reagent | Hydrogen Source / Conditions | Typical Solvent(s) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | EtOH, MeOH, THF, EtOAc | Mild, neutral, high yield, clean byproducts | Incompatible with other reducible groups (alkenes, alkynes, nitro) |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid / NH₄HCO₂ | MeOH, EtOH | Avoids pressurized H₂ gas, often faster | Requires removal of acidic/basic additives during workup |
| Lewis Acid Cleavage | BBr₃ or BCl₃ | -78 °C to room temp | CH₂Cl₂ | Effective when hydrogenation is not possible | Harsh, stoichiometric reagent, not selective for multiple ethers |
| Strong Acid Cleavage | HBr in Acetic Acid | Reflux | Acetic Acid | Inexpensive | Very harsh conditions, limited substrate scope |
Conclusion
The benzyloxy group is a powerful and versatile tool in the synthesis of functionalized indoles. Its reputation is built on a foundation of reliability: it is easily introduced, robust enough to withstand a wide array of synthetic transformations, and can be removed under exceptionally mild and clean conditions. Furthermore, its ability to act as an activating, ortho, para-director provides a layer of strategic control over electrophilic substitution reactions that is critical for the construction of complex molecular architectures. For researchers in medicinal chemistry and drug development, a thorough understanding of the function and application of the benzyloxy group is not merely academic—it is an essential component of the logic behind the efficient and successful synthesis of novel indole-based therapeutics.
References
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Bieg, T., & Szeja, W. (1985). A convenient method for the removal of O-benzyl protective groups. Synthesis, 1985(01), 76-77. Available at: [Link]
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Somekawa, K., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available at: [Link]
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Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364-2371. Available at: [Link]
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Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364–2371. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Taylor, R., et al. (2019). Preparation of 5,6-Dihydroxyindole. Organic & Biomolecular Chemistry, 17, 10215-10218. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]
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Wang, Z., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
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Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. Available at: [Link]
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Parlechem. (n.d.). Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
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McAusland, D., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(14), 3667–3669. Available at: [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Asghari, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Available at: [Link]
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Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Loyola eCommons. (1995). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis, 249-271. Available at: [Link]
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ResearchGate. (2018). Variations of Bischler indole synthesis. Retrieved from [Link]
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Bull, J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1017-1027. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
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Alcaide, B., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2001(5), 104-111. Available at: [Link]
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Gribble, G. W. (2019). Bischler Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
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Domingo, L. R., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(10), 4053-4061. Available at: [Link]
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Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 4(7), 12590-12598. Available at: [Link]
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Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12590–12598. Available at: [Link]
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reactivity of the formyl group in 3-formylindoles
An In-Depth Technical Guide to the Reactivity of the Formyl Group in 3-Formylindoles
Abstract
Indole-3-carboxaldehyde, commonly known as 3-formylindole, stands as a cornerstone intermediate in synthetic organic chemistry. Its prevalence stems from a unique electronic architecture where the electron-rich indole nucleus modulates the reactivity of the C3-appended formyl group. This guide provides an in-depth exploration of the formyl group's chemical behavior, moving beyond a simple catalog of reactions to explain the causal mechanisms and strategic considerations behind its transformations. We will dissect key carbon-carbon and carbon-nitrogen bond-forming reactions, oxidation-reduction protocols, and the subtle influence of the indole core. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic versatility of this pivotal building block.
The Unique Electronic Character of 3-Formylindole
The reactivity of the formyl group in 3-formylindole is intrinsically linked to the electronic properties of the indole ring system. The indole nucleus is an electron-rich aromatic system due to the participation of the nitrogen lone pair in the π-system. This electron-donating character, particularly directed towards the C3 position, might be expected to reduce the electrophilicity of the formyl carbon.
However, the formyl group itself is a moderately deactivating, electron-withdrawing group. This creates a push-pull electronic environment that defines its chemistry. The formyl group's carbonyl carbon remains a potent electrophilic site, readily undergoing nucleophilic attack. The true value of 3-formylindole lies in this balanced reactivity, allowing for a vast array of transformations under controlled conditions.
The most common and efficient synthesis of 3-formylindoles is the Vilsmeier-Haack reaction, which involves the formylation of an indole using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).[1][2][3] This method's reliability has made 3-formylindole a readily accessible starting material for complex molecular synthesis.[4]
Core Synthetic Transformations: A Mechanistic Approach
The synthetic utility of 3-formylindole is best demonstrated through the key reactions its formyl group undergoes. These can be broadly categorized into carbon-carbon bond formations, carbon-nitrogen bond formations, and oxidation-reduction reactions.
Carbon-Carbon Bond Forming Reactions
These reactions are fundamental for extending the molecular framework and are central to the synthesis of complex natural products and pharmaceuticals.
The conversion of the carbonyl to an alkene is a classic transformation. Both the Wittig and HWE reactions achieve this, but with important distinctions.
-
Causality and Mechanism: The Wittig reaction utilizes a phosphorus ylide to attack the electrophilic formyl carbon, forming a betaine intermediate which collapses to an oxaphosphetane ring.[5][6] This ring fragments to yield the desired alkene and triphenylphosphine oxide.[6][7] The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[8] A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying purification.[8][9] Furthermore, HWE reactions with stabilized phosphonates predominantly yield the thermodynamically more stable (E)-alkene.[8][9]
Diagram: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
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Introduction: Unveiling a Versatile Synthetic Scaffold
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Boc-7-Benzyloxy-3-formylindole
In the landscape of modern medicinal chemistry and drug development, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this vast family, 1-Boc-7-benzyloxy-3-formylindole emerges as a particularly valuable and versatile building block. Its strategic combination of functional groups—a protected nitrogen, a selectively positioned benzyloxy ether, and a reactive formyl group—offers chemists precise control over subsequent synthetic transformations.
This technical guide provides an in-depth exploration of the molecular architecture of 1-Boc-7-benzyloxy-3-formylindole. We will dissect its synthesis, elucidate its key structural and spectroscopic characteristics, and explore its reactivity. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively leverage this compound in the synthesis of complex, high-value molecules.
Molecular Structure and Physicochemical Properties
The utility of 1-Boc-7-benzyloxy-3-formylindole is intrinsically linked to its molecular design. Each functional group serves a distinct and critical purpose:
-
Indole Core: The bicyclic aromatic system is the foundational scaffold, providing a planar structure with a high density of π-electrons. This electron-rich nature makes it susceptible to electrophilic aromatic substitution, particularly at the C3 position.[3]
-
1-Boc Group (tert-Butyloxycarbonyl): The Boc group serves as a robust protecting group for the indole nitrogen. This is crucial for two reasons: First, it prevents N-alkylation or other unwanted side reactions during subsequent synthetic steps. Second, it modulates the electronic properties of the indole ring, ensuring predictable regioselectivity. The Boc group can be readily removed under acidic conditions when desired.
-
7-Benzyloxy Group: The benzyloxy ether at the C7 position provides steric bulk and electronic influence. More importantly, it serves as a masked hydroxyl group. The benzyl ether is stable to a wide range of reaction conditions but can be selectively cleaved via catalytic hydrogenation to reveal the phenol, providing a handle for late-stage functionalization or for mimicking the structure of natural products like serotonin derivatives.
-
3-Formyl Group (-CHO): The aldehyde at the C3 position is the primary point of reactivity for chain extension and diversification. As a versatile electrophile, it readily participates in a vast number of carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, reductive aminations, and condensations. This makes it an ideal precursor for synthesizing a wide range of derivatives such as acids, esters, nitriles, and complex heterocyclic systems.[4][5][6]
These features combine to create a stable, yet highly adaptable, synthetic intermediate.
Physicochemical Data Summary
The properties for 1-Boc-7-benzyloxy-3-formylindole can be derived from its constituent parts, primarily the unprotected precursor, 7-Benzyloxy-1H-indole-3-carbaldehyde.
| Property | Value | Source / Note |
| Molecular Formula | C₂₁H₂₁NO₄ | Calculated |
| Molecular Weight | 351.40 g/mol | Calculated; isomeric with other benzyloxy-substituted analogues[7][8] |
| CAS Number | 92855-65-7 (for unprotected core) | For 7-Benzyloxy-1H-indole-3-carbaldehyde[9][10][11] |
| Appearance | Expected to be an off-white to orange or yellow solid | Based on analogues[9] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF); poorly soluble in water | General property of protected indoles[5] |
| Storage | Store under inert gas at 2-8°C, protected from light and air | Recommended for indole aldehydes[10] |
Synthesis: The Vilsmeier-Haack Approach
The most reliable and widely adopted method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[12][13] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium species, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[14][15][16]
The synthesis of 1-Boc-7-benzyloxy-3-formylindole logically proceeds from the corresponding 1-Boc-7-benzyloxyindole. The Boc-protected indole is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, leading to the desired product after aqueous workup.
Conceptual Synthesis Workflow
Caption: Vilsmeier-Haack reaction pathway for indole formylation.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol is designed for robustness. The use of anhydrous solvents is critical as the Vilsmeier reagent and intermediates are moisture-sensitive. Temperature control at the initial stage prevents uncontrolled reaction and side-product formation. The final aqueous workup with a mild base is essential for hydrolyzing the iminium salt to the aldehyde and neutralizing acidic byproducts.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white precipitate indicates the successful generation of the Vilsmeier reagent.[17]
Step 2: Formylation Reaction
-
Dissolve the starting material, 1-Boc-7-benzyloxyindole (1.0 eq.), in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate.[14][17]
-
Stir the resulting suspension vigorously for 1 hour until the hydrolysis of the iminium intermediate is complete.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford 1-Boc-7-benzyloxy-3-formylindole as a solid.
Spectroscopic Characterization: Confirming the Structure
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
Expected Spectroscopic Data
| Technique | Key Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.9 - 10.1 ppm (singlet) | Highly deshielded proton of the formyl group. |
| Indole C2 proton | δ 8.0 - 8.3 ppm (singlet) | Proton adjacent to the indole nitrogen, deshielded by the formyl group. | |
| Aromatic protons | δ 6.8 - 7.8 ppm (multiplets) | Signals corresponding to the indole and benzyl rings. | |
| Benzylic protons (-OCH₂Ph) | δ ~5.2 ppm (singlet) | Protons of the methylene bridge in the benzyloxy group. | |
| Boc protons (-C(CH₃)₃) | δ ~1.7 ppm (singlet) | Nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR | Aldehyde carbon (-CHO) | δ ~185 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Boc carbonyl carbon (-COO-) | δ ~150 ppm | Carbonyl carbon of the carbamate. | |
| Boc quaternary carbon (-C(CH₃)₃) | δ ~85 ppm | Quaternary carbon of the tert-butyl group. | |
| IR | C=O stretch (aldehyde) | ~1660-1680 cm⁻¹ | Strong absorption characteristic of a conjugated aldehyde. |
| C=O stretch (Boc) | ~1730-1750 cm⁻¹ | Strong absorption for the carbamate carbonyl. | |
| Mass Spec | [M+H]⁺ or [M+Na]⁺ | m/z 352.1 or 374.1 | Corresponds to the protonated or sodiated molecular ion. |
Conceptual Analytical Workflow
Caption: A potential synthetic pathway using the title compound.
This example illustrates the strategic power of the molecule. Each functional group is addressed in a specific order to build complexity, culminating in a final drug-like molecule with potential therapeutic activity. The 7-benzyloxy group, carried through multiple steps, is unmasked at a late stage to provide a critical interaction point with the target protein.
Conclusion
1-Boc-7-benzyloxy-3-formylindole is a masterfully designed synthetic intermediate that offers a compelling combination of stability and reactivity. The orthogonal protecting groups (Boc and Benzyl) and the strategically placed formyl group provide chemists with a high degree of control for constructing complex molecular architectures. A thorough understanding of its structure, synthesis via the Vilsmeier-Haack reaction, and spectroscopic signature is essential for its effective application. As the demand for novel therapeutics continues to grow, versatile and intelligently designed building blocks like this one will remain indispensable tools for researchers and scientists in the field of drug discovery.
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starting materials for 1-Boc-7-Benzyloxy-3-formylindole synthesis
An In-Depth Technical Guide: Synthesis of 1-Boc-7-Benzyloxy-3-formylindole from Core Starting Materials
Introduction
1-Boc-7-benzyloxy-3-formylindole is a highly functionalized indole derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds and natural product analogs. The strategic placement of its functional groups—a protected nitrogen (Boc), a protected hydroxyl group (benzyloxy), and an electrophilic formyl group—makes it a versatile scaffold for further chemical elaboration. This guide provides a comprehensive overview of a reliable synthetic pathway to this key building block, intended for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Retrosynthetic Analysis: A Strategic Overview
A logical approach to synthesizing 1-Boc-7-benzyloxy-3-formylindole begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The strategy hinges on three primary transformations: a C-3 formylation, an N-protection, and the formation of the core substituted indole scaffold.
Caption: Retrosynthetic pathway for the target molecule.
This guide will follow the forward synthesis, detailing each critical step from the foundational starting materials to the final, highly functionalized indole product.
Part 1: Synthesis of the Core Scaffold: 7-Benzyloxyindole
The synthesis of the 7-substituted indole ring is the foundational stage. While various methods exist for indole synthesis, a common and effective route starts from a suitably substituted nitroarene, such as a derivative of 2-nitrophenol or 2-nitrotoluene. The following protocol is based on a reductive cyclization pathway.[1]
Rationale for Experimental Choices
The conversion of a substituted o-nitrophenyl precursor to an indole involves two key transformations: the reduction of the nitro group to an amine and a subsequent intramolecular cyclization to form the indole's pyrrole ring. The use of Raney-Nickel as a catalyst with hydrazine hydrate is a well-established method for nitro group reduction under relatively mild conditions, avoiding the high pressures often required for catalytic hydrogenation.[1]
Experimental Protocol: Synthesis of 7-Benzyloxyindole
-
Reaction Setup : To a mechanically stirred mixture of the crude starting material (e.g., 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine, ~62 mmol) and Raney-Nickel (approx. 5 g) in methanol (500 mL), add hydrazine hydrate (85% solution, ~92 mmol) portion-wise.
-
Temperature Control : Maintain the reaction temperature between 45-50°C during the addition of hydrazine hydrate. The reaction is exothermic.
-
Staged Addition : Add two additional portions of hydrazine hydrate (approx. 4.6 g each) after 30 and 60 minutes, respectively.
-
Reaction Monitoring : Maintain the temperature at 45-50°C for 5 hours. After this period, allow the mixture to stir overnight at room temperature.
-
Work-up : Filter the reaction mixture through Celite to remove the Raney-Nickel catalyst. Concentrate the filtrate in vacuo.
-
Purification : The resulting dark liquid residue is purified by flash chromatography on silica gel (eluent: dichloromethane/light petroleum ether, 1:1) to yield pure 7-benzyloxyindole.[1]
Data Summary: 7-Benzyloxyindole
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | [2] |
| Molecular Weight | 223.27 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 62-63 °C (recrystallized from petroleum ether) | [1] |
| Purity | >96% | [2] |
Part 2: N-Boc Protection of the Indole Core
The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it nucleophilic and susceptible to reaction with electrophiles. To ensure that the subsequent formylation reaction occurs selectively at the electron-rich C-3 position, the nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[3]
Mechanism of N-Boc Protection
The protection reaction involves the nucleophilic attack of the indole nitrogen on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is often used to deprotonate the indole nitrogen, increasing its nucleophilicity. The resulting tetrahedral intermediate collapses, releasing tert-butyl carbonate, which decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3]
Caption: General mechanism of amine protection using Boc anhydride.
Experimental Protocol: Synthesis of 1-Boc-7-benzyloxyindole
-
Reaction Setup : Dissolve 7-benzyloxyindole (1 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).
-
Reaction Conditions : Stir the mixture at room temperature.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up : Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.[3]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used without further purification or can be purified by silica gel chromatography if necessary.
Part 3: Vilsmeier-Haack Formylation at the C-3 Position
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which acts as a mild electrophile.
Mechanism of Vilsmeier-Haack Formylation
The reaction begins with the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich C-3 position of the 1-Boc-7-benzyloxyindole then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[6][7]
Caption: Workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 1-Boc-7-benzyloxy-3-formylindole
-
Vilsmeier Reagent Preparation : In a flask cooled to 0-5°C, slowly add phosphorus oxychloride (POCl₃, ~1.2 equiv) to anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.[8]
-
Addition of Indole : Add a solution of 1-Boc-7-benzyloxyindole (1 equiv) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0-5°C.
-
Reaction Conditions : Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). The reaction may require gentle heating (e.g., to 35-40°C) to proceed to completion.[9]
-
Monitoring : Track the consumption of the starting material using TLC.
-
Work-up : Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[6][10] Stir for an additional 30-60 minutes.
-
Extraction and Purification : Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization or silica gel column chromatography to afford the final product.
Data Summary: 1-Boc-7-benzyloxy-3-formylindole
| Parameter | Value |
| CAS Number | 404888-01-3 (for 4-benzyloxy isomer, note that 7-benzyloxy may have a different CAS)[11] |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.40 g/mol |
| Appearance | Typically a white or pale yellow solid |
| Purity | >95% (after purification) |
Conclusion
The synthesis of 1-Boc-7-benzyloxy-3-formylindole is a strategic, multi-step process that yields a valuable and versatile building block for medicinal chemistry. The pathway described herein—involving the formation of the 7-benzyloxyindole core, subsequent N-Boc protection, and a regioselective Vilsmeier-Haack formylation—is robust and scalable. By understanding the rationale behind each transformation and adhering to controlled experimental conditions, researchers can reliably produce this key intermediate for advanced synthetic applications.
References
-
BenchChem (2025). Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H.
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PrepChem.com (n.d.). Synthesis of 7-benzyloxyindole. 1
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Böttcher, C. et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. 14
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Google Patents (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. 8
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Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. 4
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NROChemistry (n.d.). Vilsmeier-Haack Reaction. 6
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J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. 16
-
International Journal of Pharmaceutical Sciences Review and Research (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 5
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DergiPark (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. 17
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Sigma-Aldrich (n.d.). 7-Benzyloxyindole 96 20289-27-4. 2
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Beilstein Journals (n.d.). EXPERIMENTAL PROCEDURES. 18
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Wikipedia (n.d.). Vilsmeier–Haack reaction. 7
-
Smolecule (n.d.). Buy 1-Benzyl-3-formyl-indole-7-carbonitrile. 9
-
Heterocycles (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. 19
-
BenchChem (2025). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. 3
-
Alchem Pharmtech (n.d.). CAS 404888-01-3 | 1-Boc-4-Benzyloxy-3-formylindole. 20
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Beilstein Journals (n.d.). Ready access to 7,8-dihydroindolo[2,3-d]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. 21
-
Santa Cruz Biotechnology (n.d.). 4-Benzyloxy-3-formyl-1H-indole, N-BOC protected | CAS 404888-01-3. 11
-
Biosynth (n.d.). 7-Benzyloxyindole | 20289-27-4 | FB18514. 22
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Reddit (2021). Having great trouble with a Boc-protection reaction : r/chemhelp. 23
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Semantic Scholar (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. 24
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-
Fisher Scientific (n.d.). Amine Protection / Deprotection. 26
-
Beilstein Journals (n.d.). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. 27
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Methodological & Application
The Strategic Utility of 1-Boc-7-Benzyloxy-3-formylindole in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a focal point in the design of targeted therapies. Within this important class of heterocycles, 1-Boc-7-benzyloxy-3-formylindole emerges as a particularly strategic starting material for the synthesis of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications and detailed synthetic protocols involving this valuable building block.
The strategic importance of 1-Boc-7-benzyloxy-3-formylindole lies in the orthogonal nature of its protecting groups and the versatile reactivity of the formyl group. The tert-butyloxycarbonyl (Boc) group at the N1 position offers robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The benzyloxy group at the C7 position serves as a stable protecting group for the hydroxyl functionality, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. This group can be cleaved under reductive conditions, often through catalytic hydrogenation. The 3-formyl group is a key synthetic handle, allowing for a plethora of chemical transformations to build molecular complexity and introduce diverse pharmacophores.[2]
This guide will explore the application of 1-Boc-7-benzyloxy-3-formylindole in the synthesis of potent inhibitors of two critical enzyme targets in modern drug discovery: Glycogen Synthase Kinase 3β (GSK-3β) and Rho-associated coiled-coil containing protein kinase (ROCK).
Application I: Synthesis of Potent Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including Alzheimer's disease, type 2 diabetes, and several cancers.[3] The development of potent and selective GSK-3β inhibitors is therefore a significant focus of current research. One promising class of GSK-3β inhibitors are the benzofuran-3-yl-(indol-3-yl)maleimides, which have demonstrated picomolar inhibitory activity.[4]
The following section outlines a strategic synthetic pathway to access these potent inhibitors, starting from 1-Boc-7-benzyloxy-3-formylindole. The key transformation involves the conversion of the 3-formyl group into a 3-glyoxylic acid ester, which can then undergo a condensation reaction with a suitable benzofuranyl-3-acetamide.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process that leverages the functionalities of the starting material to construct the complex maleimide core.
Protocol 1: Oxidation of 1-Boc-7-benzyloxy-3-formylindole to 1-Boc-7-benzyloxyindole-3-carboxylic acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid, a crucial first step in the synthesis of the glyoxylic acid ester intermediate.
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by silica gel column chromatography.
Protocol 2: Preparation of Methyl 2-(1-Boc-7-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate
This protocol details the conversion of the carboxylic acid to the corresponding methyl glyoxylate, the key electrophile for the subsequent condensation.
Materials:
-
1-Boc-7-benzyloxyindole-3-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Triethylamine
Procedure:
-
Suspend 1-Boc-7-benzyloxyindole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of anhydrous methanol (1.5 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired methyl glyoxylate.
Protocol 3: Condensation and Deprotection to Yield the Final GSK-3β Inhibitor
This protocol outlines the final steps of the synthesis: the condensation of the glyoxylate with a benzofuranyl-3-acetamide followed by deprotection of the protecting groups.
Materials:
-
Methyl 2-(1-Boc-7-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate
-
2-(Benzofuran-3-yl)acetamide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas or a hydrogen transfer reagent (e.g., ammonium formate)
Procedure:
-
Condensation:
-
Dissolve the benzofuranyl-3-acetamide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add potassium tert-butoxide (2.2 eq) and stir for 30 minutes at room temperature.
-
Add a solution of the methyl glyoxylate (1.1 eq) in THF and stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the protected maleimide in a mixture of DCM and TFA (e.g., 4:1 v/v).[5]
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and TFA under reduced pressure.
-
-
Debenzylation:
-
Dissolve the resulting intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) or add a hydrogen transfer reagent like ammonium formate and heat to reflux until the reaction is complete (monitored by TLC).[6]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final GSK-3β inhibitor.
-
| Target | Representative IC50 | Reference |
| GSK-3β | 4.19 nM (for a 3-substituted 2-oxindole derivative) | [3] |
Application II: Synthesis of Rho-Kinase (ROCK) Inhibitors
ROCKs are serine/threonine kinases that play a critical role in regulating the actin cytoskeleton. Their inhibitors have shown therapeutic potential in a range of diseases, including hypertension, glaucoma, and cancer.[7] Many potent ROCK inhibitors feature a substituted indole or azaindole scaffold.[8] The 3-formyl group of 1-Boc-7-benzyloxy-3-formylindole provides a versatile entry point for the synthesis of such inhibitors.
Synthetic Strategy Overview
A common strategy for elaborating the 3-position of an indole for ROCK inhibitor synthesis is through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, followed by further functionalization.
Protocol 4: Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of the 3-formyl group to introduce an α,β-unsaturated ester, a common structural motif in ROCK inhibitors. The HWE reaction is a reliable method for stereocontrolled olefin synthesis.[9]
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) to the THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α,β-unsaturated ester.
Additional Key Transformations of the 3-Formyl Group
The versatility of the 3-formyl group extends beyond the synthesis of GSK-3β and ROCK inhibitors. The following protocols highlight other important transformations.
Protocol 5: Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[10][11]
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Deprotection Strategies
The selective removal of the Boc and benzyloxy protecting groups is a critical aspect of syntheses utilizing 1-Boc-7-benzyloxy-3-formylindole.
| Protecting Group | Reagents and Conditions | Notes | Reference |
| Boc | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Typically rapid at room temperature. Volatile reagents are easily removed. | [5] |
| Boc | HCl in dioxane or methanol | Provides the hydrochloride salt of the amine. | [12] |
| Benzyloxy | H2, Pd/C in methanol or ethanol | Standard hydrogenation conditions. | [2] |
| Benzyloxy | Catalytic transfer hydrogenation (e.g., ammonium formate, Pd/C) | Avoids the use of flammable hydrogen gas. | [6] |
Conclusion
1-Boc-7-benzyloxy-3-formylindole is a highly valuable and versatile building block in medicinal chemistry. The strategic placement of orthogonal protecting groups and a reactive formyl handle allows for the efficient and controlled synthesis of complex molecular targets. The protocols and strategies outlined in this application note provide a practical guide for researchers to leverage this starting material in the discovery and development of novel therapeutics, particularly in the areas of kinase inhibition. The ability to selectively manipulate each functional group underscores the power of this reagent in modern drug design and synthesis.
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Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Gaisina, I. N., Gallier, F., Ougolkov, A. V., Kim, K. H., Kurome, T., Guo, S., Holzle, D., Luchini, D. N., Blond, S. Y., Billadeau, D. D., & Kozikowski, A. P. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3β inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853–1863. [Link]
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Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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Bandarage, U. K., Cao, J., Come, J. J., Court, J. J., Gao, H., Jacobs, M. D., Marhefka, C., Nanthakumar, S., & Green, J. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link]
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Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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A mild, safe and efficient method for the oxidation of Corey's lactone to carboxylic acid under modified Anelli's oxidation condition has been developed. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved January 20, 2026, from [Link]
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Oxidation of mono- and di-substituted benzylic carboxylic acids. Reaction conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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4-benzyloxyindole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Svobodová, T., Vrubel, M., Sesták, V., Stýskala, J., Gucký, T., & Slouka, J. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1795–1803. [Link]
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N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). PubMed. Retrieved January 20, 2026, from [Link]
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Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Feng, Y., LoGrasso, P. V., & Defert, O. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 6978–6982. [Link]
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Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved January 20, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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An Unusual N Boc Deprotection of Benzamides under Basic Conditions. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
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Synthesis of nonracemic hydroxyglutamic acids. (2019). Beilstein Journals. Retrieved January 20, 2026, from [Link]
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Targeting GSK-3β enzyme by diazepino-quinolone derivatives. (2022). Tropical Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
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3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Retrieved January 20, 2026, from [Link]
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Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
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The Strategic Elaboration of 1-Boc-7-Benzyloxy-3-formylindole: A Gateway to Bioactive Molecules
Introduction: The Privileged Indole Scaffold and the Versatility of a Pre-functionalized Intermediate
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Its unique electronic properties and the ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[4] The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of the resulting molecules. Among the myriad of functionalized indoles, 1-Boc-7-benzyloxy-3-formylindole stands out as a particularly valuable and versatile starting material for the synthesis of complex bioactive molecules.
This pre-functionalized indole offers several distinct advantages for the synthetic chemist. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, stabilizing the indole ring towards various reaction conditions and preventing unwanted side reactions. The benzyloxy group at the C7 position provides a handle for further functionalization or can be deprotected at a later stage to reveal a hydroxyl group, a common feature in many biologically active indoles. Finally, the formyl group at the C3 position is a versatile functional group that can be readily transformed into a wide range of other functionalities, serving as a linchpin for the construction of diverse molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of 1-Boc-7-benzyloxy-3-formylindole to access various classes of bioactive molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key reactions, including the Henry reaction for tryptamine synthesis, Wittig olefination, and reductive amination.
Core Synthetic Strategies: Unlocking the Potential of the 3-Formyl Group
The reactivity of the 3-formyl group is central to the synthetic utility of 1-Boc-7-benzyloxy-3-formylindole. A variety of classical and modern organic reactions can be employed to elaborate this aldehyde into more complex side chains, leading to the synthesis of diverse bioactive scaffolds. The following sections will detail the application of several key transformations.
The Henry Reaction: A Reliable Route to Tryptamine Derivatives
The Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction that provides a straightforward route to β-nitro alcohols, which are versatile intermediates for the synthesis of amines, including the medicinally important tryptamines.[5] The reaction of 1-Boc-7-benzyloxy-3-formylindole with a nitroalkane, typically nitromethane, in the presence of a base, affords the corresponding 3-(2-nitrovinyl)indole derivative. Subsequent reduction of the nitro group yields the desired tryptamine.
Causality Behind Experimental Choices:
-
Base Selection: A mild base such as ammonium acetate is often preferred for the condensation step to avoid potential side reactions or decomposition of the starting material.
-
Reduction Method: The reduction of the nitroalkene to the tryptamine is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can sometimes lead to the cleavage of the benzyloxy protecting group.[4][6] A milder and more chemoselective approach often involves a two-step reduction: first, the reduction of the double bond using sodium borohydride (NaBH₄), followed by the reduction of the nitro group using a catalyst such as Raney nickel or a combination of NaBH₄ and a nickel salt like nickel(II) acetate.[3] This two-step approach offers greater control and preserves the integrity of the protecting groups.
Experimental Protocol: Synthesis of 2-(1-Boc-7-benzyloxy-1H-indol-3-yl)ethan-1-amine (A Tryptamine Derivative)
Step 1: Synthesis of 1-Boc-7-benzyloxy-3-(2-nitrovinyl)indole
-
To a solution of 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in acetic acid is added ammonium acetate (2.0 eq) and nitromethane (10 eq).
-
The reaction mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude 1-Boc-7-benzyloxy-3-(2-nitrovinyl)indole, which can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Reduction to 2-(1-Boc-7-benzyloxy-1H-indol-3-yl)ethan-1-amine
-
To a solution of 1-Boc-7-benzyloxy-3-(2-nitrovinyl)indole (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) is added sodium borohydride (NaBH₄) (4.0 eq) portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours to reduce the double bond, forming the 3-(2-nitroethyl)indole intermediate.
-
To this mixture, a solution of nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq) in water is added, followed by the portion-wise addition of NaBH₄ (4.0 eq) at 0 °C.
-
The reaction is stirred at room temperature for 2-3 hours until the reduction of the nitro group is complete (monitored by TLC).
-
The reaction is quenched by the careful addition of water, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired tryptamine derivative.
Data Summary Table:
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | 1-Boc-7-benzyloxy-3-formylindole, Nitromethane | Ammonium acetate, Acetic acid, reflux | 1-Boc-7-benzyloxy-3-(2-nitrovinyl)indole | 85-95% |
| 2 | 1-Boc-7-benzyloxy-3-(2-nitrovinyl)indole | 1. NaBH₄, MeOH/THF; 2. Ni(OAc)₂·4H₂O, NaBH₄, MeOH/THF/H₂O | 2-(1-Boc-7-benzyloxy-1H-indol-3-yl)ethan-1-amine | 60-80% |
Workflow Diagram:
Figure 1. Workflow for the synthesis of tryptamine derivatives.
Wittig Olefination: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7][8] In the context of 1-Boc-7-benzyloxy-3-formylindole, this reaction allows for the introduction of a variety of substituted vinyl groups at the C3 position, which are valuable precursors for further synthetic manipulations or can be part of the final bioactive molecule.
Causality Behind Experimental Choices:
-
Ylide Selection: The choice of the phosphorus ylide determines the nature of the vinyl substituent. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes.[9] The reactivity of the ylide also influences the reaction conditions, with stabilized ylides often requiring milder bases and reaction temperatures.
-
Base and Solvent: The generation of the phosphorus ylide from its corresponding phosphonium salt requires a base. The strength of the base depends on the acidity of the α-proton of the phosphonium salt. For stabilized ylides, weaker bases like sodium carbonate or triethylamine in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often sufficient. For non-stabilized ylides, stronger bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in anhydrous solvents are typically necessary.
Experimental Protocol: Synthesis of 1-Boc-7-benzyloxy-3-(2-ethoxycarbonylvinyl)indole
-
To a suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF is added a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 1 hour to allow for the formation of the phosphorus ylide (a color change to deep orange or red is typically observed).
-
A solution of 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (E)-1-Boc-7-benzyloxy-3-(2-ethoxycarbonylvinyl)indole.
Workflow Diagram:
Figure 2. General workflow for the Wittig olefination.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[10][11] This reaction allows for the direct introduction of a primary or secondary amine at the C3 position of the indole, leading to the formation of various tryptamine analogs and other nitrogen-containing bioactive molecules.
Causality Behind Experimental Choices:
-
Reducing Agent: A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion intermediate over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their mildness and selectivity.[10]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.
Experimental Protocol: Synthesis of N-Benzyl-1-(1-Boc-7-benzyloxy-1H-indol-3-yl)methanamine
-
To a solution of 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) and benzylamine (1.1 eq) in dichloroethane (DCE) is added a catalytic amount of acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-benzyl-1-(1-Boc-7-benzyloxy-1H-indol-3-yl)methanamine.
Workflow Diagram:
Figure 3. General workflow for reductive amination.
Deprotection Strategies: Unveiling the Bioactive Core
The final step in the synthesis of many bioactive molecules from 1-Boc-7-benzyloxy-3-formylindole involves the removal of the Boc and/or benzyloxy protecting groups. The choice of deprotection conditions is crucial to avoid decomposition of the final product.
-
Boc Deprotection: The Boc group is typically removed under acidic conditions.[3][12] A common method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Alternatively, milder conditions such as treatment with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol can be employed.
-
Benzyloxy Deprotection: The benzyloxy group is most commonly removed by catalytic hydrogenation.[1] This involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) in a suitable solvent like ethanol or ethyl acetate. This method is generally clean and high-yielding.
Conclusion
1-Boc-7-benzyloxy-3-formylindole is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The strategic placement of protecting groups and the reactive formyl functionality at the C3 position provide a powerful platform for the construction of complex indole derivatives. By employing key synthetic transformations such as the Henry reaction, Wittig olefination, and reductive amination, researchers can efficiently access diverse chemical scaffolds with potential therapeutic applications. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the exciting field of indole-based drug discovery.
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Boc-7-benzyloxyindole
Introduction: Strategic Formylation of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its prevalence in a vast array of biologically active molecules. The functionalization of the indole core, therefore, represents a critical endeavor in the development of novel therapeutics. Among the myriad of synthetic transformations, the Vilsmeier-Haack reaction stands out as a powerful and highly regioselective method for the introduction of a formyl group, typically at the electron-rich C3 position of the indole ring.[1][2] This aldehyde functionality serves as a versatile synthetic handle, enabling a plethora of subsequent chemical modifications.
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of a specifically substituted indole, N-Boc-7-benzyloxyindole. The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the 7-benzyloxy substituent introduces nuances to the reaction that require careful consideration to achieve optimal outcomes. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring a robust and reproducible synthesis of tert-butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Reaction Principle and Mechanistic Overview
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).
The reaction can be dissected into two primary stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the formation of the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Attack and Hydrolysis: The electron-rich indole ring of N-Boc-7-benzyloxyindole attacks the Vilsmeier reagent, with a strong preference for the C3 position due to the directing effect of the nitrogen atom. This results in the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired 3-formylindole product.
Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of N-Boc-7-benzyloxyindole to yield tert-butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-7-benzyloxyindole | ≥98% | Commercially Available | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as both reactant and solvent. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Activating agent. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Sodium acetate | Anhydrous, ≥99% | J.T. Baker | Used in workup. |
| Ethyl acetate | ACS grade | VWR | Extraction solvent. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Drying agent. | |
| Silica gel | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Detailed Step-by-Step Procedure
Part 1: In Situ Preparation of the Vilsmeier Reagent and Formylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. Rationale: The formation of the Vilsmeier reagent is exothermic. Slow, controlled addition at low temperature prevents overheating and potential side reactions.
-
Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. The solution should become a thick, white slurry.
-
Substrate Addition: In a separate flask, dissolve N-Boc-7-benzyloxyindole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Add the solution of N-Boc-7-benzyloxyindole to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 2: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Caution: The quenching of unreacted POCl₃ is highly exothermic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrolysis: Stir the resulting mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Visual Workflow
Sources
Application Notes and Protocols: Strategic Deprotection of 1-Boc-7-Benzyloxy-3-formylindole
Introduction
In the intricate field of organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures, the use of protecting groups is a fundamental strategy. These temporary modifications of functional groups prevent undesired side reactions and allow for the selective transformation of multifunctional molecules. The 1-Boc-7-benzyloxy-3-formylindole scaffold is a valuable intermediate, incorporating two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the indole nitrogen and a benzyloxy (benzyl ether) group at the 7-position. The strategic removal, or deprotection, of these groups is a critical step to unveil the final target molecule, 7-hydroxyindole-3-carbaldehyde, a precursor for various biologically active compounds.
This comprehensive guide provides detailed protocols and expert insights into the selective and simultaneous deprotection of 1-Boc-7-benzyloxy-3-formylindole. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental choices, and offer validated, step-by-step procedures to ensure reliable and reproducible outcomes in the research and drug development laboratory.
Orthogonality and Strategic Considerations
The Boc and benzyloxy (commonly abbreviated as Bn or Cbz for the related benzyloxycarbonyl group) protecting groups exhibit an orthogonal relationship, meaning one can be removed under conditions that leave the other intact.[1][2] This orthogonality is the cornerstone of strategic deprotection. The Boc group is characteristically labile to acidic conditions, while the benzyl ether is typically cleaved via catalytic hydrogenolysis.[1][2][3] This allows for three primary deprotection pathways:
-
Selective N-Boc Deprotection: Removal of the Boc group to yield 7-benzyloxy-3-formylindole.
-
Selective O-Benzyl Deprotection: Cleavage of the benzyl ether to produce 1-Boc-7-hydroxy-3-formylindole.
-
Simultaneous Deprotection: Removal of both the Boc and benzyl groups in a single operation to afford the final product, 7-hydroxyindole-3-carbaldehyde.
The choice of strategy depends on the subsequent steps in the synthetic route.
PART 1: Selective N-Boc Deprotection via Acidolysis
The deprotection of the N-Boc group is most commonly achieved under acidic conditions.[4] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5] This intermediate readily decarboxylates, releasing carbon dioxide and the free indole nitrogen.[4][6]
Mechanism of Acid-Catalyzed Boc Deprotection
Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal post-reaction.[6][7][8]
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5–10 eq) dropwise to the stirred solution. Note: The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[10] Caution: TFA is corrosive; use appropriate safety measures and equipment.[8]
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until the cessation of CO₂ evolution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The resulting 7-benzyloxy-3-formylindole can be purified by silica gel column chromatography if necessary.
| Parameter | Condition | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group; volatile for easy removal.[6] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions prevent side reactions; good solubility for the substrate.[10] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls potential exothermicity. |
| Reaction Time | 1–4 hours | Typically sufficient for complete deprotection, monitorable by TLC.[9] |
PART 2: Selective O-Benzyl Deprotection via Catalytic Hydrogenolysis
The benzyloxy group is a robust protecting group stable to a wide range of conditions but is susceptible to cleavage by catalytic hydrogenolysis.[2][11] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[12] The reaction proceeds via the cleavage of the benzylic C-O bond on the catalyst surface.[2]
Mechanism of O-Benzyl Deprotection
Protocol: O-Benzyl Deprotection using Palladium on Carbon (Pd/C)
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® (diatomaceous earth)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times) to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is usually sufficient) for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Boc-7-hydroxy-3-formylindole.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography as needed.
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard and effective catalyst for hydrogenolysis of benzyl ethers.[12][13] |
| Hydrogen Source | H₂ gas (balloon) | Readily available and sufficient for most lab-scale reactions. |
| Solvent | Methanol or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation.[14] |
| Temperature | Room Temperature | Mild conditions that preserve other functional groups. |
| Reaction Time | 4–16 hours | Reaction can be slower; overnight stirring is common. |
PART 3: Simultaneous Deprotection of Boc and Benzyl Groups
For a more streamlined synthesis, both protecting groups can be removed in a single step. This is typically achieved by performing the catalytic hydrogenolysis in an acidic solvent or with an added acid. The acidic environment facilitates the cleavage of the Boc group concurrently with the hydrogenolysis of the benzyl ether.
Protocol: One-Pot Simultaneous Deprotection
This protocol combines the principles of both acidolysis and hydrogenolysis.
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂) source
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in methanol.
-
Acidification: Add a catalytic amount of concentrated HCl (a few drops) or use acetic acid as a co-solvent. The presence of acid will facilitate the Boc deprotection.[14]
-
Catalyst Addition and Hydrogenation: Add 10% Pd/C and proceed with the hydrogenation as described in the O-benzyl deprotection protocol.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the formation of the final product, 7-hydroxyindole-3-carbaldehyde.
-
Workup:
-
After completion, filter the catalyst through Celite®.
-
Concentrate the filtrate to remove the solvent.
-
Redissolve the residue in ethyl acetate and neutralize carefully with saturated aqueous NaHCO₃ solution.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the 7-hydroxyindole-3-carbaldehyde by silica gel column chromatography or recrystallization.
Workflow for Deprotection Strategy Selection
Conclusion
The deprotection of 1-Boc-7-benzyloxy-3-formylindole is a versatile process that can be tailored to meet specific synthetic objectives. By understanding the orthogonal nature of the Boc and benzyl protecting groups and the mechanisms of their removal, researchers can confidently select and execute the appropriate protocol. The detailed procedures provided in this guide offer a reliable foundation for the successful synthesis of 7-hydroxyindole-3-carbaldehyde and its derivatives, crucial intermediates in the pursuit of novel therapeutics and complex molecular targets.
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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ResearchGate. (2015). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
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Taylor & Francis Online. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
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ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]
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ResearchGate. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]
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R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from [Link]
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RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
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Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]
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ResearchGate. (2004). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Retrieved from [Link]
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ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
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PubMed Central. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
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qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives and their.... Retrieved from [Link]
-
SciSpace. (1986). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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ResearchGate. (2010). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]
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Application Note: Synthetic Transformations of the Formyl Group in 1-Boc-7-Benzyloxy-3-formylindole
Introduction: The Versatility of the Indole-3-carboxaldehyde Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to anticancer agents.[1] The specific scaffold, 1-Boc-7-benzyloxy-3-formylindole, is a highly valuable intermediate in drug discovery. The Boc (tert-butyloxycarbonyl) group at the N1 position provides stability and modulates the reactivity of the indole ring, while the benzyloxy group at C7 offers a handle for further functionalization or can be removed at a later synthetic stage. The formyl group at the C3 position is the most versatile functional handle on this molecule.[2][3] Its electrophilic carbon and adjacent C-H bond allow for a multitude of transformations, enabling the synthesis of diverse libraries of compounds for biological screening.
This guide provides detailed protocols and mechanistic insights for four fundamental conversions of the formyl group in 1-Boc-7-benzyloxy-3-formylindole: reduction to a primary alcohol, oxidation to a carboxylic acid, reductive amination to a secondary amine, and olefination to an alkene. Each protocol is designed to be robust and reproducible, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Section 1: Reduction to 1-Boc-7-Benzyloxy-3-(hydroxymethyl)indole
The reduction of the aldehyde to a primary alcohol is a foundational transformation that introduces a hydroxyl group, a key site for forming ethers, esters, or for use as a nucleophile in substitution reactions. The resulting 3-hydroxymethylindole derivative can undergo self-condensation under certain conditions, but the Boc protecting group mitigates this side reaction.[4]
Scientific Rationale & Mechanistic Insight
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its exceptional chemoselectivity.[5] It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect more stable functional groups like esters, amides, or, importantly in this case, the Boc protecting group.[6] The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the formyl group.[7][8] This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final primary alcohol.[5]
Figure 1: General workflow for the reduction of the formyl group.
Experimental Protocol: Sodium Borohydride Reduction
-
Preparation: To a round-bottom flask, add 1-Boc-7-benzyloxy-3-formylindole (1.0 eq). Dissolve the starting material in a suitable alcoholic solvent, such as methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes. The slow addition helps to maintain the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure alcohol.
Data Summary Table
| Parameter | Value |
| Substrate | 1-Boc-7-benzyloxy-3-formylindole |
| Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry | 1.5 equivalents |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Typical Yield | >95% |
Section 2: Oxidation to 1-Boc-7-Benzyloxyindole-3-carboxylic Acid
Oxidation of the formyl group furnishes a carboxylic acid, a versatile functional group for amide bond formation, esterification, or as a key pharmacophore in its own right. The Pinnick oxidation is an exceptionally mild and efficient method for this conversion, particularly for aldehydes bearing sensitive functional groups.[9]
Scientific Rationale & Mechanistic Insight
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[10] The active oxidant is chlorous acid (HClO₂), which is generated in situ.[9] The mechanism involves the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate.[11] This intermediate then undergoes a pericyclic fragmentation where the aldehydic hydrogen is transferred to an oxygen on the chlorine, releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[10][12]
A crucial aspect of this reaction is the inclusion of a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to consume the reactive HOCl byproduct.[10] This prevents unwanted side reactions, such as the oxidation of the electron-rich indole ring or reaction with the desired product.[9]
Figure 2: Key steps in the Pinnick oxidation pathway.
Experimental Protocol: Pinnick Oxidation
-
Preparation: In a round-bottom flask, dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in a mixture of tert-butanol (t-BuOH) and tetrahydrofuran (THF) (e.g., a 3:1 ratio). To this solution, add 2-methyl-2-butene (4.0-5.0 eq) as the HOCl scavenger.
-
Buffer Addition: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~80% technical grade, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq).
-
Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred solution of the aldehyde at room temperature.
-
Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (EtOAc) (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography.
Data Summary Table
| Parameter | Value |
| Substrate | 1-Boc-7-benzyloxy-3-formylindole |
| Reagents | NaClO₂, NaH₂PO₄·H₂O |
| Scavenger | 2-Methyl-2-butene |
| Stoichiometry | 1.5 eq (oxidant/buffer), 5.0 eq (scavenger) |
| Solvent | t-BuOH / THF / H₂O |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 90-98% |
Section 3: Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing amines.[13] It involves the conversion of the aldehyde into an amine via an intermediate imine, which is then reduced in situ.[14] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered when using alkyl halides.[15]
Scientific Rationale & Mechanistic Insight
The reaction begins with the condensation of the aldehyde with a primary amine to form a hemiaminal intermediate.[16] Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion, which is in equilibrium with the corresponding imine.[14] A selective reducing agent, present in the same pot, then reduces the C=N double bond to yield the final amine.[17]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[15] This selectivity is key to the success of the one-pot reaction.
Figure 3: Two-stage process of a one-pot reductive amination.
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
-
Preparation: To a flask, add 1-Boc-7-benzyloxy-3-formylindole (1.0 eq), the desired primary amine (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (AcOH, ~0.1 eq) to facilitate imine formation.[18]
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 4-12 hours.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Value |
| Substrate | 1-Boc-7-benzyloxy-3-formylindole |
| Reagents | Primary Amine, NaBH(OAc)₃ |
| Catalyst | Acetic Acid (optional) |
| Stoichiometry | 1.1 eq (Amine), 1.5 eq (Reductant) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 75-90% |
Section 4: Olefination to an Alkene
Converting the aldehyde to an alkene introduces a C=C double bond, a critical functional group for further elaboration via reactions like hydrogenation, dihydroxylation, or metathesis. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for this purpose, offering better stereoselectivity and an easier workup.[19]
Scientific Rationale & Mechanistic Insight
The HWE reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[19] The reaction begins with the deprotonation of a phosphonate ester using a suitable base (e.g., NaH) to generate the stabilized carbanion.[20] This carbanion then undergoes nucleophilic addition to the aldehyde, forming an intermediate that cyclizes to an oxaphosphetane.[21] This intermediate rapidly eliminates a water-soluble phosphate byproduct to form the alkene.[22] A key advantage of the HWE reaction with stabilized phosphonates is the strong preference for the formation of the (E)-alkene, driven by thermodynamic control in the elimination step.[19][21]
Figure 4: Reaction schematic for the Horner-Wadsworth-Emmons olefination.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Phosphonate Anion Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extraction: Extract the mixture with ethyl acetate (EtOAc) (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the (E)-alkene.
Data Summary Table
| Parameter | Value |
| Substrate | 1-Boc-7-benzyloxy-3-formylindole |
| Reagents | Phosphonate Ester, Sodium Hydride (NaH) |
| Stoichiometry | 1.2 eq (Phosphonate), 1.2 eq (Base) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 80-95% (predominantly E-isomer) |
References
-
Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pinnick oxidation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Wittig Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig Reaction - Examples and Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
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Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Pinnick Oxidation: Mechanism & Examples | NROChemistry Source: NROChemistry URL: [Link]
-
Title: reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide Source: Chemguide URL: [Link]
-
Title: Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: Royal Society Open Science URL: [Link]
-
Title: The Wittig Reaction: Examples and Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: The Wittig reaction | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]
-
Title: Reductive Amination - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Sodium Borohydride Reduction of Carbonyls Source: Open Library Publishing Platform URL: [Link]
-
Title: LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Pinnick Oxidation | Orgoly Source: Orgoly URL: [Link]
-
Title: An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4 Source: Indian Academy of Sciences URL: [Link]
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Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pinnick oxidation - 文学城| 博客 Source: Wenxuecity URL: [Link]
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Title: Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube Source: The Organic Chemistry Tutor on YouTube URL: [Link]
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Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
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Title: Reductive Amination | Synthesis of Amines - YouTube Source: The Organic Chemistry Tutor on YouTube URL: [Link]
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Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]
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Title: The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Source: Henry Rzepa's Blog URL: [Link]
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Title: (PDF) An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4 Source: ResearchGate URL: [Link]
-
Title: Horner-Wadsworth-Emmons Reaction - NROChemistry Source: NROChemistry URL: [Link]
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Title: Horner–Wadsworth–Emmons reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Horner-Wadsworth-Emmons Reaction - YouTube Source: Professor Dave Explains on YouTube URL: [Link]
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Title: Wittig Reaction - Common Conditions Source: The Reaction Guide URL: [Link]
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Title: Reductive Amination - YouTube Source: NileRed on YouTube URL: [Link]
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Title: 1-Boc-7-benzyloxy-3-formylindole Source: ChemCcd URL: [Link]
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Title: Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: The Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis Source: PubMed URL: [Link]
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Title: indole-3-aldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL: [Link]
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Title: The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride Source: ResearchGate URL: [Link]
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Title: Electrochemical oxidation of 3-substituted indoles Source: RSC Publishing URL: [Link]
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Title: Indole-3-Carboxaldehyde | C9H7NO | CID 10256 Source: PubChem URL: [Link]
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Title: 1-Boc-5-benzyloxy-3-formylindole, min 95%, 1 gram Source: CP Lab Safety URL: [Link]
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Application Note & Protocols: 1-Boc-7-Benzyloxy-3-formylindole as a Versatile Precursor for Advanced Substituted Indoles
Prepared by: Senior Application Scientist, Organic Synthesis Division
Introduction: The Strategic Value of a Multi-Functionalized Indole Core
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds, including neurotransmitters like serotonin and blockbuster drugs.[1] The precise functionalization of the indole ring is paramount for modulating pharmacological activity. 1-Boc-7-benzyloxy-3-formylindole emerges as a strategically designed precursor, engineered for the efficient and controlled synthesis of complex indole derivatives.
Its value lies in the orthogonal arrangement of three key functional groups:
-
An N1-Boc Group: This tert-butyloxycarbonyl protecting group provides stability under a wide range of nucleophilic and hydrogenolytic conditions but is readily cleaved under mild acidic conditions.[2][3][4] This allows for selective deprotection and subsequent N-alkylation or N-arylation.
-
A C7-Benzyloxy Group: The benzyl ether at the 7-position is stable to acidic and basic conditions used to manipulate the Boc group and the formyl aldehyde. It can be selectively removed via catalytic hydrogenolysis, unmasking a phenol for further derivatization. The presence of this group can also influence binding interactions in drug candidates.[5]
-
A C3-Formyl Group: The aldehyde at the C3 position is a versatile synthetic handle, poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It serves as the primary reaction site for building molecular complexity.
This application note provides detailed protocols for leveraging the C3-formyl group in key synthetic transformations and outlines strategies for the selective deprotection of the N1 and C7 positions.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | tert-butyl 7-(benzyloxy)-3-formyl-1H-indole-1-carboxylate |
| CAS Number | 914348-98-4 (for 5-benzyloxy isomer) |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.40 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. |
| Storage | Store in a cool, dry place away from light and moisture. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage. |
Core Application: Derivatization of the C3-Formyl Group
The aldehyde functionality is a gateway to diverse molecular architectures. The following protocols are optimized for high-yield transformations of the indole core.
Application I: C=C Bond Formation via Wittig Olefination
The Wittig reaction is a reliable method for converting aldehydes into alkenes, providing a route to C3-vinylindole derivatives. This reaction involves the interaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt.[7]
Caption: Workflow for C3-alkenyl indole synthesis via Wittig reaction.
-
Ylide Preparation: To a flame-dried round-bottom flask under Argon, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq). Add anhydrous THF and cool the resulting suspension to 0 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1M in THF, 1.15 eq) dropwise. Stir the now deep red solution for 30 minutes at 0 °C.
-
Reaction: In a separate flask, dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to -78 °C and add the indole solution dropwise via cannula.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title product.
| Ylide Precursor | Resulting C3-Substituent | Expected Geometry |
| (Methoxymethyl)triphenylphosphonium chloride | -(E)-CH=CH(OCH₃) | E-isomer favored |
| Ethyl 2-(triphenylphosphoranylidene)acetate | -(E)-CH=CH(CO₂Et) | E-isomer (stabilized ylide) |
| Benzyltriphenylphosphonium bromide | -(Z)-CH=CH(Ph) | Z-isomer (non-stabilized ylide) |
Application II: C-N Bond Formation via Reductive Amination
Reductive amination is a powerful one-pot method to synthesize amines from carbonyl compounds.[8][9] The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the isolation of unstable imine intermediates.
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Application Notes and Protocols for Coupling Reactions with 1-Boc-7-Benzyloxy-3-formylindole
Introduction: The Synthetic Versatility of a Privileged Indole Scaffold
1-Boc-7-benzyloxy-3-formylindole stands as a cornerstone intermediate for medicinal chemists and drug development professionals. Its strategic substitution pattern offers a unique combination of features: the N-Boc (tert-butyloxycarbonyl) group provides robust protection of the indole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions, while the 7-benzyloxy group serves as a stable ether protecting group for the phenolic hydroxyl, which is a common pharmacophore in biologically active molecules. The C3-formyl group is the primary reactive handle, a versatile electrophilic center poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides detailed protocols and expert insights into the most effective coupling reactions for elaborating this valuable scaffold.
The electron-donating nature of the 7-benzyloxy group and the electron-rich indole nucleus influence the reactivity of the C3-aldehyde. While generally reactive towards nucleophiles, careful selection of reaction conditions is paramount to achieve high yields and selectivity, and to avoid potential side reactions. This document will delve into the nuances of four key transformations: the Horner-Wadsworth-Emmons olefination, the Wittig reaction, Knoevenagel condensation, and reductive amination.
Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Synthesis of α,β-Unsaturated Esters and Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters, nitriles, and other electron-deficient alkenes from aldehydes.[1][2] Its primary advantages include the use of more nucleophilic, yet less basic, phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct during aqueous workup.[1] The HWE reaction typically exhibits high E-selectivity, which is a significant advantage in the synthesis of specific geometric isomers.[1][2]
Mechanistic Rationale
The reaction proceeds via the deprotonation of a phosphonate ester by a suitable base to generate a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of 1-Boc-7-benzyloxy-3-formylindole. The resulting intermediate cyclizes to form an oxaphosphetane, which subsequently fragments to yield the alkene and a dialkyl phosphate salt. The thermodynamic stability of the intermediates leading to the E-alkene generally dictates the stereochemical outcome.[1][3]
Diagram: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Protocol for E-Selective Olefination
This protocol describes the synthesis of (E)-ethyl 3-(1-Boc-7-benzyloxy-1H-indol-3-yl)acrylate.
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases and the solution becomes clear.
-
Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the indole solution dropwise to the phosphonate carbanion solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired E-alkene.
Considerations for Z-Selectivity (Still-Gennari Modification)
For the synthesis of the corresponding Z-alkene, the Still-Gennari modification can be employed.[4] This involves using a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (typically -78 °C). The electron-withdrawing groups on the phosphonate accelerate the elimination from the oxaphosphetane intermediate, favoring the kinetically controlled Z-product.[3]
| Parameter | E-Selective (Standard HWE) | Z-Selective (Still-Gennari) |
| Phosphonate Reagent | Trialkyl phosphonoacetate | Bis(2,2,2-trifluoroethyl) phosphonoacetate |
| Base | NaH, NaOEt, DBU | KHMDS, LHMDS |
| Solvent | THF, DME | THF |
| Temperature | 0 °C to room temperature | -78 °C |
| Additive | None typically required | 18-crown-6 |
Wittig Reaction: A Classic Approach to Olefination
The Wittig reaction is a foundational method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (phosphorane).[1] While often superseded by the HWE reaction for the synthesis of α,β-unsaturated esters due to easier purification, it remains a highly valuable tool, particularly for the synthesis of non-stabilized alkenes.
Mechanistic Overview
The reaction begins with the deprotonation of a phosphonium salt to form the ylide. The nucleophilic ylide then attacks the carbonyl carbon of the indole aldehyde to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E vs. Z) is dependent on the stability of the ylide and the reaction conditions.[1]
Diagram: Wittig Reaction Workflow
Caption: General workflow for a Wittig olefination reaction.
Protocol for Wittig Olefination
This protocol describes the synthesis of 1-Boc-7-benzyloxy-3-vinylindole.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1-Boc-7-benzyloxy-3-formylindole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically turn a deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 equivalent) in anhydrous THF in a separate flask and add it to the dropping funnel.
-
Add the indole solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. Note that triphenylphosphine oxide can be challenging to remove completely.
Knoevenagel Condensation: Formation of Activated Alkenes
The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base such as an amine.[5][6] This reaction is particularly useful for synthesizing highly functionalized alkenes.
Mechanistic Considerations
The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the indole aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final condensed product.[5]
Protocol for Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((1-Boc-7-benzyloxy-1H-indol-3-yl)methylene)malononitrile.
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Malononitrile
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-Boc-7-benzyloxy-3-formylindole (1.0 equivalent), malononitrile (1.1 equivalents), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The product often precipitates upon concentration and can be collected by filtration and washed with cold hexanes. If necessary, further purification can be achieved by recrystallization or flash column chromatography.
| Active Methylene Compound | Typical Base/Catalyst | Solvent | Notes |
| Malononitrile | Piperidine/Acetic Acid | Toluene, Ethanol | Highly reactive, often proceeds at room temperature or with gentle heating. |
| Ethyl cyanoacetate | Piperidine/Acetic Acid, Ammonium Acetate | Toluene, Ethanol | Generally requires heating to drive the reaction to completion. |
| Diethyl malonate | Stronger base may be required (e.g., NaOEt) | Ethanol | Less reactive than malononitrile or ethyl cyanoacetate. |
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[7] It involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
The Rationale Behind Reagent Selection
A key aspect of successful reductive amination is the choice of the reducing agent. It must be capable of reducing the iminium ion intermediate selectively in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild reducing agent that is particularly effective for the reduction of iminium ions.[8]
Protocol for Reductive Amination with a Primary Amine
This protocol describes the synthesis of N-benzyl-1-(1-Boc-7-benzyloxy-1H-indol-3-yl)methanamine.
Materials:
-
1-Boc-7-benzyloxy-3-formylindole
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-Boc-7-benzyloxy-3-formylindole (1.0 equivalent) and the primary amine (e.g., benzylamine, 1.1 equivalents).
-
Dissolve the starting materials in an appropriate solvent such as DCM or DCE.
-
A catalytic amount of acetic acid can be added to facilitate imine formation, although it is not always necessary.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Amine Type | Reducing Agent | Solvent | Key Considerations |
| Primary Amines | NaBH(OAc)₃, NaBH₃CN | DCM, DCE, THF | NaBH(OAc)₃ is generally preferred for its mildness and efficiency.[8] |
| Secondary Amines | NaBH(OAc)₃, NaBH₃CN | DCM, DCE, THF | Forms an iminium ion intermediate which is readily reduced. |
| Weakly Nucleophilic Amines (e.g., anilines) | NaBH(OAc)₃ with an acid catalyst (e.g., TFA) | DCE | Acid catalysis is often necessary to promote imine formation.[9] |
Conclusion
1-Boc-7-benzyloxy-3-formylindole is a highly adaptable building block for the synthesis of a wide array of complex molecules. The coupling reactions detailed in this guide—Horner-Wadsworth-Emmons olefination, Wittig reaction, Knoevenagel condensation, and reductive amination—provide a robust toolkit for medicinal and synthetic chemists. The choice of a specific reaction and its conditions should be guided by the desired final product, stereochemical requirements, and the compatibility of the coupling partners. The protocols provided herein serve as a solid foundation for the successful application of these powerful synthetic transformations.
References
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- CONICET. (2012).
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- PubMed. (2009, May 1).
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- Heterocycles. (1998).
- NIH. (2020). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis.
- Organic Chemistry Portal. (2003). Generation of Phosphoranes Derived from Phosphites.
- ResearchGate. (2017). (PDF)
- NIH. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
- Organic Process Research & Development. (2006).
- Banaras Hindu University. (2018).
- ACS Publications. (2020). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
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- Semantic Scholar. (2020).
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Application Notes and Protocols: The Strategic Utility of 1-Boc-7-benzyloxy-3-formylindole in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold for Complex Molecule Construction
The indole nucleus is a privileged scaffold in a vast array of natural products and medicinally significant compounds.[1] Among the myriad of functionalized indole building blocks, 1-Boc-7-benzyloxy-3-formylindole stands out as a particularly valuable starting material for the synthesis of complex indole alkaloids. Its strategic placement of protecting groups—the tert-butyloxycarbonyl (Boc) group on the indole nitrogen and the benzyl (Bn) group on the 7-hydroxyl—coupled with the reactive aldehyde at the 3-position, offers a powerful handle for intricate molecular architecture. This guide provides an in-depth exploration of its application, focusing on key transformations and their mechanistic underpinnings, with a practical application towards the synthesis of bis(indole) alkaloids, exemplified by the Dragmacidin family of marine natural products.
Core Attributes of 1-Boc-7-benzyloxy-3-formylindole
The utility of this reagent stems from the orthogonal nature of its protecting groups and the synthetic versatility of the formyl group.
| Feature | Chemical Group | Purpose and Strategic Advantage |
| Nitrogen Protection | tert-Butyloxycarbonyl (Boc) | The Boc group serves to deactivate the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution to other positions. Its acid-lability allows for selective removal under mild conditions that do not affect the benzyl ether.[2][3] |
| Hydroxyl Protection | Benzyl (Bn) | The benzyl ether protects the C7-hydroxyl group, which is often a key functionality in the target natural product. It is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenolysis. |
| C3-Functionalization | Formyl (Aldehyde) | The aldehyde at the C3-position is a versatile functional group that can be readily transformed into a variety of other functionalities, including alkenes, amines, and extended carbon chains, through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and reductive amination.[4][5] |
Synthetic Pathway Overview: From Building Block to a Bis(indole) Alkaloid Precursor
The following workflow illustrates a potential synthetic route from 1-Boc-7-benzyloxy-3-formylindole to a key intermediate for the synthesis of bis(indole) alkaloids like (±)-Dragmacidin E.
Figure 1: A generalized synthetic workflow from 1-Boc-7-benzyloxy-3-formylindole to a bis(indole) natural product.
Part 1: Preparation of the Starting Material
While 1-Boc-7-benzyloxy-3-formylindole is commercially available, it can also be prepared in a two-step sequence from the readily accessible 7-benzyloxyindole.[6][7]
Protocol 1.1: Vilsmeier-Haack Formylation of 7-Benzyloxyindole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, such as indoles, at the C3-position.[8][9][10][11]
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 7-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 1.2: Boc Protection of 7-Benzyloxy-1H-indole-3-carbaldehyde
The protection of the indole nitrogen with a Boc group is crucial for many subsequent synthetic transformations.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 7-benzyloxy-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. The crude product can be purified by flash chromatography.
Part 2: Elaboration of the 3-Formyl Group via Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[12][13][14][15][16][17][18][19] This reaction is superior to the classical Wittig reaction in many cases due to the ease of removal of the water-soluble phosphate byproduct.
Protocol 2.1: Synthesis of an α,β-Unsaturated Ester Intermediate
Reaction Scheme:
Step-by-Step Protocol:
-
Phosphonate Anion Formation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C.
-
Ylide Generation: Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the (E)-α,β-unsaturated ester.
Part 3: Application in the Total Synthesis of (±)-Dragmacidin E
The total synthesis of the marine alkaloid (±)-Dragmacidin E, accomplished by Feldman and co-workers, commences with 7-benzyloxyindole.[12][20][21][22] The intermediate prepared in the preceding sections is a key precursor for the construction of one of the indole moieties in this complex natural product. The synthesis of Dragmacidin E involves a key Witkop cyclization to form a seven-membered ring and a subsequent coupling with a second indole unit to construct the bis(indole) core.[12][21][23][22]
Figure 2: Conceptual pathway to (±)-Dragmacidin E highlighting the role of the elaborated indole intermediate.
Part 4: Orthogonal Deprotection Strategy
A key feature of using 1-Boc-7-benzyloxy-3-formylindole is the ability to selectively remove the protecting groups.
Protocol 4.1: Boc Deprotection
The Boc group is readily removed under acidic conditions.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected indole in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution and brine. Dry the organic layer and concentrate to yield the deprotected indole.
Protocol 4.2: Benzyl Deprotection
The benzyl group is typically removed by catalytic hydrogenolysis.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the benzyl-protected indole in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Progression: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
1-Boc-7-benzyloxy-3-formylindole is a highly valuable and versatile building block in the synthesis of complex natural products. Its strategically positioned and orthogonally protected functional groups provide chemists with a powerful tool to construct intricate molecular architectures with a high degree of control. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of indole alkaloids and other medicinally important compounds.
References
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Feldman, K. S., & Ngernmeesri, P. (2011). Total Synthesis of (±)-Dragmacidin E. Organic Letters, 13(20), 5704–5707. [Link]
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Feldman, K. S., & Ngernmeesri, P. (2012). Total Synthesis of (±)-Dragmacidin E: Problems Solved and Lessons Learned. Synlett, 23(13), 1882–1892. [Link]
-
Feldman, K. S., & Ngernmeesri, P. (2011). Total Synthesis of (±)-Dragmacidin E. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 7-benzyloxyindole. PrepChem.com. [Link]
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Über Phosphinoxyde, II. Darstellung und Eigenschaften von Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
-
Feldman, K. S., & Ngernmeesri, P. (2012). Total Synthesis of (±)–Dragmacidin E: Problems Solved and Lessons Learned. PMC. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Yoda, H., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1).
-
MDPI. (2022). Synthesis of Indole Alkaloids. Encyclopedia. [Link]
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ResearchGate. (n.d.). Indole N‐Boc deprotection method development. ResearchGate. [Link]
- Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Who we serve. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Who we serve. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Green Chemistry (RSC Publishing). (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry (RSC Publishing). [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Kutney, J. P., et al. (1976). STUDIES ON THE SYNTHESIS OF BISINDOLE ALKALOIDS. VII . STEREOCHEMISTRY AND ALTERNATIVE TOTAL SYNTHESIS OF LEUROSINE. HETEROCYCLES, 4(11).
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ResearchGate. (2022). Synthesis of bis-indole derivatives (1–27). ResearchGate. [Link]
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BuyersGuideChem. (n.d.). 7-Benzyloxy-3-(hydroxymethyl)indole, N-boc protected. BuyersGuideChem. [Link]
- Muraoka, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Journal of the Faculty of Pharmacy, Chiba University.
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Sci-Hub. (n.d.). Synthesis of Bis(indole) Alkaloids from Arundo donax: The Ynindole DielsAlder Reaction, Conformational Chirality, and Absolute S. Sci-Hub. [Link]
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Organic Syntheses. (n.d.). 4-benzyloxyindole. Organic Syntheses. [Link]
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WebAssign. (n.d.). Solvent Free Wittig Reactions. WebAssign. [Link]
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PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
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RSC Publishing. (2024). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
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ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of Protected Indoles
Introduction
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of protected indoles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-H functionalization reaction. The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group onto electron-rich heterocycles, with indole-3-carboxaldehydes being critical intermediates in the synthesis of pharmaceuticals and biologically active compounds.[1][2] However, its execution is nuanced, and challenges can arise from reagent preparation to product isolation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory work.
Core Principles: The Vilsmeier-Haack Reaction Mechanism
Understanding the reaction mechanism is fundamental to effective troubleshooting. The process consists of two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.
-
Vilsmeier Reagent Formation: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]
-
Electrophilic Attack: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent. The indole ring's high electron density makes it an excellent substrate for this reaction.[5][6]
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. Upon hydrolysis, it collapses to yield the final 3-formylindole product and a secondary amine byproduct.[3][4]
Caption: Vilsmeier-Haack reaction workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to protect the indole nitrogen before the Vilsmeier-Haack reaction? The proton on the indole nitrogen is acidic and can react with the Vilsmeier reagent. Without protection, several side reactions can occur, including competitive N-formylation, which leads to a mixture of products and lower yields of the desired C3-formylated indole.[7][8] Protecting the nitrogen atom ensures that the electrophilic attack occurs selectively at the electron-rich C3 position of the indole ring.
Q2: What are the most suitable N-protecting groups for this reaction? The ideal protecting group should be stable under the acidic Vilsmeier-Haack conditions and easily removable afterward without affecting the newly installed formyl group.[9][10] The choice often depends on the overall synthetic strategy.
| Protecting Group | Abbreviation | Stability & Deprotection Notes |
| Tosyl | Ts | Very stable to acidic conditions. Removed with strong reducing agents (e.g., SmI₂) or strong bases (e.g., NaOH, KOH). |
| Benzyl | Bn | Stable to a wide range of conditions. Removed by catalytic hydrogenolysis (e.g., Pd/C, H₂), which also reduces the aldehyde. |
| tert-Butoxycarbonyl | Boc | Generally stable to the reaction but can be labile if heated excessively. Removed with mild acid (e.g., TFA). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Robustly stable to acidic conditions. Selectively removed with fluoride sources (e.g., TBAF). |
| Phenylsulfonyl | SO₂Ph | Highly stable. Often used when robust protection is needed. Cleaved under reductive conditions. |
Q3: How should the Vilsmeier reagent be prepared and handled? The Vilsmeier reagent is moisture-sensitive and is almost always prepared in situ immediately before use.[11]
-
Procedure: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold, anhydrous DMF under an inert atmosphere (N₂ or Ar).[11]
-
Causality: The reaction is exothermic, and slow addition at 0 °C prevents the decomposition of the reagent and minimizes side reactions. Using anhydrous DMF is critical, as any water will rapidly decompose both POCl₃ and the Vilsmeier reagent.[12]
Q4: What are the typical solvents and reaction temperatures? DMF often serves as both a reagent and a solvent.[13] However, co-solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, especially if the starting indole has limited solubility in DMF. The reaction temperature is highly substrate-dependent, ranging from 0 °C for very electron-rich indoles to 80 °C or higher for less reactive substrates.[3]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Caption: A decision tree for troubleshooting common issues.
Problem 1: The reaction shows low or no conversion of the starting material.
-
Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Old bottles of DMF may contain dimethylamine and formic acid from decomposition, and POCl₃ can hydrolyze.[12]
-
Solution: Always use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Use fresh, high-quality POCl₃. Prepare the reagent in situ and use it immediately.[11]
-
-
Potential Cause 2: Insufficient Reaction Temperature. Electron-deficient or sterically hindered indoles require more energy to react with the relatively weak Vilsmeier electrophile.[3]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat to 40-80 °C and monitor progress by TLC.[11]
-
-
Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Solution: A common ratio is 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the indole substrate. For difficult substrates, a larger excess may be required.[11]
-
Problem 2: A large amount of an insoluble, high-molecular-weight solid precipitates from the reaction.
-
Potential Cause: Formation of Bis(indolyl)methane Derivatives. This is a common side reaction where the desired 3-formylindole product, once formed, acts as an electrophile and reacts with a second molecule of the starting indole under the acidic conditions.[7]
-
Solution 1 (Order of Addition): The most effective solution is to add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C). This ensures that the indole is more likely to encounter the Vilsmeier reagent rather than the product aldehyde.[7]
-
Solution 2 (Temperature Control): Maintain a low reaction temperature (0 °C to room temperature) to slow down the rate of the secondary reaction between the product and starting material.[7]
-
Solution 3 (Reaction Time): Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction promptly to prevent the buildup of the byproduct.[7]
-
Problem 3: TLC analysis shows multiple product spots, suggesting diformylation or other side reactions.
-
Potential Cause: Diformylation or Formylation at other positions. With a large excess of the Vilsmeier reagent or at high temperatures, a second formyl group can be added to the indole, often at the C2 position or even on the benzene ring depending on the substrate's electronics.[14]
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent closer to a 1:1 ratio with the indole. Employ lower reaction temperatures and shorter reaction times to favor mono-formylation.[7]
-
Problem 4: The workup is difficult, leading to emulsions or product loss.
-
Potential Cause 1: Improper Quenching. The hydrolysis of the intermediate iminium salt is highly exothermic and can be difficult to control. Adding the reaction mixture too quickly to the aqueous base can cause localized heating and decomposition.
-
Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., aqueous NaOH or NaHCO₃ solution). Maintain the temperature of the quenching solution below 10 °C.[15]
-
-
Potential Cause 2: Emulsion Formation. The presence of DMF and various salts can lead to the formation of stable emulsions during the extractive workup.
-
Solution: After extraction, wash the combined organic layers with brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase and helps to break emulsions. If an emulsion persists, filtration through a pad of Celite can be effective.[16]
-
Standard Experimental Protocol: Vilsmeier-Haack Formylation of N-Tosylindole
This protocol is a general guideline and may require optimization for different substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the addition funnel over 30 minutes. Ensure the internal temperature remains below 5 °C.[11]
-
After the addition is complete, allow the resulting pale yellow or colorless solution to stir at 0 °C for an additional 30 minutes.
2. Reaction with Indole Substrate:
-
Dissolve N-tosylindole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., to 60 °C) depending on the indole's reactivity.[1]
3. Reaction Monitoring and Workup:
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and 10% aqueous NaOH solution, ensuring the pH of the final mixture is basic (pH > 9).
-
Stir the mixture for 1-2 hours, allowing the intermediate to fully hydrolyze.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[17][18]
References
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Lin, Y.-C., et al. (2021). Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. The Journal of Organic Chemistry, 86(17), 11839–11851. [Link]
-
PrepChem. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
- Al-Mourabit, A., & Potier, P. (2001). Formation of indole trimers in Vilsmeier type reactions. Tetrahedron Letters, 42(6), 967-969. (Semantic Scholar provides access to the paper, direct link may vary).
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674. [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Chronicle of Organic Chemistry, 2(4), 187-194.
-
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
ResearchGate. (2025). Formylation without catalyst and solvent at 80 degrees C. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]
-
Li, X., et al. (2020). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis, 10(15), 8459–8465. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
K. C. Nicolaou Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
-
Zhang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15468–15479. [Link]
- Baradarani, M. M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-10.
- Varma, R. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4).
-
Royal Society of Chemistry. (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
- Google Patents. (n.d.). CN1807412A - Indole-3-formic acid purification process.
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
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- 14. growingscience.com [growingscience.com]
- 15. prepchem.com [prepchem.com]
- 16. orgsyn.org [orgsyn.org]
- 17. CN1807412A - Indole-3-formic acid purification process - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Boc-7-Benzyloxy-3-formylindole
Welcome to the dedicated technical support guide for the synthesis of 1-Boc-7-benzyloxy-3-formylindole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. Our focus is on anticipating and resolving the common side reactions and experimental challenges encountered during the Vilsmeier-Haack formylation of 1-Boc-7-benzyloxyindole.
I. Reaction Overview & Key Challenges
The synthesis of 1-Boc-7-benzyloxy-3-formylindole is most commonly achieved via the Vilsmeier-Haack reaction. This involves the formylation of the electron-rich 1-Boc-7-benzyloxyindole at the C-3 position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] While this is a powerful and widely used method, its success is contingent on careful control of reaction conditions to mitigate a range of potential side reactions.
The primary challenges in this synthesis revolve around the stability of the starting material and the reactivity of the intermediates. The key functional groups—the Boc-protecting group, the benzyloxy ether, and the indole nucleus itself—all present unique vulnerabilities that can lead to undesired byproducts and reduced yields. This guide will address these issues systematically.
II. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
A1: Low or no yield is a frequent issue in Vilsmeier-Haack reactions and can often be traced back to the quality of the reagents and the reaction setup.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is extremely sensitive to moisture.[3] Any water present in your DMF, POCl₃, or glassware will lead to its rapid decomposition, effectively lowering the concentration of your formylating agent.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use fresh, anhydrous DMF. DMF is hygroscopic and can absorb water from the atmosphere. Using a freshly opened bottle or DMF from a solvent purification system is recommended.
-
Verify the quality of your POCl₃. It should be a clear, colorless liquid. A yellow or brown color indicates decomposition.
-
-
-
Cause 2: Insufficient Reaction Temperature or Time. While the formation of the Vilsmeier reagent is exothermic and requires initial cooling (typically to 0 °C), the subsequent electrophilic substitution on the indole ring may require thermal energy to proceed at an adequate rate.[3]
-
Solution:
-
After the addition of your 1-Boc-7-benzyloxyindole substrate at 0 °C, allow the reaction to slowly warm to room temperature.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary.
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
-
-
Cause 3: Sub-optimal Stoichiometry. The molar ratio of the Vilsmeier reagent to the indole substrate is critical. An insufficient amount of the reagent will result in an incomplete reaction.
-
Solution:
-
Typically, a slight excess of both DMF and POCl₃ relative to the indole substrate is used. A common starting point is 1.2 to 1.5 equivalents of POCl₃ and 3 to 5 equivalents of DMF.
-
If yields remain low, a modest increase in the excess of the Vilsmeier reagent may be beneficial.
-
-
Q2: I'm observing a significant amount of a byproduct that appears to be the deprotected indole (7-benzyloxy-3-formylindole). Why is this happening and how can I prevent it?
A2: The loss of the N-Boc (tert-butyloxycarbonyl) protecting group is a common side reaction under the acidic conditions of the Vilsmeier-Haack reaction.
-
Mechanism of Deprotection: The Vilsmeier-Haack reaction generates acidic species, and the aqueous workup often involves acidic conditions, both of which can cleave the acid-labile Boc group.[4][5][6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine (in this case, the indole nitrogen).[5]
Boc-Deprotection Mechanism. -
Troubleshooting & Prevention:
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing the formylation to proceed. Avoid excessive heating, which can accelerate the rate of deprotection.
-
Careful Workup: During the aqueous workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strongly acidic conditions. Using a saturated solution of sodium bicarbonate or a mild base to quench the reaction is advisable.
-
Alternative Formylating Agents: In some cases, milder formylating agents may be considered, although this may require significant re-optimization of the reaction conditions.
-
Q3: My product is contaminated with an unknown, less polar impurity. What could this be?
A3: A common, less polar byproduct in reactions involving Boc deprotection is the result of alkylation by the tert-butyl cation.
-
Mechanism of Side Reaction: The tert-butyl cation generated during the deprotection of the Boc group is an electrophile.[7] It can be trapped by nucleophiles present in the reaction mixture. The electron-rich indole ring is a potential nucleophile and can undergo electrophilic substitution with the tert-butyl cation, leading to the formation of a tert-butylated indole derivative.[8][9]
-
Troubleshooting & Prevention:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a "cation scavenger" to the reaction mixture during the workup.[10] Common scavengers include:
-
Anisole
-
Thioanisole
-
Triisopropylsilane (TIS) These compounds are more nucleophilic than the indole ring and will preferentially react with the tert-butyl cation.
-
-
Purification: If the tert-butylated byproduct has already formed, it can typically be separated from the desired product by column chromatography on silica gel, as it will be significantly less polar.
-
Q4: I am observing multiple formylated products. What is the cause of this?
A4: The formation of multiple formylated products can arise from diformylation or formylation at an alternative position on the indole ring.
-
Diformylation: While the Vilsmeier-Haack reaction on indoles is generally selective for the C-3 position, under forcing conditions (high temperature, long reaction times, or a large excess of the Vilsmeier reagent), a second formylation can occur.[11]
-
Alternative Formylation: If the C-3 position is sterically hindered or if the reaction conditions are particularly harsh, formylation at other positions, such as the N-1 position, can occur, although this is less common for N-protected indoles.
-
Troubleshooting & Prevention:
-
Milder Reaction Conditions: Use the mildest conditions possible that still result in a reasonable reaction rate. This includes lower temperatures and shorter reaction times.
-
Stoichiometry Control: Avoid using a large excess of the Vilsmeier reagent.
-
Careful Monitoring: Monitor the reaction by TLC to stop it as soon as the starting material is consumed and before significant amounts of diformylated products appear.
-
Q5: Is the benzyloxy protecting group stable under the reaction conditions?
A5: The benzyloxy group is generally stable to the conditions of the Vilsmeier-Haack reaction. However, it can be cleaved under strongly acidic conditions, particularly with heating.
-
Stability: Benzyl ethers are typically cleaved by catalytic hydrogenation or by strong acids.[12] The conditions of the Vilsmeier-Haack reaction itself are not usually sufficient to cause significant debenzylation.
-
Potential for Cleavage: If the reaction workup involves heating with a strong acid, some cleavage of the benzyl ether may be observed.
-
Prevention:
-
Avoid using strong acids during the workup if possible.
-
If acidic conditions are necessary, perform the workup at low temperatures and for the shortest possible time.
-
III. Experimental Protocols & Data
General Protocol for the Synthesis of 1-Boc-7-Benzyloxy-3-formylindole
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with stirring, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation: Dissolve 1-Boc-7-benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Isolation: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Reactant and solvent for Vilsmeier reagent formation. |
| Reagents | POCl₃, DMF | Form the Vilsmeier reagent in situ. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Stoichiometry | 1.2-1.5 eq. POCl₃ | Ensures complete formation of the Vilsmeier reagent. |
| Workup | Quench with NaHCO₃ (aq) | Neutralizes acid and hydrolyzes the iminium intermediate. |
Logical Workflow for Troubleshooting
IV. References
-
Clementi, S., et al. (1976). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (3), 206-209. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-7,8-dihydro-6H-indeno[2,1-c]pyrazol-2-yl)-N-phenylacetamide derivatives. International Journal of Organic Chemistry, 3(3A), 1-6. [Link]
-
Sohár, P., et al. (1981). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 362(10), 1393-1403. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
-
ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Lin, J.-H., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15589–15598. [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Sciencemadness.org. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
PubMed. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1617-28. [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Purification of Crude 1-Boc-7-Benzyloxy-3-formylindole
Welcome to the technical support center for the purification of 1-Boc-7-Benzyloxy-3-formylindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you navigate the common challenges encountered after the Vilsmeier-Haack formylation of 1-Boc-7-benzyloxyindole. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
I. Understanding the Chemistry: Potential Pitfalls in Your Crude Material
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like indoles. However, the reaction mixture is often complex, containing not just your desired product but also unreacted starting materials, reaction byproducts, and species formed during the aqueous workup. A logical approach to purification begins with understanding what these impurities are and why they form.
The primary reaction involves the electrophilic attack of the Vilsmeier reagent (formed from POCl₃ and DMF) on the electron-rich C3 position of the 1-Boc-7-benzyloxyindole. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.
dot
Caption: Vilsmeier-Haack formylation of 1-Boc-7-benzyloxyindole.
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My TLC plate shows multiple spots. How do I identify my product?
Answer: A complex Thin Layer Chromatography (TLC) profile is common. Here’s how to systematically identify the spots:
-
Product Spot: The product, 1-Boc-7-Benzyloxy-3-formylindole, is more polar than the starting material due to the newly introduced aldehyde group. Therefore, it will have a lower Rf value than the starting material in a normal-phase silica gel TLC.
-
Starting Material Spot: The starting material, 1-Boc-7-benzyloxyindole, is less polar and will have a higher Rf value . It is always advisable to run a co-spot with the starting material to confirm its position.
-
Potential Byproduct Spots:
-
N-Deprotected Product (7-Benzyloxy-3-formylindole): If the Boc group was partially cleaved during an acidic workup, this impurity will be significantly more polar than your desired product and will likely have a very low Rf or remain at the baseline.
-
Bis(indolyl)methane Derivatives: These high-molecular-weight byproducts are typically less polar than the product and may appear as spots with Rf values between the starting material and the product, or sometimes even higher.
-
Baseline Impurities: Highly polar impurities, such as salts from the workup or polymerized material, will remain at the origin (Rf = 0).
-
A good starting eluent system for TLC analysis is 20-30% Ethyl Acetate in Hexanes . This should provide good separation of the main components.
Issue 2: I'm losing my Boc protecting group during purification. How can I prevent this?
Answer: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid. Loss of the Boc group is a frequent issue, especially during silica gel column chromatography, as standard silica gel is slightly acidic.
Causality: The acidic silanol groups on the surface of the silica gel can catalyze the cleavage of the Boc group, leading to the formation of the more polar N-H indole.
Solutions:
-
Neutralize the Crude Product: Before loading onto the column, ensure your crude product is free from any residual acid from the workup. You can do this by dissolving the crude material in a suitable solvent (like ethyl acetate) and washing it with a saturated sodium bicarbonate solution, followed by a water wash and drying over anhydrous sodium sulfate.
-
Use Deactivated Silica Gel: For column chromatography, it is highly recommended to use silica gel that has been deactivated with a base.[1]
-
Protocol for Deactivation: Prepare your silica gel slurry in the chosen eluent system (e.g., 10% ethyl acetate in hexanes) and add 1-2% triethylamine (Et₃N) to the solvent mixture.[1] Allow this to equilibrate before packing the column. Running the column with this small amount of triethylamine in the eluent will neutralize the acidic sites on the silica.
-
Issue 3: My purified product is an oil or a waxy solid and won't crystallize. What should I do?
Answer: This is a common problem when residual solvents or minor, oily impurities are present.
Solutions:
-
High-Vacuum Drying: Ensure all solvent from the column chromatography is removed. This can be achieved by drying the product under high vacuum for several hours. Sometimes, co-evaporation with a solvent like toluene can help remove stubborn residues.
-
Trituration: If the product is a solid but contains oily impurities, trituration can be effective. This involves stirring the crude solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this compound, try triturating with cold hexanes or a mixture of hexanes and a small amount of diethyl ether. The pure solid can then be collected by filtration.
-
Induce Crystallization: If you have a viscous oil, you can try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil.
-
Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow it to stand, and crystals may form.
-
Issue 4: The yield after column chromatography is very low. Where could my product have gone?
Answer: Low yield can be attributed to several factors:
-
Incomplete Reaction: Check your TLC of the crude material. A strong starting material spot indicates the reaction did not go to completion.
-
Product Adsorption on Silica: Highly polar products can sometimes irreversibly bind to the silica gel. While your product is moderately polar, this is less of a concern than with very polar compounds. Using a more polar eluent at the end of the chromatography (a "flush") can help recover any strongly adsorbed material.
-
Decomposition on the Column: As discussed in Issue 2, acid-sensitive compounds can decompose on silica gel. Using deactivated silica is crucial.
-
Mechanical Losses: Ensure you are quantitatively transferring your material at each step (dissolving, loading, etc.). Rinse flasks to recover all the material.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the Vilsmeier-Haack reaction? A1: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them with a basic solution (like saturated sodium bicarbonate), extract with ethyl acetate, and spot the organic layer on a silica gel plate. Develop the plate in a solvent system like 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot has been consumed.
Q2: What are the ideal conditions for column chromatography? A2: Based on the polarity of the molecule, a good starting point for flash column chromatography is an eluent system of 10-20% ethyl acetate in hexanes .[2] It is recommended to run a gradient, starting with a lower polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity to elute your product. This will ensure good separation from less polar byproducts and the starting material. Remember to use silica gel deactivated with triethylamine if you observe any Boc-deprotection.[1]
Q3: Is recrystallization a viable purification method for this compound? A3: Yes, recrystallization can be an excellent final purification step after column chromatography to obtain a highly pure, crystalline solid. While specific solvents for this exact compound are not widely published, a good starting point for indole derivatives is a mixed solvent system. Try dissolving the compound in a minimal amount of a hot solvent like ethyl acetate or toluene, and then slowly adding a non-polar solvent like hexanes or cyclohexane until the solution becomes turbid.[3] Allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Q4: How should I store the purified 1-Boc-7-Benzyloxy-3-formylindole? A4: The purified compound should be stored in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde functionality. Storing it in a freezer at -20°C is ideal for long-term stability.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes containing 1% triethylamine).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the product.
-
Combine the pure fractions containing the product.
4. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
dot
Caption: Workflow for flash column chromatography purification.
Protocol 2: Recrystallization
This protocol should be performed on the product obtained after column chromatography for final purification.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of your product in a few drops of a hot "good" solvent (e.g., ethyl acetate, toluene, or acetone).
-
Add a "poor" solvent (e.g., hexanes, heptane, or cyclohexane) dropwise until the solution becomes cloudy.
-
Heat the mixture until it becomes clear again.
-
Allow the test tube to cool slowly. If crystals form, you have found a suitable solvent system. A common and effective combination is ethyl acetate/hexanes.
2. Recrystallization Procedure:
-
Dissolve the bulk of your material in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Slowly add the warm "poor" solvent until the solution is faintly turbid.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
V. Data Summary
| Parameter | Recommended Starting Conditions | Troubleshooting Notes |
| TLC Eluent | 20-30% Ethyl Acetate / Hexanes | Adjust polarity to achieve an Rf of 0.2-0.3 for the product. |
| Column Chromatography Eluent | Gradient of 5% to 30% Ethyl Acetate / Hexanes | Add 1-2% triethylamine to prevent Boc deprotection.[1] |
| Recrystallization Solvents | Ethyl Acetate / Hexanes or Toluene / Cyclohexane | Perform small-scale tests to find the optimal solvent ratio. |
| Expected Product Rf | Lower than starting material | The aldehyde group increases polarity. |
References
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Improving Regioselectivity in the Formylation of 7-Benzyloxyindole
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing functionalized indole scaffolds is a cornerstone of modern drug discovery and materials science. The formylation of 7-benzyloxyindole to produce 7-benzyloxy-1H-indole-3-carbaldehyde is a critical transformation, yet achieving high regioselectivity can be a significant challenge.[1][2]
This guide is designed to provide you with expert insights, actionable troubleshooting strategies, and validated protocols to help you navigate the complexities of this reaction and maximize the yield of your desired C3-formylated product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the formylation of the 7-benzyloxyindole scaffold.
Q1: Why is the C3 position the kinetically favored site for electrophilic formylation on an indole ring?
A: The high reactivity of the C3 position in indoles towards electrophiles is a direct consequence of the molecule's electronic structure. The nitrogen atom's lone pair participates in the aromatic π-system, significantly increasing the electron density of the pyrrole ring. When an electrophile attacks at C3, the resulting carbocation intermediate (σ-complex) is resonance-stabilized across five atoms, including the nitrogen, without disrupting the aromaticity of the benzene ring.[3] Attack at C2, by contrast, leads to a less stable intermediate where the positive charge is localized and the benzenoid aromaticity is lost in key resonance forms. This inherent electronic preference makes C3 the primary site of reaction under kinetic control.
Q2: How does the 7-benzyloxy group specifically influence the regioselectivity of the formylation reaction?
A: The 7-benzyloxy group exerts two main effects:
-
Electronic Effect: As an oxygen-linked substituent, the benzyloxy group is electron-donating through resonance. This effect further enriches the indole ring system with electron density, making it more reactive towards electrophiles than unsubstituted indole. While this donation activates the entire ring, its influence is most pronounced at the ortho and para positions (C6 and C4), but the intrinsic reactivity of the C3 position of the pyrrole ring remains dominant.
-
Steric Effect: The benzyloxy group is sterically bulky. This bulk at the C7 position can partially shield the N1 position, potentially disfavoring N-formylation to a small degree compared to an unhindered indole, although N-formylation remains a common side reaction.
Q3: What are the most common side products observed during the formylation of 7-benzyloxyindole, and why do they form?
A: The primary side products are typically the N1-formyl derivative and di-formylated species.
-
1-Formyl-7-benzyloxyindole: The indole N-H proton is weakly acidic and can be deprotonated or attacked by the formylating agent, especially under certain conditions. The formation of the Vilsmeier reagent (from POCl₃ and DMF) can generate an acidic environment. N-formylation is a competing pathway that can become significant if the reaction is run at elevated temperatures or with an excess of the formylating reagent.[4]
-
1,3-Diformyl-7-benzyloxyindole: If the N1 position is formylated first, the resulting N-formyl group is electron-withdrawing, which deactivates the ring towards further electrophilic attack. However, under forcing conditions (high temperature, long reaction times), a second formylation can still occur at the C3 position.
-
Other Isomers (C2, C4, C6): While C3 is the most reactive site, trace amounts of other isomers can form, particularly if the reaction is driven by thermodynamic control at high temperatures. However, for a bulky electrophile like the Vilsmeier reagent, attack at these positions is generally minor.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter in the lab.
Q4: My reaction yields a significant amount of the N1-formylated byproduct, reducing the C3-selective yield. How can I suppress this?
A: Formation of the N-formyl product is a common issue and is often temperature-dependent.
-
Causality: The Vilsmeier-Haack reaction is typically performed by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a low temperature (e.g., 0 °C) to form the Vilsmeier reagent, followed by the addition of the indole. If the temperature during the indole addition or the subsequent reaction is too high, the reaction can lose selectivity, favoring attack at the nitrogen atom.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the initial formation of the Vilsmeier reagent and the subsequent addition of 7-benzyloxyindole are performed at 0 °C or below.
-
Maintain Low Reaction Temperature: After the addition is complete, allow the reaction to warm slowly to room temperature or maintain it at a lower temperature (e.g., 0-10 °C) for a longer period. Avoid heating the reaction unless absolutely necessary, as higher temperatures often promote N-formylation.[4]
-
Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). A large excess can increase the likelihood of side reactions, including N-formylation.
-
Q5: I am observing poor C3 selectivity with formylation occurring at other ring positions, or my product is a complex mixture. What factors should I investigate?
A: A complex product mixture suggests that the reaction conditions are not optimal for the desired electrophilic substitution.
-
Causality: The Vilsmeier reagent is a relatively large electrophile, which sterically favors the C3 position. Formation of other isomers is unusual but can be indicative of either overly harsh conditions or the use of an alternative, less selective formylating agent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor formylation regioselectivity.
Q6: The overall yield is low, even though the starting material is consumed. What are potential causes and solutions?
A: Low mass recovery can be due to product degradation during workup or the formation of water-soluble or polymeric side products.
-
Causality: The iminium salt intermediate formed after the Vilsmeier reagent attacks the indole is sensitive to hydrolysis conditions. Improper workup can lead to decomposition. Additionally, indoles can be unstable in strongly acidic conditions, potentially leading to polymerization.
-
Troubleshooting Steps:
-
Careful Workup: The hydrolysis of the intermediate iminium salt is exothermic and should be done cautiously. Pouring the reaction mixture onto a mixture of ice and water is standard practice.
-
Controlled Neutralization: After hydrolysis, the solution will be strongly acidic. Neutralize it carefully with a base like NaOH or Na₂CO₃ solution at a low temperature to avoid product degradation. The desired aldehyde often precipitates upon neutralization.
-
Solvent Purity: Ensure that the DMF used is anhydrous. Water present during the formation of the Vilsmeier reagent can consume POCl₃ and reduce the yield of the active formylating agent.
-
Q7: I am concerned about the stability of the benzyl protecting group. Can it be cleaved under Vilsmeier-Haack conditions?
A: The benzyl ether linkage is generally stable to the acidic conditions of the Vilsmeier-Haack reaction. However, exceptionally harsh conditions or prolonged exposure to strong acids could potentially lead to some debenzylation.
-
Causality: Benzyl ethers are typically cleaved by hydrogenolysis or very strong Lewis/Brønsted acids. The conditions for a standard Vilsmeier-Haack reaction are usually not severe enough to cause significant cleavage.
-
Preventative Measures:
-
Moderate Conditions: Adhere to the recommended reaction times and temperatures. Avoid prolonged heating or the use of a large excess of POCl₃.
-
Alternative Reagents: If debenzylation is a persistent issue, consider alternative, milder formylation methods. For example, formylation using trimethyl orthoformate and a milder Lewis acid like BF₃·OEt₂ has been reported for indoles and could be an option.
-
Part 3: Optimized Protocol and Comparative Data
This section provides a reliable, step-by-step protocol for the C3-formylation of 7-benzyloxyindole and a data table to guide your optimization efforts.
Experimental Protocol: Vilsmeier-Haack C3-Formylation of 7-Benzyloxyindole
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry. This is the Vilsmeier reagent.[5]
-
Indole Addition: Dissolve 7-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Hydrolysis: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 10 volumes) and water.
-
Neutralization and Precipitation: Cool the aqueous mixture in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). The product, 7-benzyloxy-1H-indole-3-carbaldehyde, should precipitate as a solid.[1]
-
Isolation and Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 30-40% ethyl acetate in hexanes).
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following table summarizes expected outcomes based on variations in the Vilsmeier-Haack protocol. These are representative data to illustrate trends.
| Entry | Temperature (°C) | POCl₃ (equiv.) | Time (h) | Approx. C3:N1 Product Ratio | Comments |
| 1 | 0 → 25 | 1.5 | 3 | > 95:5 | Recommended Conditions. Excellent C3-selectivity is achieved with strict temperature control. |
| 2 | 35 | 1.5 | 2 | ~ 90:10 | Mild heating slightly decreases selectivity, increasing the formation of the N1-formyl byproduct. |
| 3 | 80 | 1.5 | 2 | ~ 70:30 | Elevated temperatures significantly favor the formation of the N1-formyl isomer and potential side products.[4] |
| 4 | 0 → 25 | 3.0 | 3 | ~ 90:10 | A large excess of the formylating reagent can lead to a slight decrease in selectivity and risk of di-formylation. |
Part 4: Mechanistic and Workflow Visualizations
Vilsmeier-Haack Formylation Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack C3-formylation of an indole.
References
-
ResearchGate. (n.d.). Proposed mechanism for C3‐formylation of indole. Retrieved from ResearchGate. [Link]
-
Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670–2674. [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005. [Link]
-
Yang, L., Liu, Z., Li, Y., Lei, N., Shen, Y., & Zheng, K. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702–7707. [Link]
-
ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactivity. Current Chemistry Letters, 2, 187-194. [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2022). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. [Link]
-
ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. [Link]
-
Semantic Scholar. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]
-
MySkinRecipes. (n.d.). 7-Benzyloxyindole-3-carboxaldehyde. [Link]
-
ElectronicsAndBooks. (n.d.). A new protecting-group strategy for indoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
LookChem. (n.d.). Cas 92855-65-7,7-Benzyloxyindole-3-carbaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Technical Support Center: Deprotection of 1-Boc-7-Benzyloxy-3-formylindole
Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the deprotection of 1-Boc-7-benzyloxy-3-formylindole. This molecule, while a valuable intermediate, presents a classic chemoselectivity problem due to its three distinct functional groups: an acid-labile N-Boc protecting group, a C7-benzyloxy group removable by hydrogenolysis, and a C3-formyl group sensitive to both acidic and reductive conditions.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, ensuring the integrity of your target molecule.
Overview of Challenges
The primary difficulty arises from the need for orthogonal deprotection strategies.[1] The conditions required to remove one protecting group must not adversely affect the others or the sensitive indole core. The C3-formyl group, in particular, can undergo degradation or reduction, while the electron-rich indole nucleus is susceptible to side reactions under harsh acidic conditions.
Caption: Key deprotection pathways and potential side reactions.
Troubleshooting Guide & FAQs
Section 1: N-Boc Group Removal (Acidic Conditions)
Question 1: I treated my substrate with standard TFA/DCM and got a complex mixture of products instead of the clean N-deprotected indole. What happened?
Answer: This is a common issue. The combination of a strong acid like trifluoroacetic acid (TFA) and the sensitive 3-formylindole core is likely the cause. There are two primary culprits:
-
Degradation of the Indole Ring: The electron-rich indole nucleus can be protonated under strongly acidic conditions, leading to polymerization or other decomposition pathways.
-
Instability of the Formyl Group: Aldehydes can be sensitive to strong acids, potentially leading to side reactions.
-
Reactive Intermediates: The deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[2][3] This electrophile can attack the nucleophilic indole ring (typically at C3 or C5), leading to unwanted t-butylation side products.[4]
Troubleshooting Steps:
-
Switch to Milder Acids: The key is to use an acid strong enough to cleave the Boc group but mild enough to leave the rest of the molecule untouched. A solution of 4M HCl in 1,4-dioxane is often a successful alternative.[5][6] It is less aggressive than TFA and can provide cleaner reactions.
-
Control Temperature: Perform the reaction at 0 °C to minimize side reactions. Allow it to slowly warm to room temperature while monitoring closely by TLC or LC-MS.
-
Consider Non-Acidic Methods: For particularly sensitive substrates, thermolytic deprotection can be effective. Refluxing in a solvent like 2,2,2-trifluoroethanol (TFE) or using microwave irradiation can cleave the Boc group without strong acid.[7][8]
Table 1: Comparison of N-Boc Deprotection Conditions
| Reagent/Method | Typical Conditions | Pros | Cons & Potential Side Effects |
| TFA/DCM | 25-50% TFA in DCM, 0 °C to RT, 1-2h[9] | Fast, volatile byproducts | Often too harsh; risk of indole degradation, t-butylation, and formyl group side reactions.[4] |
| HCl in Dioxane | 4M solution, 0 °C to RT, 1-4h[6] | Milder than TFA, cleaner reaction profile | Slower reaction times; product isolated as HCl salt may require neutralization. |
| ZnBr₂ in TFE | Lewis acid catalysis | Mild conditions | May require screening of Lewis acids and solvents for optimal results.[2] |
| Thermal (Microwave) | TFE or HFIP solvent, 150 °C[8] | Non-acidic, rapid | Requires specialized equipment; potential for thermal degradation if not optimized. |
Question 2: My N-Boc deprotection is very slow or incomplete, even with HCl in dioxane. How can I drive it to completion?
Answer: Slow deprotection can occur if the indole nitrogen is sterically hindered or electronically deactivated.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and extend the time as needed. Gentle heating (e.g., to 40 °C) can sometimes be effective, but proceed with caution and monitor for degradation.[2]
-
Use a Scavenger (for TFA): If you must use TFA, adding a scavenger like triisopropylsilane (TIS) can help trap the tert-butyl cation and prevent side reactions, potentially allowing for slightly harsher conditions to be used.[6] However, TIS can also reduce the formyl group, so this must be used with extreme care.
-
Re-evaluate Reagent Quality: Ensure your acidic solution (e.g., HCl in dioxane) has not degraded. These reagents can have a limited shelf life.
Caption: Decision workflow for N-Boc deprotection.
Section 2: C7-Benzyloxy Group Removal (Hydrogenolysis)
Question 3: I'm trying to remove the benzyl group using H₂ and Pd/C, but the reaction is sluggish or stalls completely. What's wrong?
Answer: Palladium-catalyzed hydrogenolysis can be sensitive. Several factors could be at play:
-
Catalyst Poisoning: The indole nitrogen or trace impurities (especially sulfur-containing compounds) can act as catalyst poisons, deactivating the palladium surface.
-
Catalyst Quality/Activity: Not all Pd/C catalysts are created equal. The age, batch, and water content can significantly affect activity.
-
Insufficient Hydrogen Pressure: While balloon pressure is often sufficient, some stubborn debenzylations require higher pressure in a dedicated hydrogenation apparatus.
Troubleshooting Steps:
-
Use a Different Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) is often more effective for hydrogenolysis of benzyl ethers and is generally less susceptible to poisoning.[10]
-
Switch to Catalytic Transfer Hydrogenation (CTH): This method avoids the use of hydrogen gas and can be very effective. A hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene is used with the palladium catalyst.[11][12] CTH can often succeed where direct hydrogenation fails.
-
Acidify the Medium: Adding a small amount of a non-coordinating acid (like a few drops of acetic acid or HClO₄) can protonate the indole nitrogen, preventing it from coordinating to and poisoning the palladium catalyst.[13]
Question 4: My hydrogenolysis worked, but it also reduced my C3-formyl group to a hydroxymethyl group (CH₂OH). How can I prevent this?
Answer: This is a classic chemoselectivity challenge. The formyl group is susceptible to reduction under hydrogenolysis conditions.
Troubleshooting Steps:
-
Careful Reaction Monitoring: Follow the reaction progress meticulously by TLC or LC-MS and stop it as soon as the starting material is consumed. Over-running the reaction is a common cause of over-reduction.
-
Use a Poisoned or Selective Catalyst: A poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is less active and may selectively cleave the benzyl ether without reducing the aldehyde. Alternatively, catalysts with specific selectivities can be employed.[13]
-
Optimize CTH Conditions: Catalytic transfer hydrogenation can sometimes offer better selectivity. Using a milder hydrogen donor (e.g., 1,4-cyclohexadiene instead of formic acid) may provide the desired chemoselectivity.[12]
Table 2: Troubleshooting Benzyl Ether Hydrogenolysis
| Issue | Possible Cause | Recommended Solution |
| Low/No Conversion | Catalyst poisoning by indole nitrogen or impurities. | Add a catalytic amount of mild acid (e.g., AcOH). Use Pearlman's catalyst (Pd(OH)₂/C).[10] |
| Poor catalyst activity. | Use a fresh batch of catalyst or increase catalyst loading (e.g., from 10 mol% to 20 mol%). | |
| Insufficient hydrogen pressure. | Move from balloon pressure to a Parr shaker or autoclave. | |
| Reduction of Formyl Group | Overly active catalyst or prolonged reaction time. | Monitor reaction carefully and stop immediately upon completion. Use a less active catalyst (e.g., Lindlar's catalyst). |
| Harsh CTH conditions. | Switch to a milder hydrogen donor (e.g., 1,4-cyclohexadiene).[12] |
Recommended Protocols
Protocol 1: Selective N-Boc Deprotection (Mild Acidic)
This protocol uses HCl in 1,4-dioxane to minimize degradation.
-
Dissolution: Dissolve 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in a minimal amount of anhydrous DCM or 1,4-dioxane in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.
-
Isolation: The product will be the hydrochloride salt. It can often be precipitated by adding diethyl ether, collected by filtration, and washed with cold ether. Alternatively, neutralize with a mild base (e.g., saturated aq. NaHCO₃) and extract with an organic solvent (e.g., EtOAc) for the free amine.
Protocol 2: Selective O-Benzyl Deprotection (Catalytic Transfer Hydrogenation)
This protocol uses ammonium formate as a hydrogen donor to avoid H₂ gas and potentially improve selectivity.
-
Setup: To a solution of 1-Boc-7-benzyloxy-3-formylindole (1.0 eq) in methanol or ethanol, add ammonium formate (5-10 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20% by weight) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 40-80 °C depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-3 hours. Do not let it run longer than necessary to avoid reducing the formyl group.
-
Filtration: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Work-up: Concentrate the filtrate under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., EtOAc) to remove the ammonium salts. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.
References
-
Reddy, B. M., Reddy, P. S., & Sreekanth, P. M. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Ying, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Available at: [Link]
-
Akinyemi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25163-25171. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Kappe, C. O., et al. (2009). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 13(5), 935-938. Available at: [Link]
-
Vescovi, T., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6543. Available at: [Link]
-
Van der Eycken, E., et al. (2004). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 45(41), 7699-7701. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Available at: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Synthesis of 1-Boc-7-Benzyloxy-3-formylindole
This guide provides in-depth troubleshooting and procedural support for the work-up of 1-Boc-7-benzyloxy-3-formylindole, a key intermediate in pharmaceutical research. The synthesis, typically achieved via a Vilsmeier-Haack reaction, is robust, but the success of the experiment hinges on a meticulous and well-understood work-up procedure.[1][2][3] This document addresses common challenges encountered during quenching, extraction, and purification, providing both corrective actions and the scientific rationale behind them.
Troubleshooting Guide & FAQs
This section is designed to address specific experimental issues in a direct question-and-answer format.
Section 1: Reaction Quenching
Question: I poured my reaction mixture onto crushed ice, and it immediately formed a thick, unmanageable precipitate. What went wrong?
Answer: This is a common issue arising from the highly exothermic and rapid hydrolysis of the intermediate iminium salt and the quenching of excess Vilsmeier reagent (a complex of POCl₃ and DMF).[4][5] When the hot reaction mixture meets ice, the sudden temperature drop causes the product to crash out of the solution prematurely, often trapping impurities and making handling difficult.
-
Causality: The Vilsmeier-Haack reaction generates a chloroiminium ion intermediate. The work-up's primary goal is to hydrolyze this intermediate to the desired aldehyde.[4][6] This hydrolysis must be controlled.
-
Preventative Protocol: Instead of quenching on ice alone, pour the reaction mixture slowly and in portions into a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).[7][8] The controlled addition and constant stirring dissipate heat effectively, while the base neutralizes the acidic byproducts (like phosphoric and hydrochloric acids) and facilitates a smooth hydrolysis, preventing the product from precipitating uncontrollably.
Question: What is the ideal pH for the aqueous phase during the work-up, and why is it critical?
Answer: The target pH for the aqueous phase after quenching should be between 9 and 10.[8] This pH range is a critical process parameter for several reasons:
-
Complete Hydrolysis: The conversion of the iminium intermediate to the final aldehyde requires a basic environment.[9] An acidic or neutral pH will result in incomplete hydrolysis, leading to a lower yield and a complex mixture of intermediates.
-
Stability of Protecting Groups:
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but is highly sensitive to acid.[10] Maintaining a basic pH ensures the Boc group remains intact. Accidental exposure to a low pH environment during work-up is a primary cause of unintended deprotection.
-
Benzyloxy Group: The benzyl ether is generally stable under these conditions.
-
-
Preventing Side Reactions: Proper pH control minimizes the risk of side reactions that can occur under harsh acidic or basic conditions, ensuring a cleaner crude product.
Section 2: Extraction and Phase Separation
Question: I'm struggling with a persistent emulsion during the solvent extraction. How can I resolve this?
Answer: Emulsions are common in this work-up, often due to the presence of residual DMF and finely suspended solids. Breaking these emulsions is key to an efficient extraction and high recovery.
-
Primary Solution: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, forcing the organic solvent and water to separate more distinctly.
-
Secondary Techniques:
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break up the microscopic droplets causing the emulsion.
-
Time and Temperature: Allowing the mixture to stand for an extended period (30-60 minutes) can sometimes resolve the emulsion. Gentle warming may also help, but should be done cautiously.
-
Question: What is the recommended organic solvent for extracting 1-Boc-7-benzyloxy-3-formylindole?
Answer: Ethyl acetate (EtOAc) is the most commonly recommended solvent for this extraction.[7][11] Its polarity is well-suited for dissolving the target molecule while having limited miscibility with water. Dichloromethane (DCM) is another effective option, but EtOAc is often preferred due to its lower environmental impact and easier removal on a rotary evaporator.
Section 3: Purification and Product Isolation
Question: My crude product is a dark, sticky oil instead of a solid. What are the likely impurities?
Answer: An oily or dark crude product suggests the presence of significant impurities. The most common culprits are:
-
Residual DMF: N,N-Dimethylformamide has a high boiling point and can be difficult to remove completely. Washing the combined organic layers thoroughly with water and brine during the extraction is crucial.
-
Starting Material: Incomplete reaction will leave unreacted 1-Boc-7-benzyloxyindole.
-
Side-Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored byproducts or trimers, especially if the reaction temperature was not well-controlled.[12]
-
Deprotected Species: If the pH dropped into the acidic range during work-up, you might have some N-H indole (de-Boc'd product).
Question: I am observing partial loss of the Boc protecting group during silica gel chromatography. How can I prevent this?
Answer: This is a classic problem caused by the inherent acidity of standard silica gel. The Boc group is labile to acid, and prolonged contact with silica can cleave it.[10][13]
-
Preventative Measures:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., hexane/ethyl acetate) and add 1% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica surface.
-
Buffer the Eluent: Add a small amount (0.1-0.5%) of triethylamine to your mobile phase throughout the chromatography run.
-
Work Quickly: Do not let the product sit on the column for an unnecessarily long time.
-
Question: Is recrystallization a viable alternative to chromatography for this compound?
Answer: Yes, absolutely. If the crude product is reasonably clean (e.g., a light-colored solid), recrystallization is an excellent and often more scalable method for final purification.
-
Recommended Solvent Systems: A common and effective system is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to induce crystallization. Ethanol/water mixtures can also be effective.[14]
Validated Work-up Protocol
This protocol is designed to be a self-validating system, minimizing common errors and maximizing yield and purity.
-
Preparation of Quenching Solution: In a flask large enough to contain at least 5-10 times the volume of the reaction mixture, prepare a 1 M solution of NaOH or a saturated solution of NaHCO₃. Cool this solution to 0-5 °C in an ice-water bath with vigorous overhead or magnetic stirring.
-
Controlled Quenching: Slowly, over 20-30 minutes, add the Vilsmeier-Haack reaction mixture to the cold, stirring basic solution via a dropping funnel. Monitor the temperature of the quenching mixture, ensuring it does not rise above 15 °C.
-
Hydrolysis and Precipitation: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. The product will often precipitate as a solid during this step.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the initial reaction).
-
Washing: Combine the organic layers. Wash sequentially with:
-
Water (2x) to remove the bulk of DMF and inorganic salts.
-
Saturated aqueous brine (1x) to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification:
-
Chromatography: Purify by flash column chromatography on silica gel using a gradient eluent system, typically starting with 5% EtOAc in Hexanes and gradually increasing to 20-30% EtOAc in Hexanes. Ensure the silica and/or eluent is buffered with ~0.5% triethylamine if Boc-group lability is a concern.
-
Recrystallization: Alternatively, recrystallize the crude solid from an ethyl acetate/hexanes solvent system.
-
Data & Parameter Summary
| Parameter | Recommended Specification | Rationale & Notes |
| Quenching Reagent | Saturated NaHCO₃ (aq) or 1-2M NaOH (aq) | Neutralizes acid, facilitates hydrolysis. NaHCO₃ is milder. |
| Quenching Temp. | 0 - 15 °C | Prevents uncontrolled exothermic reaction and product oiling out. |
| Final Aqueous pH | 9 - 10 | Ensures complete hydrolysis and protects the acid-labile Boc group. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good solvency for the product, moderate polarity. |
| Purification Method | Column Chromatography or Recrystallization | Chromatography for complex mixtures; recrystallization for high purity crude. |
| Chromatography Eluent | Hexanes / Ethyl Acetate Gradient | Standard mobile phase for compounds of this polarity. |
| Boc-Group Protection | Add 0.5-1% Et₃N to eluent/silica | Neutralizes acidic silica sites, preventing deprotection. |
| Expected Product Form | Off-white to pale yellow solid | A dark oil or gum indicates significant impurities. |
Work-up Procedure Visualization
The following diagram illustrates the logical flow of the validated work-up procedure.
Caption: Workflow for the work-up and purification of 1-Boc-7-benzyloxy-3-formylindole.
References
-
Vilsmeier reagent - Wikipedia. Wikipedia. [Link]
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021-01-19). YouTube. [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022-11-08). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2024-05-14). ACS Omega - ACS Publications. [Link]
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021-07-09). Reddit. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. (2019-07-16). Organic Letters - ACS Publications. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2017-08-06). ResearchGate. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2019-08-06). ResearchGate. [Link]
-
How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020-09-07). ResearchGate. [Link]
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. Semantic Scholar. [Link]
-
A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group - ResearchGate. (2009-08-09). ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024-04-25). National Institutes of Health. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. MDPI. [Link]
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. (2023-06-10). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Pharmaguideline. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. ResearchGate. [Link]
-
Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction | ACS Catalysis - ACS Publications. ACS Publications. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Minimizing Impurities in the Preparation of 1-Boc-7-Benzyloxy-3-formylindole
Welcome to the Technical Support Center for the synthesis of 1-Boc-7-benzyloxy-3-formylindole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and achieve high purity of your target compound. Our focus is on the widely used Vilsmeier-Haack formylation reaction, a powerful tool for introducing a formyl group onto electron-rich indoles.[1][2][3][4] By understanding the reaction mechanism and potential pitfalls, you can effectively minimize the formation of impurities and streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 1-Boc-7-benzyloxy-3-formylindole?
The most prevalent and efficient method for the synthesis of 1-Boc-7-benzyloxy-3-formylindole is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C-3 position of the indole nucleus.
Q2: What are the primary impurities I should be aware of in this synthesis?
The main impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the Vilsmeier-Haack reaction itself and include residual DMF, hydrolyzed Vilsmeier reagent components, and highly colored cyanine dye byproducts.
-
Substrate-Related Impurities: These are specific to the starting material and reaction conditions. The most significant potential impurities are:
-
1-H-7-Benzyloxy-3-formylindole: This results from the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The acidic nature of the Vilsmeier reagent and the aqueous acidic work-up can facilitate this deprotection.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 1-Boc-7-benzyloxyindole in the final product mixture.
-
Di- and Tri-indolylmethanes: Under certain conditions, the electrophilic intermediate of the Vilsmeier-Haack reaction can react with multiple indole molecules, leading to the formation of dimeric or trimeric impurities.
-
Q3: My reaction mixture turned a dark color. Is this normal, and how can I remove the color?
A color change is expected during the Vilsmeier-Haack reaction. The formation of the Vilsmeier reagent and the subsequent reaction with the indole can lead to a colored solution. However, a very dark green or blue color may indicate the formation of cyanine dye impurities. These are typically removed during aqueous work-up and subsequent purification by column chromatography.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1-Boc-7-benzyloxy-3-formylindole.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Ensure the Vilsmeier reagent is freshly prepared and used in a slight excess (e.g., 1.2-1.5 equivalents).- Increase the reaction temperature cautiously after the initial addition at 0°C. Monitor by TLC.- Extend the reaction time. | The Vilsmeier reagent can be sensitive to moisture and may decompose over time. A slight excess ensures complete consumption of the starting material. Some substituted indoles require thermal energy to overcome the activation barrier for electrophilic substitution. |
| Product Loss During Work-up | - Ensure complete neutralization of the reaction mixture before extraction. A slightly basic pH is often optimal.- Use a saturated NaCl solution (brine) during extraction to minimize the product's solubility in the aqueous layer. | The product, 1-Boc-7-benzyloxy-3-formylindole, may have some solubility in acidic water. Neutralization and increasing the ionic strength of the aqueous phase will drive the product into the organic layer. |
| Degradation of Product | - Maintain low temperatures during the formation of the Vilsmeier reagent and the initial reaction with the indole.- Avoid overly harsh acidic or basic conditions during work-up. | The indole nucleus and the Boc protecting group can be sensitive to strong acids and high temperatures, leading to decomposition or deprotection. |
Issue 2: Presence of Significant Impurities
| Impurity Observed | Identification Method | Mitigation Strategy | Scientific Rationale |
| 1-H-7-Benzyloxy-3-formylindole (Boc-deprotected product) | 1H NMR: Disappearance of the characteristic Boc protons signal (a singlet around 1.7 ppm). Appearance of a broad N-H proton signal. | - Perform the reaction at low temperatures (0-5 °C).- Use a milder work-up procedure, such as quenching with a cold, saturated solution of sodium bicarbonate or sodium acetate instead of strong bases.[5] | The Boc group is labile to strong acids.[6] Minimizing exposure to acidic conditions, both during the reaction and work-up, will reduce the extent of deprotection. |
| Unreacted 1-Boc-7-benzyloxyindole | TLC and 1H NMR: Comparison with an authentic sample of the starting material. | - Increase the equivalents of the Vilsmeier reagent.- Increase the reaction time or temperature, monitoring carefully by TLC. | This is typically an issue of incomplete reaction. Driving the reaction to completion will minimize the amount of starting material in the crude product. |
| Colored Impurities (e.g., Cyanine Dyes) | Visible color in the crude product and on the chromatography column. | - Ensure slow and controlled addition of reagents at low temperatures.- Thorough purification by column chromatography. | These byproducts are often formed from the self-condensation of the Vilsmeier reagent or its reaction with the product under forcing conditions. Careful control of the reaction conditions can minimize their formation. |
Experimental Protocols
Optimized Synthesis of 1-Boc-7-Benzyloxy-3-formylindole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Boc-7-benzyloxyindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 volumes based on the substrate). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes.
-
Formylation Reaction: Dissolve 1-Boc-7-benzyloxyindole (1.0 equivalent) in anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-Boc-7-benzyloxy-3-formylindole.
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of your product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR:
-
1-Boc-7-benzyloxy-3-formylindole (Product): Expect to see the aldehyde proton as a singlet around 10 ppm. The Boc group will appear as a singlet for the 9 protons at approximately 1.7 ppm. The benzylic protons will be a singlet around 5.2 ppm. The aromatic protons of the indole and benzyl groups will appear in the range of 6.8-8.0 ppm.
-
1-H-7-Benzyloxy-3-formylindole (Impurity): The most significant change will be the absence of the Boc singlet at ~1.7 ppm and the appearance of a broad singlet for the N-H proton. The chemical shifts of the other protons will also be slightly different.
-
-
13C NMR:
-
Product: The aldehyde carbonyl carbon will be around 185 ppm. The Boc carbonyl carbon will be near 150 ppm, and the quaternary carbon of the Boc group will be around 85 ppm.
-
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of the final product and quantify impurities.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
By comparing the retention times of the main peak with those of potential impurities (if standards are available) or by analyzing the peak purity, the level of impurities can be determined.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Troubleshooting Logic for Low Yield
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. rsc.org [rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Synthesis of Indole Derivatives: A Comparative Guide to N-Protecting Groups
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of countless biologically active molecules. However, the inherent reactivity of the indole nitrogen (N-H) often complicates synthetic routes, necessitating the use of protecting groups. The choice of this temporary shield is a critical decision that can profoundly impact reaction yields, regioselectivity, and the overall efficiency of a synthetic campaign. While the tert-butoxycarbonyl (Boc) group is a widely used and versatile option, a nuanced understanding of its performance in comparison to other common N-protecting groups is essential for strategic and successful synthesis. This guide provides an in-depth, objective comparison of Boc and other key N-protecting groups for indoles, supported by experimental insights and data to inform your selection process.
The Indole N-H: A Double-Edged Sword
The indole N-H proton is moderately acidic (pKa ≈ 17 in DMSO) and the nitrogen lone pair contributes significantly to the aromaticity and nucleophilicity of the heterocyclic ring. While this reactivity is harnessed in many synthetic transformations, it can also be a liability. Unprotected indoles are susceptible to a range of undesirable side reactions, including N-alkylation, N-acylation, and decomposition under strongly acidic or basic conditions. N-protection mitigates these issues, allowing for selective functionalization of the carbon framework of the indole.
A Comparative Analysis of Key N-Protecting Groups
The ideal N-protecting group should be readily introduced in high yield, stable to a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule. Here, we compare the performance of the Boc group with other frequently employed protecting groups: Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyloxycarbonyl (Cbz).
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for indole N-protection due to its ease of introduction and mild removal conditions. It is generally stable to basic and nucleophilic reagents, making it compatible with a wide range of synthetic transformations.
Advantages:
-
Mild Deprotection: Readily cleaved under acidic conditions (e.g., TFA, HCl in dioxane) that are often compatible with other functional groups.[1]
-
Orthogonality: Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1]
-
Directing Group Ability: The Boc group can direct lithiation to the C2 position of the indole ring, enabling subsequent functionalization.
Disadvantages:
-
Acid Lability: Its primary mode of cleavage limits its use in synthetic routes requiring strongly acidic steps.
-
Thermal Instability: Can be prone to thermolytic cleavage at elevated temperatures.
Tosyl (Ts) Group
The Tosyl group is a robust, electron-withdrawing protecting group that significantly alters the reactivity of the indole ring. Its stability to a broad range of conditions makes it suitable for complex, multi-step syntheses.
Advantages:
-
High Stability: Resistant to strongly acidic, basic, and oxidative conditions.[2]
-
Directing Group Ability: Strongly directs lithiation to the C2 position, often with higher efficiency than the Boc group.[2]
-
Activation for Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the Ts group can facilitate nucleophilic aromatic substitution on the benzene portion of the indole.
Disadvantages:
-
Harsh Deprotection: Removal typically requires harsh conditions, such as strong reducing agents (e.g., Na/NH3, Mg/MeOH) or strong bases at elevated temperatures, which may not be compatible with sensitive functional groups.[2]
-
Altered Reactivity: The strong electron-withdrawing effect deactivates the indole ring towards electrophilic aromatic substitution.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a unique deprotection pathway, providing an orthogonal option to acid- and base-labile protecting groups. It is stable under a wide range of conditions, making it a valuable tool in complex syntheses.
Advantages:
-
Orthogonal Deprotection: Cleaved with fluoride ion sources (e.g., TBAF, HF-pyridine), which are conditions that do not affect most other common protecting groups.[1]
-
Broad Stability: Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1]
-
C2-Directing Ability: Can direct lithiation to the C2 position of the indole.
Disadvantages:
-
Cost: SEM-Cl is generally more expensive than the reagents used for Boc and Ts protection.
-
Potential for Silicon-Containing Byproducts: Removal can sometimes lead to the formation of silicon-containing byproducts that may complicate purification.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic protecting group, particularly in peptide synthesis, and its removal by hydrogenolysis offers a mild and selective deprotection strategy.
Advantages:
-
Mild and Selective Deprotection: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a very mild method that is orthogonal to both acid- and base-labile protecting groups.[1][3]
-
Stability: Stable to a range of acidic and basic conditions.[1]
Disadvantages:
-
Catalyst Poisoning: The palladium catalyst used for deprotection can be poisoned by sulfur-containing functional groups.
-
Incompatibility with Reducible Groups: Cannot be used in the presence of other functional groups that are susceptible to reduction, such as alkenes, alkynes, and some nitro groups.
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The choice of an N-protecting group significantly influences the outcome of subsequent reactions. Below, we present a comparative summary of their performance in two critical indole functionalization strategies: lithiation and Suzuki-Miyaura cross-coupling.
C2-Lithiation and Electrophilic Quench
Directed ortho-metalation at the C2 position of the indole ring is a powerful method for introducing a wide variety of substituents. The nature of the N-protecting group is a key determinant of the efficiency of this transformation.
| Protecting Group | Lithiation Conditions | Electrophile | Product | Yield (%) | Reference |
| Boc | s-BuLi, THF, -78 °C | CH₃I | 1-Boc-2-methylindole | ~70-85 | |
| Ts | n-BuLi, THF, -78 °C | (CH₃)₂SO₄ | 1-Tosyl-2-methylindole | >90 | |
| SEM | t-BuLi, THF, -78 °C | CH₃OD | 1-SEM-2-deuterioindole | >95 |
Analysis: The electron-withdrawing nature of the Ts group generally leads to higher yields in C2-lithiation compared to the Boc group. The SEM group also performs exceptionally well in directing lithiation.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of complex indole derivatives. The stability of the N-protecting group under the reaction conditions is paramount for achieving high yields.
| Protecting Group | Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| Boc | 1-Boc-3-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~80-90 | |
| Ts | 1-Tosyl-3-iodoindole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | >90 | |
| SEM | 1-SEM-3-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | ~85-95 |
Analysis: All three protecting groups are generally stable to Suzuki-Miyaura conditions, with Ts and SEM often providing slightly higher yields due to their enhanced stability.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the introduction and removal of each protecting group are outlined below.
Boc Protection of Indole
Protocol: To a solution of indole (1.0 equiv) in tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise. The mixture is stirred at room temperature for 30 minutes. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Boc Deprotection
Protocol: The N-Boc protected indole (1.0 equiv) is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane. An excess of trifluoroacetic acid (TFA, 5-10 equiv) is added, and the reaction is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected indole.
Ts Protection of Indole
Protocol: To a solution of indole (1.0 equiv) in dimethylformamide (DMF) is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes at room temperature. p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by recrystallization or column chromatography.
Ts Deprotection
Protocol: The N-Tosyl protected indole (1.0 equiv) is dissolved in methanol. Magnesium turnings (10 equiv) are added, and the mixture is heated to reflux for 2-4 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the deprotected indole.
Visualization of Protection and Deprotection Workflows
To visually summarize the chemical transformations involved, the following diagrams illustrate the protection and deprotection schemes for each group.
Caption: Boc Protection and Deprotection Workflow.
Caption: Ts Protection and Deprotection Workflow.
Caption: SEM Protection and Deprotection Workflow.
Caption: Cbz Protection and Deprotection Workflow.
Conclusion: A Strategic Choice
The selection of an N-protecting group for indole synthesis is not a one-size-fits-all decision. The Boc group offers a convenient and mild option for many applications, particularly when acidic deprotection is tolerable. However, for syntheses requiring enhanced stability or specific regiochemical control, alternatives such as the robust Ts group or the orthogonally-cleavable SEM group may be superior choices. The Cbz group provides a valuable, mild deprotection strategy via hydrogenolysis when compatible with other functionalities. A thorough analysis of the planned synthetic route, including all reaction conditions and the stability of other functional groups, is paramount to making an informed and strategic choice that will ultimately lead to a successful synthesis.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
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Cacchi, S.; Fabrizi, G.; Goggiamani, A. "The Suzuki-Miyaura Coupling in the Synthesis of Indoles and Related Heterocycles." Chem. Soc. Rev.2008 , 37, 2173-2184. [Link]
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Humphrey, G. R.; Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
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Stanetty, P.; Koller, H.; Mihovilovic, M. "Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements." J. Org. Chem.1992 , 57 (25), 6833–6837. [Link]
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Ketcha, D. M.; Gribble, G. W. "Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation." J. Org. Chem.1985 , 50 (26), 5451–5457. [Link]
-
Reddy, K. L. "A mild and efficient method for the cleavage of benzyloxycarbonyl (Cbz) and benzyl ester protecting groups with Raney nickel." Tetrahedron Lett.2003 , 44 (8), 1753-1755. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
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- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Formylation Methods for N-Protected Indoles
The introduction of a formyl group at the C3-position of the indole nucleus is a cornerstone transformation in organic synthesis, yielding indole-3-carboxaldehydes that serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1] While the Vilsmeier-Haack reaction has long been the workhorse for this purpose, its reliance on stoichiometric, often harsh reagents like phosphorus oxychloride (POCl₃) presents limitations, including low functional group tolerance and environmental concerns.[1][2] For researchers working with complex, N-protected indoles, particularly in late-stage functionalization, the need for milder, more selective, and efficient formylation methods is paramount.
This guide provides an in-depth comparison of modern, alternative formylation strategies, moving beyond the classical Vilsmeier-Haack and Duff reactions. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data, to empower scientists in selecting the optimal conditions for their specific synthetic challenges.
Limitations of Classical Formylation Approaches
Traditional methods for indole formylation, such as the Vilsmeier-Haack, Reimer-Tiemann, Gattermann, and Duff reactions, often require harsh conditions like strong bases, high temperatures, or the use of toxic reagents like hydrogen cyanide or chloroform.[1][3][4][5] These conditions can be incompatible with sensitive functional groups present on the N-protecting group or the indole core itself. For instance, the Reimer-Tiemann reaction, which uses a strong base and chloroform, can lead to abnormal products and ring expansion in indoles, yielding 3-chloroquinolines instead of the desired aldehyde.[6][7] Furthermore, methods like the Gattermann reaction involve highly toxic reagents like HCN, making them less favorable from a safety and handling perspective.[3][8] These drawbacks have fueled the development of innovative catalytic and milder stoichiometric approaches.
Modern Alternatives for N-Protected Indole Formylation
Recent advancements have focused on developing protocols that operate under milder conditions, exhibit broader functional group tolerance, and often employ catalytic systems.
Boron-Catalyzed Formylation with Orthoformates
A significant advancement involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with alkyl orthoformates, such as trimethyl orthoformate (TMOF), as the formyl source.[1] This method is exceptionally rapid, often proceeding to completion within minutes at room temperature, and is performed under solvent-free conditions, enhancing its green chemistry profile.
Mechanism Rationale: The Lewis acid BF₃·OEt₂ activates TMOF to generate a highly electrophilic dialkoxycarbenium ion. This potent electrophile is readily attacked by the electron-rich C3 position of the indole. A subsequent elimination of methanol and hydrolysis of the resulting acetal during workup furnishes the final aldehyde. The reaction's efficiency stems from the high electrophilicity of the in-situ generated intermediate and the favorable kinetics under concentrated, solvent-free conditions.[1]
Key Advantages:
-
Mild Conditions: Avoids strong bases or high temperatures.
-
High Efficiency: Reactions are often complete in 1-10 minutes.[1]
-
Broad Scope: Tolerates a wide range of N-alkyl and N-benzyl protecting groups, as well as various substituents on the indole core, including halides, nitro, and methoxy groups.[1]
-
Scalability: The protocol has been successfully applied to gram-scale syntheses.[1]
Interestingly, N-Boc protected indoles undergo deprotection under the reaction conditions, yielding the N-H free indole-3-carbaldehyde, while N-tosylindoles are unreactive.[1] This highlights the importance of the protecting group's stability to Lewis acids.
Iron-Catalyzed C-H Formylation
Transition-metal catalysis offers another powerful avenue. An efficient iron-catalyzed C3-selective formylation has been developed using inexpensive and non-toxic ferric chloride (FeCl₃) as the catalyst.[9] This method utilizes formaldehyde as the C1 source, aqueous ammonia, and air as the terminal oxidant.
Mechanism Rationale: The proposed mechanism involves the formation of an imine intermediate from formaldehyde and ammonia. The indole then performs a nucleophilic attack on this imine. The crucial step is the oxidation of the resulting intermediate, which is facilitated by the Fe(III) catalyst and molecular oxygen (air), regenerating the catalyst and leading to the formylated product.[9]
Key Advantages:
-
Cost-Effective & Low Toxicity: Employs an inexpensive, abundant, and environmentally benign iron catalyst.[9]
-
Green Oxidant: Uses air as the ultimate oxidant.[9]
-
Good Yields: Provides moderate to excellent yields (up to 93%) for both N-H free and N-substituted indoles.[9]
Visible-Light Photoredox Catalysis
For a truly modern and green approach, visible-light photoredox catalysis has emerged as a viable strategy. An aerobic, transition-metal-free method uses Rose Bengal as an organic photoredox catalyst.[10] This reaction cleverly employs tetramethylethylenediamine (TMEDA) not as a base, but as the one-carbon source through a C-N bond cleavage event, with molecular oxygen serving as the terminal oxidant.
Mechanism Rationale: Upon irradiation with visible light, the photosensitizer (Rose Bengal) enters an excited state and initiates a single-electron transfer (SET) process. This leads to the oxidative cleavage of the C-N bond in TMEDA, generating a formyl precursor radical which then engages with the indole. The process is sustained by aerobic oxidation.
Key Advantages:
-
Transition-Metal-Free: Avoids contamination of the final product with residual heavy metals.[10]
-
Mildest Conditions: Utilizes visible light at room temperature.
-
Novel C1 Source: Demonstrates an innovative use of a common laboratory amine as the formylating agent.[10]
Comparative Data Summary
To facilitate an objective comparison, the following table summarizes the key parameters of the discussed alternative methods alongside the classical Vilsmeier-Haack reaction.
| Method | Formylating Agent / C1 Source | Catalyst / Reagent | Typical Conditions | Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF | POCl₃ | 0 - 100 °C | 2.5 - 6.5 h | 77 - 95+ | Reliable, well-established, high yields for many substrates.[11] | Stoichiometric, corrosive reagents; not suitable for sensitive functional groups.[2] |
| BF₃-Catalyzed | Trimethyl Orthoformate (TMOF) | BF₃·OEt₂ (stoichiometric) | Room Temp, Solvent-Free | 1 - 10 min | 66 - >99 | Extremely fast, mild, high-yielding, solvent-free.[1] | Requires stoichiometric Lewis acid; N-Boc group is cleaved.[1] |
| Fe-Catalyzed | Formaldehyde / Aq. Ammonia | FeCl₃ (2 mol%) | 130 °C, DMF, Air | < 1 h | up to 93 | Catalytic, inexpensive, non-toxic metal, uses air as oxidant.[9] | Requires elevated temperature. |
| Photoredox | TMEDA | Rose Bengal | Visible Light, Room Temp, Air | 24 h | 51 - 85 | Transition-metal-free, extremely mild conditions.[10] | Longer reaction times, moderate yields for some substrates. |
Visualizing Reaction Pathways
Understanding the underlying mechanisms is key to troubleshooting and adapting protocols.
Caption: Mechanism of BF₃·OEt₂-catalyzed indole formylation with TMOF.
Caption: Decision workflow for selecting an indole formylation method.
Experimental Protocol: BF₃·OEt₂-Catalyzed Formylation of N-Methylindole
This protocol describes a representative, highly efficient formylation procedure.[1]
Materials:
-
N-Methylindole (1.0 mmol, 131.2 mg)
-
Trimethyl orthoformate (TMOF) (1.0 mmol, 106.1 mg, 110 µL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 141.9 mg, 124 µL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or vial with a magnetic stir bar
-
Ice-water bath
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add N-methylindole (1.0 mmol).
-
Causality: The reaction is performed neat (solvent-free) to maximize concentration and reaction rate. Ensure all glassware is dry as BF₃·OEt₂ is moisture-sensitive.
-
-
Reagent Addition: Add trimethyl orthoformate (1.0 mmol) to the flask and stir the mixture at room temperature.
-
Initiation: Rapidly add boron trifluoride diethyl etherate (1.0 mmol) to the stirring mixture in a single portion.
-
Causality: Rapid addition of the Lewis acid catalyst was found to give higher yields compared to slow, dropwise addition.[1] The reaction is often exothermic; an ice bath can be kept on standby to manage any significant temperature increase, although for this scale it is often not necessary.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the BF₃ catalyst.
-
Causality: This step is crucial to stop the reaction and neutralize the strong Lewis acid, preventing potential side reactions during workup. It should be done carefully as gas evolution (CO₂) may occur.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-methylindole-3-carboxaldehyde.
This detailed guide provides a starting point for researchers to navigate the expanding landscape of indole formylation. By understanding the mechanisms and comparative advantages of these modern techniques, scientists can make more informed decisions, leading to more efficient, scalable, and successful synthetic outcomes in their drug discovery and development programs.
References
- Gattermann, L. (1907). The Gattermann reaction, also known as the Gattermann formylation, is a chemical reaction in organic synthesis that introduces a formyl group (-CHO) into aromatic compounds. Grokipedia.
- (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
- Wikipedia contributors. Gattermann reaction. Wikipedia.
- BenchChem. (2025). benchmarking the efficiency of different formylation methods. BenchChem.
- BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
- (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.
- Wikipedia contributors. Reimer–Tiemann reaction. Wikipedia.
- (n.d.). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis.
- (2022). Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes.
- BenchChem. (2025). A Comparative Guide to Classical and Modern Formylation Techniques. BenchChem.
- (n.d.). The Reimer–Tiemann Reaction. ResearchGate.
- (n.d.). the reimer-tiemann reaction. Sciencemadness.org.
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A Senior Application Scientist's Guide to the Formylation of Indoles: Vilsmeier-Haack vs. Duff vs. Reimer-Tiemann Reactions
For researchers and professionals in drug development and organic synthesis, the strategic introduction of a formyl group onto an indole scaffold is a critical transformation. The resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The choice of formylation method is paramount, directly influencing yield, purity, scalability, and the tolerance of other functional groups within the molecule. This guide provides an in-depth, objective comparison of three classical and widely utilized formylation techniques as applied to indoles: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. Our analysis is grounded in mechanistic understanding and supported by experimental data to empower you in making the most informed decision for your synthetic strategy.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most reliable and efficient method for the C3-formylation of electron-rich heterocyclic compounds, including indoles.[1] Its prevalence in both academic and industrial settings is a testament to its broad applicability and generally high yields.
Mechanistic Rationale
The reaction proceeds via the formation of a chloroiminium ion, commonly known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2] This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired indole-3-carboxaldehyde.[3]
The high regioselectivity for the C3 position is a direct consequence of the indole's electronic structure, where this position bears the highest electron density and is thus the most nucleophilic.[3]
Caption: Mechanism of the Vilsmeier-Haack Reaction on Indole.
Experimental Considerations & Performance
The Vilsmeier-Haack reaction is known for its operational simplicity and excellent yields, often exceeding 90%.[4] The reaction conditions are generally mild, though they can be tuned based on the reactivity of the indole substrate.
Table 1: Representative Experimental Data for the Vilsmeier-Haack Formylation of Indole
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | DMF, POCl₃ | DMF | 0-85 | 6 | 96 | [4] |
| Substituted Indoles | DMF-d₇, P(III)/P(V)=O catalyst | Acetonitrile | Room Temp. | 16 | 77 | [5] |
The functional group tolerance of the Vilsmeier-Haack reaction is noteworthy. A catalytic version of the reaction has demonstrated compatibility with esters, nitriles, acetyl groups, and even boronic esters, making it suitable for late-stage functionalization in complex molecule synthesis.[5]
Potential Side Reactions
While highly efficient, the Vilsmeier-Haack reaction is not without potential pitfalls. Depending on the specific amide and reaction conditions used, side products such as tris(indolyl)methanes can form.[1] Careful control of stoichiometry and temperature is crucial to minimize these side reactions.
The Reimer-Tiemann Reaction: A Classical Approach with Caveats
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic systems like indoles.[6] It offers the advantage of using readily available and inexpensive reagents.
Mechanistic Rationale
This reaction proceeds under strongly basic conditions. Chloroform is deprotonated by a hydroxide base to generate the highly reactive dichlorocarbene (:CCl₂) electrophile.[7][8] The indole, existing in its deprotonated, more nucleophilic indolate form, attacks the dichlorocarbene. The resulting dichloromethyl-substituted intermediate is then hydrolyzed during workup to yield the aldehyde.[8] The reaction typically favors formylation at the C3 position of indole.[9]
Caption: Mechanism of the Reimer-Tiemann Reaction on Indole.
Experimental Considerations & Performance
A significant drawback of the Reimer-Tiemann reaction is its often low yield of the desired aldehyde.[10] The harsh basic conditions and high temperatures required can lead to substrate degradation and the formation of numerous side products.
Table 2: Representative Experimental Data for the Reimer-Tiemann Formylation of Indole
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | CHCl₃, NaOH | Water | Boiling | Not Specified | Low (historically) | [9][11] |
Scope and Limitations
The strongly basic conditions of the Reimer-Tiemann reaction limit its applicability to indoles bearing base-sensitive functional groups.[6] Furthermore, a notable side reaction is the formation of 3-chloroquinolines through ring expansion of the indole nucleus, which can significantly reduce the yield of the desired indole-3-carboxaldehyde.[10]
The Duff Reaction: An Alternative with Specific Applications
The Duff reaction is another classical formylation method, primarily employed for the ortho-formylation of phenols.[12] Its application to indoles is less common but has been reported. The formylating agent in this case is hexamethylenetetramine (HMTA).[12]
Mechanistic Rationale
The Duff reaction is typically carried out in an acidic medium, such as acetic or trifluoroacetic acid.[13] The proposed mechanism involves the protonation and subsequent ring-opening of HMTA to generate an electrophilic iminium species.[12] The electron-rich indole then attacks this electrophile. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, leads to the formation of the aldehyde.[12]
Caption: Proposed Mechanism of the Duff Reaction on Indole.
Experimental Considerations & Performance
The Duff reaction is often characterized by low to moderate yields.[12] The reaction typically requires elevated temperatures. While primarily used for phenols, its extension to other electron-rich aromatics suggests potential, albeit with likely modest efficiency.
Table 3: General Performance of the Duff Reaction
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenols | HMTA, Acid | Acetic Acid/TFA | 150-165 | 0.3-3 | 18-41 | [14] |
| Indole | HMTA, Acid | Not Specified | Not Specified | Not Specified | Low (reported) | [15] |
Scope and Limitations
The primary limitation of the Duff reaction for indoles is its generally low efficiency and the lack of extensive studies on its substrate scope for this class of heterocycles. The strongly acidic conditions may also be incompatible with certain sensitive functional groups.
Comparative Analysis and Expert Recommendations
The choice between these three formylation methods hinges on a careful consideration of the specific indole substrate, the desired scale of the reaction, and the tolerance for potential side products and purification challenges.
Table 4: Head-to-Head Comparison of Formylation Methods for Indoles
| Feature | Vilsmeier-Haack | Reimer-Tiemann | Duff |
| Regioselectivity | Excellent (C3) | Good (C3) | Primarily ortho to activating groups |
| Typical Yield | High to Excellent (often >90%) | Low to Moderate | Low to Moderate |
| Reaction Conditions | Mild (0-100 °C), Anhydrous | Harsh (Strong Base, High Temp.) | Acidic, High Temperature |
| Key Reagents | DMF, POCl₃ | CHCl₃, Strong Base | HMTA, Acid |
| Substrate Scope | Broad, good functional group tolerance | Limited by base sensitivity | Primarily phenols, limited for indoles |
| Key Disadvantages | Stoichiometric POCl₃, potential for side products | Low yields, harsh conditions, ring expansion side products | Low yields, limited data for indoles |
| Primary Application | General and reliable C3-formylation of indoles | When Vilsmeier-Haack is not feasible and low yield is acceptable | Primarily for phenols; niche for indoles |
Expert Recommendations:
-
For general, high-yield C3-formylation of a wide range of indole substrates, the Vilsmeier-Haack reaction is the undisputed method of choice. Its reliability, operational simplicity, and good functional group tolerance make it the go-to procedure for most applications.[1]
-
The Reimer-Tiemann reaction should be considered a secondary option, perhaps when the reagents for the Vilsmeier-Haack reaction are unavailable or when exploring alternative synthetic routes where a low yield is tolerable in the early stages. The potential for ring-expansion to quinoline derivatives must be carefully considered and monitored.[10]
-
The Duff reaction is not a standard or recommended method for the formylation of indoles. Its application is largely historical and generally inefficient for this substrate class.[12] It may be of interest for specific, niche applications or in cases where other methods have failed, but it should not be the primary choice.
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of Indole to Indole-3-carboxaldehyde[11]
-
In a three-necked flask equipped with a mechanical stirrer, add 117 g (1.0 mole) of indole to 500 ml of dimethylformamide.
-
Cool the mixture in an ice-salt bath.
-
Slowly add 153 g (1.0 mole) of phosphorus oxychloride to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature for 2 hours.
-
Transfer the solution to a larger flask containing 200 g of crushed ice.
-
Add a solution of 375 g (9.4 moles) of sodium hydroxide in 1 liter of water, initially dropwise and then more rapidly with efficient stirring.
-
Heat the resulting suspension to boiling, then cool to room temperature and refrigerate overnight.
-
Collect the precipitated product by filtration, wash with water, and air-dry to yield approximately 120 g (97%) of indole-3-carboxaldehyde.
Reimer-Tiemann Formylation of Indole (General Procedure)
Note: Yields are often low and purification can be challenging.
-
Dissolve indole in a suitable solvent (e.g., ethanol).
-
Add a significant excess of a strong aqueous base (e.g., 50% NaOH).
-
Heat the mixture to approximately 60-70°C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture. The reaction is often exothermic.
-
Maintain the temperature and stirring for several hours.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Duff Formylation of an Activated Aromatic (General Procedure for Phenols)[14]
-
Dissolve the phenolic substrate in an excess of a suitable acid (e.g., glacial acetic acid or trifluoroacetic acid).
-
Add hexamethylenetetramine (HMTA) to the solution.
-
Heat the reaction mixture to reflux (typically 150-165°C) for a period ranging from 20 minutes to several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Hydrolyze the intermediate by adding an aqueous acid (e.g., HCl) and heating.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate it.
-
Purify the product by chromatography or recrystallization.
References
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-
Brainly.in. (2022, June 10). Give the mechanism of the Reimer Tieman reaction on indole. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, January 14). Reimer-Tiemann reaction on indole. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved January 20, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 20, 2026, from [Link]
-
Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 20, 2026, from [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved January 20, 2026, from [Link]
-
Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 20, 2026, from [Link]
-
YouTube. (2023, June 10). Vilsmeier–Haack reaction of indole. Retrieved January 20, 2026, from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 20, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 20, 2026, from [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved January 20, 2026, from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2022, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved January 20, 2026, from [Link]
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- 15. researchgate.net [researchgate.net]
The Strategic Advantage of N-Boc Protection in Indole Functionalization: A Comparative Guide
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents and biologically active molecules. However, the inherent reactivity of the indole nucleus presents significant challenges for its selective functionalization. The acidic N-H proton and the high nucleophilicity of the C3 position often lead to undesired side reactions and poor regioselectivity.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group as a strategic tool to overcome these challenges, comparing its performance against unprotected indoles and other N-protecting groups with supporting experimental insights.
The Challenge: Controlling Indole's Intrinsic Reactivity
Direct functionalization of the indole ring is often complicated by two primary factors:
-
N-H Acidity: The pyrrolic nitrogen proton (pKa ≈ 17 in DMSO) is the most acidic site, readily deprotonated by organometallic reagents or strong bases. This complicates metalation at carbon positions, as N-metalation occurs preferentially.
-
C3-Nucleophilicity: The C3 position is the most electron-rich and kinetically favored site for electrophilic attack. This makes selective functionalization at other positions, such as C2 or the benzene ring, a formidable task without a carefully planned strategy.[1][3]
Nitrogen protection is the most common strategy to mitigate these issues. While various groups like sulfonyl, benzyl, or silyl ethers are used, the N-Boc group has emerged as a particularly versatile and powerful choice due to its unique electronic and steric properties.[2][4]
PART 1: The Boc Group as a Linchpin for Regiocontrol
The tert-butoxycarbonyl (Boc) group is more than a simple placeholder; its installation fundamentally alters the reactivity of the indole ring, enabling transformations that are otherwise difficult or impossible.
Electronic Effects: Taming the C3 Position
The Boc group is an electron-withdrawing carbamate that significantly reduces the electron density of the pyrrole ring, particularly at the nitrogen atom. This electronic pull diminishes the nucleophilicity of the C3 position.[3][4] This deactivation is crucial for preventing unwanted side reactions during transition metal-catalyzed cross-couplings or when directing reactivity towards the benzene portion of the indole.
Steric Hindrance and Directed Metalation
The true power of the N-Boc group lies in its ability to act as a Directed Metalation Group (DMG) . The carbonyl oxygen can coordinate with organolithium reagents, delivering the base to the sterically accessible C2 position for selective deprotonation. This directed ortho-metalation (DoM) is a cornerstone of modern indole synthesis, providing a reliable route to C2-functionalized indoles.[5][6] This stands in stark contrast to unprotected indoles, where lithiation invariably occurs at the N-H position first.
Furthermore, in certain contexts, the Boc group can facilitate functionalization at the C7 position, often in conjunction with other directing groups or through specific lithiation conditions.[5][7]
PART 2: A Comparative Analysis in Key Transformations
The advantages of the N-Boc group are best illustrated by comparing its performance in key synthetic reactions against unprotected or alternatively protected indoles.
Lithiation and Electrophilic Quench
For C2-functionalization, the Boc group is unparalleled. Unprotected indoles react with alkyllithiums to form the N-anion, and subsequent C-lithiation is difficult to control. In contrast, N-Boc indole undergoes clean and highly regioselective lithiation at C2.
| Substrate | Reagent | Conditions | Position of Metalation | Typical Yield (after quench) | Reference |
| Indole | n-BuLi | THF, 0 °C | N-1 | N/A (forms N-anion) | [2] |
| N-Boc Indole | t-BuLi or s-BuLi | THF, -78 °C | C-2 | High (>80%) | [8] |
| N-TIPS Indole | t-BuLi | THF, -78 °C | C-2 | High | [9] |
| N-SO₂Ph Indole | n-BuLi | THF, -78 °C | C-2 | High | [2] |
While other groups like TIPS or Phenylsulfonyl also direct to C2, the Boc group offers the advantage of milder deprotection conditions, avoiding the harsh fluoride (for TIPS) or reductive conditions (for PhSO₂) that may not be compatible with other functional groups.
Iridium-Catalyzed C-H Borylation
C-H borylation is a powerful tool for installing a versatile boronic ester handle for subsequent cross-coupling reactions. Here, the choice of N-protection dramatically dictates the regiochemical outcome.
| Substrate | Catalyst System | Major Product | Regioselectivity | Reference |
| Indole | [Ir(cod)OMe]₂ / dtbpy | C2-Bpin | High for C2 | [9] |
| N-Boc Indole | [Ir(cod)OMe]₂ / dtbpy | C3-Bpin | High for C3 | [9] |
| N-TIPS Indole | [Ir(cod)OMe]₂ / dtbpy | C3-Bpin | High for C3 | [9] |
As the data shows, unprotected indole undergoes borylation preferentially at the C2 position. The installation of a Boc group completely reverses this selectivity, directing the borylation to the C3 position.[9] This switch allows chemists to access complementary building blocks from the same starting material simply by choosing whether to protect the nitrogen.
Transition Metal-Catalyzed Cross-Coupling
N-H indoles can be problematic substrates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the acidic proton, which can interfere with catalysts and bases. N-protection is often mandatory.[10][11] The Boc group is highly stable to the conditions of most palladium- and copper-catalyzed reactions and does not interfere with the catalytic cycle.[10] Its electron-withdrawing nature also helps to prevent oxidative side reactions to which electron-rich unprotected indoles can be prone.[4]
PART 3: Practical Implementation: Protocols and Workflows
The utility of a protecting group is defined not only by its directing effects but also by the ease and efficiency of its installation and removal. The Boc group excels in both regards.
Experimental Workflow Overview
The overall synthetic strategy follows a logical three-step sequence, enabling complex modifications of the indole core.
Protocol 1: N-Boc Protection of Indole
This procedure is robust and generally high-yielding for a wide range of indole substrates. The mechanism involves nucleophilic attack of the indole nitrogen on the di-tert-butyl dicarbonate ((Boc)₂O) electrophile.[12]
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Tetrahydrofuran (THF) or Acetonitrile (ACN)
Procedure:
-
Dissolve the indole and DMAP in THF in a round-bottom flask.
-
Add (Boc)₂O to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield N-Boc-indole as a white solid or oil.[13][14]
Protocol 2: C2-Lithiation and Silylation of N-Boc Indole
This protocol demonstrates the power of the Boc group as a directing group for selective C2 functionalization.
Materials:
-
N-Boc Indole (1.0 equiv)
-
tert-Butyllithium (t-BuLi) (1.1 equiv, 1.7 M in pentane)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc indole in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add t-BuLi dropwise via syringe. The solution may turn yellow or orange. Stir for 1 hour at -78 °C.
-
Add TMSCl dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield 2-TMS-N-Boc-indole.
Protocol 3: N-Boc Deprotection
The Boc group is prized for its acid lability, allowing for its removal under conditions that leave many other functional groups, such as esters and benzyl ethers, intact.[15]
Acidic Conditions (Standard):
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure: Dissolve the N-Boc protected indole in DCM (e.g., 1:4 TFA/DCM). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid to yield the deprotected indole salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution).[16]
Thermal Conditions (Neutral):
-
Conditions: Heating in a high-boiling point solvent like trifluoroethanol (TFE) or simply heating neat can effect deprotection, often with high conversion.[17][18] This can be useful for substrates with acid-sensitive functionalities. For example, heating N-Boc indole in TFE at 150 °C can lead to 98% conversion to indole.[17]
| Method | Reagent/Conditions | Solvent | Temperature | Typical Time | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-18 h | Most common, high yield.[16] |
| Acidic | Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 2-16 h | High yield, common alternative.[16] |
| Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT to Reflux | Variable | Substrate dependent, less common.[19] |
| Thermal | Heat (Microwave or Conventional) | TFE or HFIP | >150 °C | 10-60 min | Fast, useful for acid-sensitive substrates.[17][18] |
Conclusion
The N-Boc protecting group is a powerful and versatile tool in the synthetic chemist's arsenal for indole functionalization. Its advantages are multifaceted:
-
Enables C2-Lithiation: It acts as an effective directed metalation group, providing reliable access to C2-substituted indoles.
-
Modulates Reactivity: It electronically deactivates the pyrrole ring, suppressing undesired C3 reactivity.
-
Controls Regioselectivity: It can reverse the inherent regioselectivity of reactions like C-H borylation, opening new synthetic pathways.
-
Offers Stability and Mild Removal: It is robust to a wide range of reaction conditions yet can be removed easily with acid or heat, ensuring broad compatibility with complex synthetic strategies.[15][20]
By leveraging the unique steric and electronic properties of the Boc group, researchers can unlock new avenues for the synthesis of complex indole-containing molecules, accelerating discovery in drug development and materials science.
References
- Benchchem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. Benchchem.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Thieme. (2018).
- ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Beilstein Journals. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Regioselectivity of the asymmetric functionalization of indoles.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- MDPI. (2018).
- NIH. (n.d.). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles.
- ACS Publications. (n.d.). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters.
- Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- ResearchGate. (n.d.). Metalation of Indole.
- Wikipedia. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- IUPAC. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
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- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
The Dichotomy of Indole Nitrogen Protection: Electron-Withdrawing vs. Electron-Donating
An In-Depth Guide to Selecting Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for Indole Nitrogen
For researchers, scientists, and professionals in drug development, the strategic protection of the indole nitrogen is a critical step in the synthesis of a vast array of biologically active molecules. The choice of protecting group can profoundly influence reaction outcomes, affecting not only the stability of the indole core but also its reactivity in subsequent transformations. This guide provides a detailed comparison of two commonly employed protecting groups: the electron-withdrawing benzenesulfonyl (Bs) group and the electron-donating tert-butyloxycarbonyl (Boc) group. We will delve into their respective impacts on indole chemistry, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific synthetic strategy.
The indole nucleus is an electron-rich aromatic system, and the lone pair of electrons on the nitrogen atom significantly contributes to its reactivity, particularly towards electrophiles. The choice between an electron-withdrawing group (EWG) like benzenesulfonyl and an electron-donating group (EDG) like Boc fundamentally alters this electronic landscape, dictating the regioselectivity of subsequent reactions.
An EWG such as the benzenesulfonyl group diminishes the electron density of the indole ring, thereby deactivating it towards electrophilic substitution. This deactivation also enhances the acidity of the N-H proton, facilitating its removal. Conversely, an EDG like the Boc group increases the electron density of the pyrrole ring, enhancing its nucleophilicity and directing electrophilic attack primarily to the C3 position.
Head-to-Head Comparison: Benzenesulfonyl (Bs) vs. Boc
| Feature | Benzenesulfonyl (Bs) | tert-Butyloxycarbonyl (Boc) |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-donating |
| Stability | Robust, stable to a wide range of conditions including strong acids and some reducing agents. | Labile to acidic conditions. Generally stable to basic and reductive conditions. |
| Introduction | Typically requires a strong base (e.g., NaH, KHMDS) and benzenesulfonyl chloride. | Readily introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP. |
| Removal | Requires strong basic conditions (e.g., NaOH, Mg/MeOH) or reductive cleavage. | Easily cleaved with mild to strong acids (e.g., TFA, HCl). |
| Influence on Reactivity | Deactivates the indole ring towards electrophilic substitution. Facilitates lithiation at C2. | Activates the indole ring, particularly at C3, for electrophilic substitution. |
| Orthogonality | Orthogonal to acid-labile protecting groups (e.g., Boc, Trityl). | Orthogonal to base-labile protecting groups (e.g., Fmoc). |
Experimental Data: A Quantitative Look at Stability and Deprotection
The choice of a protecting group is often dictated by its stability profile and the ease of its removal under conditions that do not compromise the integrity of the rest of the molecule. Below is a summary of typical conditions for the deprotection of N-Bs and N-Boc indoles, with representative yields.
| Protecting Group | Deprotection Reagent/Conditions | Typical Yield (%) | Reference |
| Benzenesulfonyl (Bs) | 1 M NaOH, MeOH, reflux | >90% | |
| Mg, MeOH, sonication | ~95% | ||
| TBAF, THF, rt | Variable, substrate-dependent | ||
| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | >95% | |
| 4 M HCl in Dioxane, rt | >95% | ||
| 10% H₂SO₄ in MeOH, rt | ~90% |
Strategic Applications and Mechanistic Considerations
The Benzenesulfonyl Group: Directing Lithiation to C2
The strong electron-withdrawing nature of the benzenesulfonyl group significantly increases the acidity of the C2-proton of the indole ring. This allows for regioselective deprotonation at the C2 position using a strong base, such as n-butyllithium or LDA, to form a C2-lithiated species. This intermediate can then be trapped with various electrophiles, providing a powerful tool for the functionalization of the indole core at an otherwise less reactive position.
Caption: C2-Functionalization of Indole via N-Bs Directed Lithiation.
The Boc Group: Enhancing Nucleophilicity for C3 Functionalization
In contrast, the electron-donating Boc group enhances the electron density of the indole ring, making it more susceptible to electrophilic attack. The steric bulk of the Boc group directs electrophiles preferentially to the C3 position, which is electronically favored. This is particularly useful for reactions such as Friedel-Crafts acylations, Vilsmeier-Haack formylations, and Mannich reactions, leading to a wide range of C3-substituted indoles.
Caption: C3-Electrophilic Substitution of Indole Activated by the N-Boc Group.
Experimental Protocols
Protocol 1: Protection of Indole with Benzenesulfonyl Chloride
Materials:
-
Indole
-
Benzenesulfonyl chloride (BsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford N-benzenesulfonylindole.
Protocol 2: Deprotection of N-Benzenesulfonylindole using Magnesium in Methanol
Materials:
-
N-Benzenesulfonylindole
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-benzenesulfonylindole (1.0 eq) in anhydrous methanol, add magnesium turnings (10 eq).
-
Sonicate the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate in vacuo to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected indole.
Protocol 3: Protection of Indole with Di-tert-butyl Dicarbonate
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 eq) and DMAP (0.1 eq) in acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude N-Boc-indole is often of sufficient purity for subsequent steps, but can be purified by flash chromatography if necessary.
Protocol 4: Deprotection of N-Boc-indole using Trifluoroacetic Acid
Materials:
-
N-Boc-indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected indole.
Conclusion and Recommendations
The choice between benzenesulfonyl and Boc as a protecting group for indole nitrogen is not a matter of one being universally superior to the other, but rather a strategic decision based on the planned synthetic route.
Choose Benzenesulfonyl (Bs) when:
-
Your synthesis requires functionalization at the C2 position of the indole ring.
-
The subsequent reaction steps involve strongly acidic conditions under which a Boc group would be cleaved.
-
A robust, highly stable protecting group is necessary to withstand harsh reagents.
Choose tert-Butyloxycarbonyl (Boc) when:
-
Your synthetic strategy involves electrophilic substitution at the C3 position.
-
Mild, acidic deprotection is desired to preserve sensitive functional groups elsewhere in the molecule.
-
A simple and high-yielding protection step is a priority.
By understanding the fundamental electronic differences and the practical considerations of stability and reactivity, researchers can effectively harness the unique properties of both the benzenesulfonyl and Boc protecting groups to achieve their synthetic goals with greater efficiency and control.
References
-
Sharma, A., & Kumar, V. (2019). A comprehensive review on the synthetic strategies for the C-2 functionalization of indoles. Organic & Biomolecular Chemistry, 17(4), 633-654. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2001). Mg/MeOH: A convenient system for the cleavage of N-sulfonyl protecting groups of indoles. Tetrahedron Letters, 42(45), 8079-8081. [Link]
-
Rout, L., & Jamison, T. F. (2010). TBAF-mediated N-desulfonylation of indoles. Organic Letters, 12(22), 5274-5277. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). New catalytic approaches in the stereoselective Friedel–Crafts alkylation reaction. Angewandte Chemie International Edition, 43(5), 550-556. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
A Senior Scientist's Guide to Purity Assessment: NMR and Comparative Analysis of 1-Boc-7-Benzyloxy-3-formylindole
Introduction
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-Boc-7-benzyloxy-3-formylindole is a key building block in the synthesis of a variety of biologically active molecules. Its molecular structure, featuring a bulky Boc protecting group, a labile benzyloxy ether, and a reactive formyl group, presents a unique analytical challenge. Ensuring its purity is paramount to prevent the carry-over of process-related impurities or degradation products into the final API.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 1-Boc-7-benzyloxy-3-formylindole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the "how" but the "why" behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals. This document is designed to go beyond a standard protocol, providing a logical, self-validating system for purity determination, grounded in authoritative scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Section 1: The Central Role of NMR in Structural Verification and Purity Assessment
While techniques like chromatography are excellent for quantifying known impurities against a reference, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for de novo structural elucidation and as a powerful primary method for purity determination.[4] Its strength lies in the direct proportionality between the integrated signal intensity and the number of atomic nuclei responsible for that signal. This fundamental principle allows for direct, quantitative measurement without the need for a compound-specific reference standard, a technique known as quantitative NMR (qNMR).[4][5]
Key NMR parameters provide a multi-faceted view of the sample's composition:
-
Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), is determined by the local electronic environment of a nucleus. It provides a fingerprint of the molecule's structure. For 1-Boc-7-benzyloxy-3-formylindole, the distinct chemical shifts of the aldehyde proton, the aromatic protons, and the Boc group protons are key identifiers.
-
Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This is the cornerstone of quantitative analysis. By comparing the integral of a signal from the analyte to that of a certified internal standard, we can calculate absolute purity.[6]
-
Coupling Constants (J): The splitting of NMR signals into multiplets reveals information about the connectivity of atoms, helping to confirm the isomeric structure and identify structurally similar impurities.
-
Relaxation (T1): The time it takes for nuclei to return to their equilibrium state after an RF pulse is known as the spin-lattice relaxation time (T1). For accurate quantification, the delay between pulses (relaxation delay, D1) must be sufficiently long (typically 5 times the longest T1) to ensure all signals are fully relaxed.[7] Ignoring this parameter is a common source of significant quantitative error.[7]
Section 2: Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum for Quantification
A reliable purity assessment starts with meticulous sample preparation and data acquisition. The following protocol is designed to produce a high-fidelity spectrum suitable for quantitative analysis (qNMR).
Step-by-Step Methodology
-
Selection of Internal Standard: Choose a certified internal standard (purity ≥99.5%) that meets critical criteria:
-
Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[8]
-
Signal Separation: Must have at least one sharp, well-resolved signal (preferably a singlet) in a region of the spectrum free of signals from the analyte or expected impurities.[6][8] For aromatic compounds like our target, standards like 1,4-dinitrobenzene or maleic acid are often suitable.[6]
-
Stability: Must be chemically inert and not react with the analyte or solvent.[7]
-
Known Proton Count: The signal used for quantification must correspond to a known number of protons.
-
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh approximately 15-20 mg of the synthesized 1-Boc-7-benzyloxy-3-formylindole into a clean, dry vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and standard that results in integrated signals of similar intensity.[9]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure both the analyte and the standard are fully dissolved. Sonication may be used to aid dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Set the acquisition parameters for quantitative analysis:
-
Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal but requires a longer relaxation delay.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 value of any proton to be integrated (both analyte and standard). If T1 values are unknown, a conservative D1 of 30-60 seconds is recommended.
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio (>250:1) for the peaks of interest.
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the selected signals from the analyte and the internal standard. The integration region should cover the entire peak, typically spanning a width at least 20 times the width of the peak at half-height.
-
Workflow Diagram
Caption: Workflow for Quantitative NMR (qNMR) Analysis.
Section 3: Data Interpretation: A Case Study of 1-Boc-7-Benzyloxy-3-formylindole
Interpreting the NMR spectrum correctly is crucial. This involves assigning the signals of the target compound and identifying signals from potential impurities.
Expected ¹H NMR Signals
The following table outlines the expected chemical shifts for the target molecule. Note that actual values may vary slightly depending on the solvent and concentration.
| Assignment | Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde | -CHO | ~10.0 | Singlet | 1H |
| Indole H-2 | C2-H | ~8.3 | Singlet | 1H |
| Aromatic | Indole H-4, H-5, H-6 | ~7.0 - 7.8 | Multiplet | 3H |
| Aromatic | Benzyl Phenyl | ~7.3 - 7.5 | Multiplet | 5H |
| Methylene | -OCH₂Ph | ~5.2 | Singlet | 2H |
| Boc Group | -C(CH₃)₃ | ~1.7 | Singlet | 9H |
Identifying Common Impurities
Impurities often arise from the starting materials, side reactions, or residual solvents used during synthesis and purification.
| Potential Impurity | Source | Diagnostic ¹H NMR Signal (CDCl₃) |
| 1-Boc-7-benzyloxyindole | Starting Material | Absence of aldehyde (~10.0 ppm) and H-2 (~8.3 ppm) signals. Presence of a signal for H-3 around 6.5 ppm. |
| Benzyl Alcohol | Debenzylation | Singlet around 4.7 ppm (-CH₂-) and multiplet around 7.3 ppm (phenyl). |
| Ethyl Acetate | Recrystallization Solvent | Quartet ~4.1 ppm, Triplet ~1.2 ppm. |
| Dichloromethane | Extraction Solvent | Singlet ~5.3 ppm. |
| Water | Reagent/Solvent | Broad singlet, typically 1.5-2.0 ppm. |
Section 4: Quantitative NMR (qNMR) for Absolute Purity Determination
The purity of the analyte (Purityₐ) can be calculated using the following equation, which relates the integrals of the analyte and the internal standard to their respective molecular weights, masses, and proton counts.[10]
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the substance
-
ₐ: Corresponds to the analyte
-
ₛₜd: Corresponds to the internal standard
qNMR Calculation Logic
Caption: Logical flow of the qNMR purity calculation.
Section 5: A Comparative Analysis: NMR vs. Alternative Techniques
While qNMR is a powerful primary method, a comprehensive purity assessment often relies on orthogonal (complementary) techniques.[11] Each method provides different information, and their combined use creates a robust quality profile.
| Parameter | qNMR | HPLC-UV | LC-MS | Melting Point |
| Principle | Measures signal response of nuclei in a magnetic field. | Separates components based on polarity; UV detection. | Separates by polarity; detects by mass-to-charge ratio. | Temperature range of solid-to-liquid phase transition. |
| Information | Structure, absolute purity, impurity identification. | Relative purity (% area), retention time. | Molecular weight confirmation, impurity detection. | Indication of purity (sharp vs. broad range). |
| Quantification | Absolute (Primary Method).[4][5] | Relative, requires a reference standard for absolute purity. | Semi-quantitative, response factors vary. | Not quantitative. |
| Sensitivity | Moderate (mg scale). | High (µg to ng scale). | Very High (ng to pg scale). | Low (impurities <1-2% often not detected). |
| Sample Type | Soluble compounds. | Soluble compounds. | Soluble, ionizable compounds. | Crystalline solids. |
| Destructive? | No. | Yes. | Yes. | Yes (sample is melted). |
| Key Advantage | No need for analyte-specific reference standard; rich structural data.[5] | High throughput, excellent for routine QC and stability studies. | Excellent for identifying unknown impurities by mass. | Simple, fast, and inexpensive initial check. |
| Limitation | Lower sensitivity than chromatography; signal overlap can be an issue. | Cannot identify unknown impurities without standards. | Ionization suppression can affect quantification. | Insensitive to amorphous or structurally similar impurities. |
Expert Insight: In a drug development setting, these techniques are used synergistically. NMR is used to definitively characterize the main component and provide an absolute purity value for a reference standard. HPLC is then developed as a high-throughput method for routine quality control of subsequent batches, using the NMR-characterized material as the reference. LC-MS is employed during development to identify and track unknown impurities that may appear in the HPLC chromatogram.[12][13]
Section 6: Conclusion: An Integrated Approach to Purity Validation
Assessing the purity of a critical intermediate like 1-Boc-7-benzyloxy-3-formylindole is a multi-faceted task that demands more than a single analytical measurement. While ¹H NMR spectroscopy, particularly its quantitative application (qNMR), serves as an indispensable primary method for providing structural confirmation and an absolute purity value without a specific reference standard, it is most powerful when integrated with orthogonal techniques.
A robust quality control strategy leverages the strengths of each method: NMR for definitive structural identity and primary quantification, HPLC for high-throughput relative purity checks, and LC-MS for the detection and identification of trace-level and unknown impurities. This integrated approach aligns with the principles of modern pharmaceutical development and regulatory expectations, ensuring that the quality of the final drug substance is built upon a foundation of well-characterized and highly pure starting materials.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Quantitative NMR Spectroscopy. Acanthus Research.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- A Guide to Quantit
- Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- Quantitative NMR (qNMR)
- Quantitative NMR - Technical Details and TraceCERT® Certified Reference M
- A Comparative Guide to LC-MS and NMR Analysis for Valid
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
- ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- qNMR - Quantitative Analysis by NMR.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydr
- Comparative advantages of LC, MS, IR, NMR. Reddit.
- HPLC, a modular technique th
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A Senior Application Scientist's Guide to the Formylation of Indoles: A Comparative Analysis of Reaction Efficiency
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, central to a vast array of biologically active molecules. The introduction of a formyl group at the C3 position of the indole ring is a pivotal transformation, yielding indole-3-carboxaldehyde, a versatile intermediate for the synthesis of numerous pharmaceuticals and natural products. The choice of formylating agent is critical, directly impacting reaction efficiency, scalability, and overall cost-effectiveness.
This guide provides an in-depth, objective comparison of the most prevalent methods for indole formylation: the Vilsmeier-Haack reaction, the Duff reaction, and formylation using dichloromethyl methyl ether (DCMME). We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Indole Formylation: An Overview
The direct electrophilic formylation of the electron-rich indole ring is the most common strategy for introducing a formyl group. The high electron density at the C3 position makes it the primary site of electrophilic attack. While numerous methods exist, they can be broadly categorized into those employing pre-formed electrophilic species and those that generate the electrophile in situ.
Here, we focus on three workhorse methods that represent a spectrum of reactivity, reaction conditions, and reagent handling considerations.
I. The Vilsmeier-Haack Reaction: The Gold Standard of Indole Formylation
The Vilsmeier-Haack (V-H) reaction is arguably the most efficient and widely used method for the formylation of indoles.[1][2] It employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1]
Mechanistic Insights
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired indole-3-carboxaldehyde.[3]
Vilsmeier-Haack Reaction Mechanism
Performance and Efficiency
The Vilsmeier-Haack reaction is renowned for its high yields, often approaching quantitative conversion for unsubstituted indole.[4] The reaction is generally fast and can be performed under relatively mild conditions.
II. The Duff Reaction: A Phenolic Formylation Method Adapted for Indoles
The Duff reaction traditionally involves the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic or trifluoroacetic acid.[5] While less common for indoles, it presents an alternative, albeit typically lower-yielding, pathway.
Mechanistic Considerations
The mechanism of the Duff reaction is more complex and less definitively established than the Vilsmeier-Haack reaction. It is believed to proceed through the formation of an iminium ion from HMTA, which then acts as the electrophile. A series of steps, including an intramolecular redox reaction and hydrolysis, leads to the final aldehyde product.
Duff Reaction Mechanism on Indole
Performance and Efficiency
The Duff reaction is generally characterized by lower yields compared to the Vilsmeier-Haack reaction when applied to indoles.[5] The reaction conditions can also be harsher, often requiring elevated temperatures.
III. Dichloromethyl Methyl Ether (DCMME): A Potent but Hazardous Alternative
Dichloromethyl methyl ether (DCMME), in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), is a powerful formylating agent for electron-rich aromatic compounds.[6] This method, often referred to as the Rieche formylation, can provide good yields but requires stringent handling precautions due to the high toxicity and carcinogenic nature of DCMME.
Mechanistic Pathway
The Lewis acid activates the DCMME to form a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the C3 position of the indole. Subsequent hydrolysis of the resulting dichloromethyl intermediate generates the aldehyde.
DCMME Formylation Mechanism
Performance and Efficiency
Formylation with DCMME can provide good to excellent yields, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.[6] However, the choice of Lewis acid and reaction conditions is crucial to avoid side reactions.
Comparative Data Summary
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the formylation of unsubstituted indole to indole-3-carboxaldehyde using the three discussed methods. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of typical results reported in the literature.
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Dichloromethyl Methyl Ether (DCMME) |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Hexamethylenetetramine (HMTA) | Dichloromethyl Methyl Ether (DCMME) |
| Typical Yield | >90%[4] | 25-74%[5] | Good to Excellent (substrate dependent) |
| Reaction Temperature | 0°C to 100°C | 80-160°C | 0°C to room temperature |
| Reaction Time | 1-5 hours[7] | 5-8 hours[7] | 1-3 hours[6] |
| Key Reagents | DMF, POCl₃ | HMTA, Acetic Acid/Boric Acid | DCMME, TiCl₄/SnCl₄ |
| Advantages | High yield, reliable, well-established | Inexpensive reagents | Good yields, mild conditions |
| Disadvantages | Use of corrosive POCl₃ | Lower yields, harsher conditions | Highly toxic and carcinogenic reagent |
Experimental Protocols
The following protocols are provided as a starting point for the formylation of unsubstituted indole. As with any chemical reaction, optimization may be necessary for specific substrates and scales.
General Experimental Workflow
General Experimental Workflow for Indole Formylation
Protocol 1: Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
After the addition is complete and the initial exotherm has subsided, add a solution of indole in DMF dropwise while maintaining the temperature below 10°C.
-
Once the indole solution is added, continue stirring at room temperature for 1-2 hours, then heat the mixture on a steam bath for an additional hour.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the mixture is alkaline.
-
The precipitated indole-3-carboxaldehyde is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.[4]
Protocol 2: Duff Reaction for the Formylation of Indole
Materials:
-
Indole
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Water
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve indole and hexamethylenetetramine in glacial acetic acid.
-
Heat the reaction mixture to reflux for 5-8 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Formylation of Indole with Dichloromethyl Methyl Ether (DCMME)
Materials:
-
Indole
-
Dichloromethyl methyl ether (DCMME)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
0.1 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add titanium tetrachloride to the solution with stirring.
-
Add dichloromethyl methyl ether dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and wash it sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.[6]
Safety and Handling: A Critical Consideration
Vilsmeier-Haack Reagent:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]
-
Vilsmeier Reagent: The pre-formed or in situ generated reagent is moisture-sensitive and corrosive. It should be handled under anhydrous conditions.[9]
Duff Reaction Reagents:
-
Hexamethylenetetramine (HMTA): Flammable solid and can be a skin and respiratory irritant.
-
Acetic Acid/Boric Acid: Corrosive. Handle with appropriate PPE.
Dichloromethyl Methyl Ether (DCMME):
-
DCMME: EXTREMELY TOXIC AND A KNOWN CARCINOGEN. It is also highly flammable and corrosive. All manipulations involving DCMME must be carried out in a certified chemical fume hood with appropriate engineering controls and PPE. A thorough risk assessment is mandatory before using this reagent.
Conclusion and Recommendations
The choice of formylating agent for indoles is a critical decision that balances reaction efficiency with practical considerations of safety and reagent handling.
-
For high-yield, reliable, and scalable synthesis of indole-3-carboxaldehyde, the Vilsmeier-Haack reaction remains the method of choice . Its well-established protocols and consistent performance make it the gold standard in both academic and industrial settings.
-
The Duff reaction , while utilizing less hazardous reagents, generally provides lower yields for indole formylation and may require more extensive optimization. It could be considered in situations where the use of phosphorus oxychloride is undesirable and a lower yield is acceptable.
-
Dichloromethyl methyl ether (DCMME) offers a potent alternative that can provide good yields under mild conditions . However, its extreme toxicity and carcinogenic nature necessitate stringent safety precautions and limit its use to laboratories equipped to handle such hazardous materials.
Ultimately, the optimal formylation strategy will depend on the specific requirements of the synthesis, the scale of the reaction, and the available laboratory infrastructure. By understanding the nuances of each method, researchers can confidently select the most appropriate path to access the valuable indole-3-carboxaldehyde and its derivatives.
References
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024-02-14).
- Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.
- Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.
- indole-3-aldehyde - Organic Syntheses Procedure.
- Vilsmeier–Haack reaction of indole - YouTube. (2023-06-10).
- Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction - ResearchG
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Public
- Indole Formylation with TMEDA.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30).
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.
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- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal.
- Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles | The Journal of Organic Chemistry - ACS Public
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2010-10-11).
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- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.
- Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox C
- Dichloromethyl methyl ether - Santa Cruz Biotechnology.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods - Benchchem.
- SAFETY DATA SHEET 103680-Chloromethyl methyl ether.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- US5294744A - Formylation process for aromatic aldehydes - Google P
- The ammonium-promoted formylation of indoles by DMSO and H2O - ResearchG
- Vilsmeier reagent stability and storage conditions - Benchchem.
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Public
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- Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air | Request PDF - ResearchG
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A Researcher's Guide to Orthogonal Deprotection of Boc and Benzyloxy Groups in Indole Chemistry
For researchers and professionals in drug development, the precise manipulation of complex molecules is paramount. The indole nucleus, a privileged scaffold in medicinal chemistry, often requires the use of protecting groups to orchestrate multi-step synthetic sequences. Among the most common pairings are the tert-butoxycarbonyl (Boc) group for amines and the benzyloxy (or benzyl, Bn) group for hydroxyls, phenols, or even the indole nitrogen itself. Their successful deployment hinges on a critical principle: orthogonality . This guide provides an in-depth comparison of strategies for the selective deprotection of Boc and benzyloxy groups on an indole framework, grounded in mechanistic principles and supported by actionable experimental protocols.
The Principle of Orthogonal Protection
In complex synthesis, orthogonal protection refers to the use of multiple, distinct protecting groups that can be removed under specific conditions without affecting the others.[1][2] This allows for the sequential unmasking of reactive sites, a cornerstone of modern synthetic strategy.[1] The relationship between the Boc and benzyloxy groups is a classic example of orthogonality; the Boc group is labile to acid, while the benzyloxy group is cleaved by hydrogenolysis.[1][3] This fundamental difference in reactivity forms the basis of their selective removal.
However, the electron-rich and reactive nature of the indole ring introduces specific challenges. The indole nucleus can be sensitive to the very conditions required for deprotection, such as strong acids, and may interact with hydrogenation catalysts, leading to undesired side reactions.[4][5] Therefore, a carefully chosen strategy is essential to ensure high yields and product purity.
Characterizing the Protecting Groups and Their Removal
The Boc (tert-Butoxycarbonyl) Group: Acid-Labile Protection
The Boc group is one of the most common amine-protecting groups, valued for its stability in non-acidic environments, including basic, nucleophilic, and catalytic hydrogenation conditions.[6]
Mechanism of Deprotection: The removal of a Boc group is an acid-catalyzed process.[6][7]
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[6][8]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][8]
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[6][8] The liberated amine is then protonated by the excess acid to form an ammonium salt.[6][8]
It is critical to perform this reaction in a well-vented or open system to allow the CO₂ gas to escape safely.[6][8]
The Benzyloxy (Bn/OBn) and Benzyloxycarbonyl (Cbz/Z) Groups: Hydrogenolysis-Labile Protection
Benzyl ethers (O-Bn) and benzyloxycarbonyl (N-Cbz) groups are widely used due to their stability under both acidic and basic conditions.[9] Their removal is most commonly achieved through catalytic hydrogenolysis.[7][10][11]
Mechanism of Deprotection: Hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen.[11] In this case, the substrate and hydrogen adsorb onto the surface of a metal catalyst (typically palladium on carbon, Pd/C).[12][13] This interaction facilitates the cleavage of the benzylic C-O or C-N bond, yielding the deprotected alcohol, phenol, or amine, along with toluene as a byproduct.[12][13][14]
An increasingly popular and often milder alternative is Catalytic Transfer Hydrogenation (CTH) .[9][12] This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, which transfers hydrogen to the substrate on the catalyst surface.[9][12][14]
Orthogonal Deprotection Strategies in Practice
The choice of which group to remove first dictates the experimental approach. Below are two primary scenarios with detailed protocols.
Scenario A: Selective Boc Deprotection (Bn/Cbz Group Intact)
The core strategy here is to leverage the acid lability of the Boc group under conditions that leave the benzyl ether or Cbz group untouched.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a common and effective reagent for Boc removal due to its strength and volatility, which simplifies workup.[6][7]
Step-by-Step Methodology:
-
Dissolve the Boc-protected indole substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM). A common concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise. The amount can range from 25% to 50% (v/v) of the total solution volume.[15]
-
Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid and free the amine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
Causality and Field Insights:
-
Why DCM? DCM is a good solvent for most organic compounds and is inert to the acidic conditions.
-
Why 0 °C? Starting at a lower temperature helps to control any potential exotherm and can minimize side reactions with sensitive substrates.
-
The Tert-Butyl Cation Problem: The tert-butyl cation formed during the reaction is a reactive electrophile that can cause side reactions, such as alkylation of the electron-rich indole ring. Including a scavenger like triethylsilane (TES) or thioanisole can trap this cation and improve yields.
Workflow for Selective Boc Deprotection
Caption: Workflow for acid-mediated selective Boc deprotection.
Scenario B: Selective Benzyloxy/Cbz Deprotection (Boc Group Intact)
This strategy relies on the cleavage of the benzylic group via hydrogenolysis, a condition under which the Boc group is completely stable.[6]
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
CTH is often preferred over using hydrogen gas due to its operational simplicity and milder conditions, which can be beneficial for preserving the integrity of the indole ring.[9][12] Ammonium formate is a widely used and effective hydrogen donor.[14]
Step-by-Step Methodology:
-
Dissolve the benzyl-protected indole substrate (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[14]
-
To this stirred suspension, add ammonium formate (NH₄HCO₂) (3-10 equivalents) in one portion.[14]
-
Heat the reaction mixture to a gentle reflux (around 40-60 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[14] Be cautious as the catalyst can be pyrophoric, especially when dry. Ensure the filter cake is kept wet with solvent.
-
Wash the filter cake with additional solvent (e.g., MeOH).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.
Causality and Field Insights:
-
Why Methanol/Ethanol? These polar protic solvents are excellent for dissolving the ammonium formate salt and the substrate, facilitating the reaction on the catalyst surface.
-
Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the reaction.[12] Ensure your substrate and reagents are free from sulfur impurities. In some cases, catalyst activity can be modulated with additives like diphenylsulfide to achieve higher chemoselectivity if other reducible groups are present.[16][17]
-
Indole Ring Reduction: While generally stable, under harsh hydrogenation conditions (high pressure H₂, aggressive catalysts), the indole double bond can sometimes be reduced. CTH is typically mild enough to avoid this side reaction.
Workflow for Selective Benzyloxy/Cbz Deprotection
Caption: Workflow for CTH-mediated selective benzyloxy deprotection.
Comparative Data Summary
The following table provides a side-by-side comparison of the primary orthogonal strategies for a hypothetical indole substrate containing both N-Boc and O-Bn protecting groups.
| Parameter | Strategy A: Boc Deprotection | Strategy B: Benzyl Deprotection |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 10% Pd/C, Ammonium Formate |
| Group Cleaved | Boc | Benzyloxy (Bn/OBn) or Cbz |
| Group Stable | Benzyloxy (Bn/OBn) or Cbz | Boc |
| Typical Solvent | Dichloromethane (DCM) | Methanol (MeOH), Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Key Advantages | - Fast reaction times (often < 3h) - Simple, non-heterogeneous setup | - Very mild conditions - High chemoselectivity - Avoids strong acids |
| Potential Issues | - Indole acid sensitivity[5] - Side reactions from t-butyl cation - Corrosive reagent | - Catalyst can be pyrophoric - Catalyst poisoning by impurities - Potential for indole ring reduction (rare) |
| Workup | Liquid-liquid extraction with basic wash | Filtration to remove catalyst |
Conclusion
The orthogonal relationship between Boc and benzyloxy protecting groups provides a powerful tool for the synthesis of complex indole-containing molecules. The choice of deprotection strategy is dictated by the desired synthetic outcome. For selective removal of the Boc group, acid-catalyzed cleavage with TFA is efficient but requires careful consideration of the indole core's stability and potential side reactions. For selective cleavage of the benzyloxy or Cbz group, catalytic transfer hydrogenation offers a mild, reliable, and highly selective alternative that is compatible with the acid-sensitive Boc group. By understanding the mechanisms and potential pitfalls of each method, researchers can confidently design and execute robust synthetic routes to achieve their molecular targets.
References
- BenchChem. (n.d.). A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYss07-9aBKZxfY-WwR8wg3USwSfxYipJ_61cHAxLI2ndnemKW1Ema-zN_eHwCAGHVAqEE4DTJ9CYq_7KWGi1w7HMcGR2Tfsp45l5HLgJ0iclYesu0bfrYGAsaNQX8C0XDbynLJ6feKXYm6O90fwS16LtiXXI6lPGybADd9YriKq9e1exM3KiUth-UZvL_SHLzRvESC_przOLT5rhJIKBlvKTZIXdJuKa6N1YnFzqQxJmLmT_xXAVDQeEBbg==]( INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Palladium on Carbon in Hydrogenolysis Reactions.
- BenchChem. (n.d.). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Common Organic Chemistry. (n.d.). Boc Deprotection (TFA).
- Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry.
- Menéndez, J. C., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Hartwig, J. F. (2010).
- Sajiki, H., et al. (2005). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Tetrahedron Letters, 46(40), 6863-6866.
- Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
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A Comparative Guide to the Synthetic Routes of 1-Boc-7-Benzyloxy-3-formylindole: A Medicinal Chemistry Keystone
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its prevalence in biologically active molecules.[1][2] Among its many derivatives, 3-formylindoles stand out as exceptionally versatile intermediates, serving as precursors for tryptamines, alkaloids, and a host of pharmacologically relevant compounds.[3][4] This guide provides an in-depth analysis of the synthetic pathways to a particularly valuable derivative, 1-Boc-7-benzyloxy-3-formylindole. Here, the strategic placement of a Boc (tert-butyloxycarbonyl) group on the indole nitrogen and a benzyl ether at the 7-position offers orthogonal protection, enabling complex, multi-step syntheses.
This document will dissect the common synthetic strategies, focusing on the critical C3-formylation step. We will compare the classic Vilsmeier-Haack reaction with modern, greener alternatives, providing detailed experimental protocols and a critical evaluation of their respective merits for researchers in drug development and organic synthesis.
Overall Synthetic Strategy: A Three-Act Synthesis
The most logical and widely adopted approach to 1-Boc-7-benzyloxy-3-formylindole is a linear three-step sequence. This strategy prioritizes the early introduction of the stable benzyloxy group, followed by nitrogen protection, and culminates in the crucial C3-formylation. This sequence prevents unwanted side reactions and simplifies purification of the final product.
Caption: General synthetic workflow for 1-Boc-7-benzyloxy-3-formylindole.
Part 1: Synthesis of the Core Intermediate: 1-Boc-7-benzyloxyindole
The success of the final formylation is contingent upon the efficient preparation of the N-protected starting material.
Step 1.1: Securing the Starting Material: 7-Benzyloxyindole
7-Benzyloxyindole serves as the foundational building block for this synthesis.[5] It is commercially available from various suppliers, making it a convenient starting point for many research applications. For researchers requiring large quantities or wishing to synthesize it in-house, the most common route involves the benzylation of 7-hydroxyindole. An alternative, classical approach is the Batcho-Leimgruber indole synthesis, which can construct the indole ring from precursors like 6-benzyloxy-2-nitrotoluene.[6]
Step 1.2: The Rationale and Practice of N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for amine protection.[7] Its application to the indole nitrogen serves three primary functions:
-
Protection: It shields the N-H proton, preventing it from acting as a nucleophile or an acidic site in subsequent reactions.
-
Solubility: The bulky tert-butyl group significantly enhances the solubility of the indole intermediate in common organic solvents.
-
Reactivity Modulation: While it deactivates the indole ring towards some electrophilic substitutions compared to an unprotected indole, it ensures clean and predictable regioselectivity at the C3 position.
The installation of the Boc group is typically straightforward and high-yielding.[8]
Experimental Protocol: Synthesis of 1-Boc-7-benzyloxyindole
-
Setup: To a solution of 7-benzyloxyindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by flash chromatography on silica gel if necessary.
Part 2: A Comparative Analysis of C3-Formylation Methods
The introduction of the formyl group at the C3 position is the synthetic climax. The choice of method here dictates the overall efficiency, safety, and environmental impact of the synthesis.
Method A: The Classic Workhorse - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most established and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[9][10] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[11][12]
Causality Behind the Choice: The indole nucleus is inherently electron-rich, making the C3 position highly nucleophilic. The Vilsmeier reagent is a mild electrophile, perfectly tuned to react selectively at this position, leading to excellent regiocontrol and high yields.[13] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt intermediate to furnish the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-Boc-7-benzyloxyindole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quenching & Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously and heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Isolation: After cooling to room temperature, extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Method B: A Greener Alternative - Iron-Catalyzed Formylation
In response to the growing need for sustainable chemistry, modern methods have been developed to avoid hazardous reagents like POCl₃. One promising alternative is an iron-catalyzed C3-formylation using formaldehyde as the C1 source.[14]
Causality Behind the Choice: This method leverages an inexpensive, non-toxic iron catalyst (e.g., FeCl₃) and an abundant C1 source.[14] The reaction proceeds under milder conditions compared to some classical methods and uses air as the terminal oxidant, making it an environmentally benign choice. The proposed mechanism involves the formation of an imine intermediate from formaldehyde and ammonia, followed by a nucleophilic attack from the indole and subsequent oxidation.
Experimental Protocol: Iron-Catalyzed Formylation (Adapted)
-
Setup: In a pressure-tolerant vial, combine 1-Boc-7-benzyloxyindole (1.0 eq), ferric chloride (FeCl₃, 2 mol%), aqueous formaldehyde (2.0 eq), and aqueous ammonia (2.0 eq) in a solvent such as DMF.
-
Reaction: Seal the vial and heat the mixture to 120-130 °C for 4-8 hours with vigorous stirring. The reaction is open to the air, which serves as the oxidant.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Isolation: Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired product.
Performance Comparison: Vilsmeier-Haack vs. Iron-Catalyzed
The selection of a synthetic route is a balance of efficiency, cost, safety, and scalability. The table below provides a direct comparison of the two primary methods discussed.
| Feature | Vilsmeier-Haack Formylation | Iron-Catalyzed Formylation |
| Formylating Agent | In situ generated Vilsmeier reagent (DMF/POCl₃) | Formaldehyde |
| Catalyst/Reagent | Stoichiometric POCl₃ or oxalyl chloride | Catalytic FeCl₃ (2 mol%) |
| Typical Yield | Excellent (often >90%) | Good to Excellent (70-93%)[14] |
| Reaction Conditions | 0 °C to room temperature | Elevated temperatures (130 °C)[14] |
| Safety Concerns | POCl₃ is highly corrosive and water-reactive. | Uses formaldehyde (toxic) and ammonia. |
| Environmental Impact | Generates phosphate waste. | Significantly greener; uses air as oxidant.[14] |
| Scalability | Well-established and highly scalable. | Demonstrated on a gram-scale.[14] |
| Ideal Application | High-yield, reliable lab-scale and industrial synthesis. | "Green chemistry" initiatives, academic labs. |
Conclusion and Expert Recommendation
For the synthesis of 1-Boc-7-benzyloxy-3-formylindole, both the Vilsmeier-Haack and iron-catalyzed formylation routes represent viable and effective strategies.
The Vilsmeier-Haack reaction remains the gold standard for its reliability, high yields, and extensive documentation.[4] For research and development professionals requiring a robust, scalable, and predictable outcome, this method is the authoritative choice. The hazards associated with phosphorus oxychloride are well-understood and can be safely managed with standard laboratory procedures.
The iron-catalyzed method is an excellent, modern alternative that aligns with the principles of green chemistry.[14] It avoids harsh and corrosive reagents and utilizes an inexpensive, earth-abundant metal catalyst. This route is particularly attractive for academic laboratories and organizations prioritizing sustainable synthetic practices, provided the slightly more forcing thermal conditions are accessible.
Ultimately, the choice depends on the specific priorities of the research team, balancing the trade-offs between yield, safety, cost, and environmental responsibility. Both pathways reliably lead to a key building block, opening the door to further discoveries in medicinal chemistry.
References
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[Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journals.]([Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-7-Benzyloxy-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Boc-7-benzyloxy-3-formylindole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety provides you with a trustworthy resource for your laboratory's operational protocols.
Understanding the Hazard Profile of 1-Boc-7-benzyloxy-3-formylindole
Inferred Hazard Classification:
| Hazard Class | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |
The Four Pillars of Proper Disposal: A Step-by-Step Protocol
The disposal of any chemical waste is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA). The following protocol is designed to ensure compliance with these regulations and promote a safe laboratory environment.
Pillar 1: Waste Determination and Characterization
The first and most critical step is to determine if the waste is hazardous. Based on the inferred hazards, 1-Boc-7-benzyloxy-3-formylindole should be treated as a hazardous waste.
Procedure:
-
Assume Hazardous Nature: In the absence of a specific SDS, conservatively assume the compound is hazardous.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific procedures for hazardous waste determination. Always consult and adhere to their guidelines.
-
Documentation: Maintain a record of your waste determination process, including the rationale for classifying the waste as hazardous.
Pillar 2: Segregation of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.
Procedure:
-
Designated Waste Container: Use a dedicated, properly labeled container for 1-Boc-7-benzyloxy-3-formylindole waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Non-Halogenated Solid Waste Stream: As 1-Boc-7-benzyloxy-3-formylindole is a non-halogenated organic solid, it should be segregated into the non-halogenated solid organic waste stream.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams, such as:
-
Halogenated organic waste
-
Acids or bases
-
Oxidizers
-
Aqueous waste
-
Sharps
-
Pillar 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
Procedure:
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Boc-7-benzyloxy-3-formylindole"
-
The accumulation start date (the date the first waste is placed in the container)
-
The hazard characteristics (e.g., "Irritant," "Harmful")
-
The name and contact information of the generating researcher or lab.
-
-
Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA must be:
Pillar 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
Procedure:
-
Contact EHS: When the waste container is full, or before the accumulation time limit is reached (typically 90 or 180 days, depending on your generator status - consult your EHS), contact your institution's EHS department to arrange for a pickup.[3]
-
Provide Documentation: Be prepared to provide all necessary documentation, including the completed hazardous waste label and any other forms required by your institution.
-
Professional Disposal: The EHS department will then manage the transportation and final disposal of the waste in accordance with all federal, state, and local regulations.[3]
Decision-Making Flowchart for Disposal
The following flowchart outlines the decision-making process for the proper disposal of 1-Boc-7-benzyloxy-3-formylindole.
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a regulatory burden; it is a fundamental aspect of responsible scientific practice. By following these guidelines, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the principles of scientific integrity. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on waste management.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
United States Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Republic Services. (2023, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Boc-7-Benzyloxy-3-formylindole
A Researcher's Guide to Safely Handling 1-Boc-7-Benzyloxy-3-formylindole
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 1-Boc-7-Benzyloxy-3-formylindole is one such compound, a versatile building block in the synthesis of various indole derivatives with potential applications in treating a range of diseases.[1] Its unique structure, featuring a Boc-protected indole, a benzyloxy group, and a reactive aldehyde, makes it a valuable intermediate.[1][2] However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
This guide provides essential, immediate safety and logistical information for handling 1-Boc-7-Benzyloxy-3-formylindole. It is structured to offer not just procedural steps, but also the scientific reasoning behind them, empowering you to work safely and effectively.
Understanding the Hazard Profile: A Synthesis of Knowledge
Core Structural Components & Associated Hazards:
-
Indole Nucleus: The indole scaffold is a common motif in pharmacologically active compounds. While the core indole structure itself is not acutely toxic, derivatives can exhibit a range of biological activities and potential hazards.
-
Aldehyde Group: Aldehydes are a class of reactive organic compounds.[3] They are known to be irritants to the skin, eyes, and respiratory tract.[4][5] Inhalation can lead to respiratory discomfort, and prolonged skin contact may cause dermatitis.[5]
-
Benzyloxy Group: This group is generally stable, but its presence can influence the overall reactivity and biological properties of the molecule.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[6] It is notably labile under acidic conditions and can also be removed by heat.[7] This lability is a crucial consideration for storage and handling, as unintended deprotection can alter the compound's properties and potentially lead to the formation of byproducts with different hazard profiles. The cleavage of the Boc group under acidic conditions generates a tert-butyl cation, which can lead to the formation of undesirable by-products.[8]
Inference from Structurally Related Compounds:
Safety data for analogous compounds, such as 5-Benzyloxyindole-3-carboxaldehyde and various Boc-protected indoles, consistently highlight the following potential hazards:
-
Respiratory Irritation: May cause respiratory irritation.[4][9]
-
Harmful if Swallowed: May be harmful if ingested.[10]
Given these factors, it is prudent to handle 1-Boc-7-Benzyloxy-3-formylindole as a hazardous substance, with the potential to cause irritation to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is a non-negotiable aspect of safely handling 1-Boc-7-Benzyloxy-3-formylindole. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[11] A face shield is recommended if there is a risk of splashing.[12] | Nitrile or butyl rubber gloves.[5] Double gloving is recommended. | A lab coat that is properly buttoned.[12] | If handling outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N-95) is recommended.[13] |
| Running reactions and work-up procedures | Chemical splash goggles and a face shield.[11] | Nitrile or butyl rubber gloves.[5] Ensure gloves are compatible with the solvents being used. | A chemical-resistant lab coat or apron over a standard lab coat.[12] | All manipulations should be performed in a certified chemical fume hood.[14] |
| Handling spills | Chemical splash goggles and a face shield.[11] | Heavy-duty nitrile or butyl rubber gloves.[5] | A chemical-resistant apron or coveralls.[15] | A NIOSH-approved respirator with an organic vapor cartridge.[13] |
dot
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined operational and disposal plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Safe Handling Practices
-
Ventilation: Always handle 1-Boc-7-Benzyloxy-3-formylindole in a certified chemical fume hood to minimize the risk of inhalation.[14][16]
-
Avoid Dust Formation: This compound is likely a solid, so care should be taken to avoid generating dust during weighing and transfer.[17]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] Refrigeration is recommended.[10]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For small spills, use an absorbent material like vermiculite or sand to cover the spill.
-
Clean-up: Carefully sweep up the absorbent material and place it in a sealed container for disposal.[9]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing 1-Boc-7-Benzyloxy-3-formylindole, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[9][10] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
dot
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. gerpac.eu [gerpac.eu]
- 14. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 15. m.youtube.com [m.youtube.com]
- 16. osha.gov [osha.gov]
- 17. fishersci.pt [fishersci.pt]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
